Diplopterol
Beschreibung
Eigenschaften
IUPAC Name |
2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJBOAVCVAVRGR-UDCAXGDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169206 | |
| Record name | Diplopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-59-1 | |
| Record name | Diplopterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diplopterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diplopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Function of Diplopterol in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a crucial lipid component in the cell membranes of numerous bacteria. Functioning as a prokaryotic surrogate for eukaryotic sterols, this compound plays a vital role in modulating membrane fluidity, permeability, and integrity. This technical guide provides an in-depth analysis of the biological functions of this compound in bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and experimental workflows. Understanding the multifaceted roles of this compound offers valuable insights into bacterial physiology and presents potential targets for novel antimicrobial strategies.
Core Biological Functions of this compound in Bacterial Membranes
This compound is synthesized from the precursor squalene (B77637) and is particularly prevalent in the membranes of various bacterial species, including Rhodopseudomonas palustris and Methylobacterium extorquens.[1] Its primary biological functions are centered around the modulation of the physical properties of bacterial membranes, contributing to cellular resilience and adaptation to environmental stressors.
Regulation of Membrane Fluidity and Order
Similar to cholesterol in eukaryotic membranes, this compound intercalates into the lipid bilayer, where it influences the packing and motion of phospholipid acyl chains.[1] This interaction leads to an increase in membrane rigidity and a decrease in membrane fluidity. This compound, in conjunction with other lipids like lipid A in the outer membrane of Gram-negative bacteria, promotes the formation of a more ordered membrane phase.[2] This ordering effect is crucial for maintaining the structural integrity of the membrane, especially under conditions of stress such as extreme temperatures or pH.[1]
Reduction of Membrane Permeability
By increasing the packing density of membrane lipids, this compound effectively reduces the permeability of the bacterial membrane to various substances, including protons, ions, and certain antimicrobial agents. This function is critical for bacterial survival in harsh environments, such as acidic conditions, by preventing the unregulated influx of protons that could disrupt the internal pH homeostasis.[2] Studies on hopanoid-deficient mutants have demonstrated increased membrane permeability, leading to heightened sensitivity to bile salts and certain antibiotics.
Contribution to Antimicrobial Resistance
The ability of this compound to decrease membrane permeability is directly linked to its role in intrinsic antibiotic resistance. By limiting the entry of antimicrobial compounds, this compound can enhance the resistance of bacteria to certain classes of antibiotics. For instance, hopanoid-deficient mutants of Burkholderia multivorans exhibit significantly increased susceptibility to polymyxins.
Modulation of Membrane Protein Function
The lipid environment of the cell membrane can influence the function of embedded proteins. By altering membrane fluidity and organization, this compound can modulate the activity of membrane-associated proteins, such as transporters and signaling receptors. Research suggests that the absence of hopanoids can impair the function of multidrug efflux pumps, further contributing to increased antibiotic sensitivity.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative findings from studies on the impact of this compound and other hopanoids on bacterial membrane properties and antibiotic resistance.
Table 1: Effect of Hopanoid Deficiency on Antibiotic Susceptibility of Burkholderia multivorans
| Antibiotic | Strain | MIC (µg/mL) | Fold Change in Susceptibility |
| Polymyxin B | Wild-Type | 128 | - |
| Polymyxin B | shc mutant (hopanoid-deficient) | 16 | 8-fold increase |
| Colistin | Wild-Type | 64 | - |
| Colistin | shc mutant (hopanoid-deficient) | 4 | 16-fold increase |
Data extracted from a study on B. multivorans, where 'shc' represents the squalene-hopene cyclase gene, the deletion of which abolishes hopanoid production.
Table 2: Influence of this compound on the Biophysical Properties of Model Membranes
| Parameter | Membrane Composition | Value |
| Generalized Polarization (GP) | Kdo-lipid A | ~0.25 |
| Generalized Polarization (GP) | Kdo-lipid A + this compound (30 mol%) | ~0.45 |
| Compressibility Modulus (Cs-1) | DOPC | 55 mN/m |
| Compressibility Modulus (Cs-1) | DOPC + this compound (30 mol%) | 105 mN/m |
Data from studies on model membranes (liposomes) demonstrating the ordering and condensing effect of this compound. GP is a measure of membrane order, with higher values indicating a more ordered state. Cs-1 is a measure of membrane stiffness.
Experimental Protocols
Extraction and Analysis of this compound from Bacterial Cultures
This protocol describes the general steps for extracting and identifying this compound from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Acetic anhydride (B1165640)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Resuspend the bacterial cell pellet in a mixture of chloroform and methanol (typically 2:1 v/v).
-
Phase Separation: Add water to the mixture to induce phase separation. The lipids, including this compound, will partition into the lower chloroform phase.
-
Drying: Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen gas.
-
Derivatization (Acetylation): To improve volatility for GC-MS analysis, acetylate the hydroxyl group of this compound. Resuspend the dried lipid extract in a mixture of pyridine and acetic anhydride (1:1 v/v) and heat at 60°C for 30 minutes.
-
GC-MS Analysis: Dry the derivatized sample and resuspend in a suitable solvent (e.g., hexane). Inject the sample into the GC-MS. This compound acetate (B1210297) will be identified based on its retention time and mass spectrum, which typically shows a characteristic fragment ion at m/z 191.
Measurement of Bacterial Membrane Permeability using NPN Uptake Assay
The 1-N-phenylnaphthylamine (NPN) uptake assay is a common method to assess the permeability of the bacterial outer membrane.
Materials:
-
Bacterial cell suspension (e.g., wild-type and hopanoid-deficient mutant)
-
HEPES buffer (5 mM, pH 7.2)
-
1-N-phenylnaphthylamine (NPN) solution (e.g., 10 µM)
-
Fluorometer
Procedure:
-
Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with HEPES buffer. Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).
-
NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the hydrophobic environment of the cell membrane. A steeper initial slope of fluorescence increase in a mutant strain compared to the wild-type suggests a higher membrane permeability.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., wild-type and hopanoid-deficient mutant)
-
Mueller-Hinton broth
-
Antibiotic stock solutions
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in Mueller-Hinton broth.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antibiotic in Mueller-Hinton broth.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth is observed. A lower MIC value for a mutant strain compared to the wild-type indicates increased susceptibility.
Visualizations
Biosynthesis of this compound from Squalene
The following diagram illustrates the enzymatic conversion of squalene to this compound.
Caption: Biosynthesis pathway of this compound from farnesyl diphosphate.
Experimental Workflow for Assessing this compound Function
This diagram outlines the logical flow of experiments to investigate the biological role of this compound.
Caption: Workflow for investigating the function of this compound in bacteria.
Conclusion and Future Directions
This compound is a key structural component of many bacterial membranes, where it performs functions analogous to those of sterols in eukaryotes. Its role in modulating membrane fluidity, permeability, and resistance to environmental stresses underscores its importance for bacterial survival and pathogenesis. The elucidation of the biosynthetic pathway of this compound and the characterization of its functional roles have opened new avenues for the development of novel antimicrobial agents that target hopanoid biosynthesis or the integrity of hopanoid-containing membranes. Further research is warranted to explore the full spectrum of this compound's interactions with other membrane components and its influence on various cellular processes. A deeper understanding of these mechanisms will be instrumental in designing effective strategies to combat antibiotic-resistant bacteria.
References
Diplopterol: A Prokaryotic Surrogate for Sterols in Membrane Architecture and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular membranes, the maintenance of structural integrity and fluidity is paramount for survival. While eukaryotes have long been known to rely on sterols, such as cholesterol, to modulate their membrane properties, many prokaryotes utilize a different class of molecules to achieve a similar end: hopanoids. Among these, diplopterol (also known as hopan-22-ol) stands out as a key player, functioning as a sterol surrogate in bacterial membranes. This technical guide provides a comprehensive overview of the role of this compound, its biosynthesis, its impact on membrane biophysics, and detailed experimental protocols for its study. This information is critical for researchers in microbiology, biochemistry, and drug development, as understanding the unique features of prokaryotic membranes can pave the way for novel therapeutic strategies.
This compound: Structure and Biosynthesis
This compound is a pentacyclic triterpenoid (B12794562) belonging to the hopanoid family. Its rigid, planar structure is analogous to the fused ring system of sterols, enabling it to intercalate into lipid bilayers.
The biosynthesis of this compound is an oxygen-independent process, a key distinction from sterol synthesis, which requires molecular oxygen. This has led to the hypothesis that hopanoids may have been the ancestral molecules for membrane rigidification before the Great Oxidation Event. The central enzyme in this pathway is squalene-hopene cyclase (SHC).
The biosynthesis of this compound begins with the cyclization of the linear triterpenoid squalene (B77637). This complex reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC), which facilitates the formation of the pentacyclic hopene skeleton.[1][2] In a subsequent step, the addition of a hydroxyl group at the C-22 position, derived from water, yields this compound.[2]
Quantitative Comparison of this compound and Sterols on Membrane Properties
This compound modulates a range of biophysical properties of prokaryotic membranes, including ordering, fluidity, permeability, and compressibility. Its effects are often compared to those of well-studied eukaryotic and fungal sterols. The following tables summarize the available quantitative data, providing a direct comparison.
Table 1: Effect on Membrane Condensation and Ordering
| Compound | Lipid System | Condensing Effect (%)a | Membrane Order (GP)b | Reference(s) |
| This compound | Sphingomyelin (SM) | ~20 | 0.48 | [3] |
| Kdo-Lipid A (pH 7.4) | Present | ~0.35 | [3] | |
| POPC:DPPC (1:1) | - | - | ||
| Cholesterol | Sphingomyelin (SM) | ~25 | 0.52 | [3] |
| Kdo-Lipid A (pH 7.4) | Present | ~0.40 | [3] | |
| DPPC | - | - | [2] | |
| Ergosterol | DPPC | - | - | [2] |
| Stigmasterol | DPPC | - | - |
a Condensing effect is typically calculated from the reduction in the mean molecular area in monolayer experiments. b Generalized Polarization (GP) of Laurdan or C-laurdan fluorescence is a measure of membrane lipid order. Higher GP values indicate a more ordered, less fluid membrane. '-' indicates data not available in a comparable format from the searched sources.
Table 2: Effect on Membrane Permeability and Compressibility
| Compound | Lipid System | Permeability Coefficient (cm/s)c | Compressibility Modulus (mN/m)d | Reference(s) |
| This compound | Phospholipid Bilayers | Decreased | - | [4] |
| Cholesterol | POPC (Water) | 12.0 (±1.4) x 10-3 | 1100 (at 18 mol%) | [1][2] |
| DPPC | - | 1280 (at 40 mol%) | [2] | |
| Ergosterol | POPC (Water) | Decreased | 750 (at 18 mol%) | [1][2] |
| DPPC | - | 1160 (at 40 mol%) | [2] |
c Permeability coefficient for water across the lipid bilayer. d The area compressibility modulus (Ka) reflects the membrane's resistance to compression. Higher values indicate a more rigid membrane. '-' indicates data not available in a comparable format from the searched sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound in membranes.
Langmuir Monolayer Compression Isotherms
This technique is used to study the interactions between lipids and molecules like this compound at an air-water interface, providing insights into their packing and condensation effects.
Protocol:
-
Preparation of Lipid Solutions: Prepare chloroform (B151607) solutions of the desired lipid (e.g., sphingomyelin, DPPC) and this compound at a concentration of 1 mg/mL.
-
Subphase Preparation: Fill a Langmuir trough with an appropriate aqueous subphase (e.g., ultrapure water or a buffer solution).
-
Monolayer Formation: Using a microsyringe, carefully spread a known volume of the lipid or lipid/diplopterol mixture onto the subphase surface. Allow the solvent to evaporate for at least 15 minutes.
-
Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 10 cm²/min) using the movable barriers of the Langmuir trough. Simultaneously, measure the surface pressure (π) as a function of the mean molecular area (A).
-
Data Analysis: Plot the surface pressure versus the mean molecular area to obtain the compression isotherm. The condensing effect of this compound can be calculated by comparing the experimental mean molecular area of the mixture to the theoretical ideal mixing value.
C-laurdan Fluorescence Spectroscopy for Membrane Order
C-laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts in response to the degree of water penetration into the lipid bilayer, which is related to lipid packing and membrane order.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) of the desired lipid composition (e.g., with and without this compound). Incorporate C-laurdan into the lipid mixture at a molar ratio of 1:500 (probe:lipid).
-
Fluorescence Measurement: Excite the C-laurdan-labeled liposomes at 385 nm and record the emission spectrum from 400 to 550 nm using a spectrofluorometer.
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at the emission maxima of 440 nm (ordered phase) and 490 nm (disordered phase), respectively.
-
Interpretation: Higher GP values indicate a more ordered and less hydrated membrane environment.
Squalene-Hopene Cyclase (SHC) Activity Assay
This assay measures the enzymatic activity of SHC by quantifying the conversion of squalene to hopene and this compound.
Protocol:
-
Enzyme Preparation: Purify SHC from a bacterial source or use a commercially available enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the purified SHC, squalene (solubilized with a detergent like Triton X-100), and a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C for SHC from Alicyclobacillus acidocaldarius).
-
Extraction: Stop the reaction and extract the lipids using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the extracted lipids by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products, hopene and this compound.
Visualization of Key Processes
Experimental Workflow for Characterizing this compound's Membrane Effects
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on membrane properties.
Conclusion
This compound plays a crucial role in prokaryotic membranes, acting as a functional surrogate for sterols. Its ability to order and condense lipid bilayers, thereby reducing permeability and increasing mechanical stability, highlights a convergent evolutionary strategy for maintaining membrane integrity across different domains of life. The oxygen-independent biosynthesis of this compound further suggests its ancient origins. For researchers in drug development, the unique biosynthetic pathway and the distinct interactions of hopanoids with other membrane components present potential targets for novel antimicrobial agents. A deeper understanding of the biophysical and biochemical properties of hopanoid-containing membranes will undoubtedly continue to fuel discoveries in microbiology and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Elasticity and Phase Behavior of DPPC Membrane Modulated by Cholesterol, Ergosterol, and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of an Unusual Hopanoid-containing Lipid A Among Lipopolysaccharides from Bradyrhizobium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Modulatory Role of Diplopterol on Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diplopterol, a pentacyclic triterpenoid (B12794562) hopanoid found in various bacteria, plays a crucial role in modulating the biophysical properties of cell membranes. Functioning as a bacterial surrogate for eukaryotic sterols like cholesterol, this compound enhances membrane rigidity and promotes the formation of a liquid-ordered (Lo) phase. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences membrane fluidity, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in membrane biophysics, microbiology, and drug development seeking to understand and investigate the function of hopanoids in biological systems.
Introduction
The cell membrane is a dynamic interface that must maintain a delicate balance between structural integrity and fluidity to support essential cellular processes. In eukaryotes, sterols such as cholesterol are key regulators of membrane fluidity.[1][2] Many bacteria, which typically lack sterols, synthesize a class of structurally similar molecules called hopanoids.[2][3] this compound is one of the most common and simplest hopanoids, and extensive research has demonstrated its functional convergence with cholesterol in ordering lipid membranes.[1][4]
This compound intercalates into the lipid bilayer, where its rigid, planar ring system restricts the motion of adjacent acyl chains of phospholipids.[3][5] This interaction leads to a "condensing effect," increasing the packing density of lipids and thereby reducing membrane fluidity and permeability.[6][7] A key consequence of this ordering is the formation of a liquid-ordered (Lo) phase, which is an intermediate state between the gel (Lβ) and the liquid-disordered (Lα) phases.[1][3] The Lo phase is characterized by the high conformational order of a gel phase while retaining the lateral mobility of a liquid phase.[1] This guide will delve into the experimental evidence supporting these roles of this compound.
Quantitative Effects of this compound on Membrane Properties
The influence of this compound on membrane fluidity has been quantified using various biophysical techniques. The following tables summarize key quantitative data from studies on model membrane systems, comparing the effects of this compound with those of cholesterol where applicable.
Table 1: Effect on Membrane Order and Phase Behavior
| Parameter | Lipid System | Condition | This compound | Cholesterol | Reference |
| Generalized Polarization (GP) of C-laurdan | Sphingomyelin (SM) Liposomes (50°C) | ∆GP vs. pure SM | ~0.25 | ~0.25 | [2] |
| kdo-lipid A Liposomes (pH 7, 25°C) | GP Value | ~0.35 | ~0.40 | [2] | |
| kdo-lipid A Liposomes (pH 3.1, 25°C) | GP Value | ~0.55 | ~0.58 | [2] | |
| Fluorescence Anisotropy (r) of DPH | DPPC Liposomes | Increase in 'r' indicates decreased fluidity | Concentration-dependent increase | Concentration-dependent increase | [8] |
| Main Phase Transition Temperature (Tm) of DPPC (°C) | DPPC Multilamellar Vesicles | 10 mol% additive | Broadened transition, peak at ~39.5°C | Broadened transition | [8] |
Note: GP values are indicative of membrane order; higher GP values correspond to a more ordered, less fluid membrane. Fluorescence anisotropy (r) of DPH is inversely proportional to membrane fluidity.
Table 2: Effect on Lipid Packing and Monolayer Properties
| Parameter | Lipid System | Condition | This compound | Cholesterol | Reference |
| Condensation Effect on Mean Molecular Area (MMA) | Sphingomyelin (SM) Monolayer (25°C) | % Reduction in MMA | ~20% | ~25% | [2] |
| kdo-lipid A Monolayer (pH 7.4, 25°C) | % Reduction in MMA | ~15% | ~18% | [2] | |
| Gibbs Excess Free Energy of Mixing (ΔGex) | With Unsaturated Phospholipids | Interaction Favorability | Repulsive | Favorable | [9] |
| With Lipid A | Interaction Favorability | Favorable | N/A | [9] |
Note: A positive condensation effect indicates a reduction in the average area per molecule, signifying tighter lipid packing. A negative ΔGex indicates a favorable interaction between the molecules in the monolayer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in modulating membrane fluidity.
Preparation of Liposomes by Thin-Film Hydration
This is a fundamental technique for creating model membrane vesicles for use in various biophysical assays.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid
-
This compound
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve the desired lipids (e.g., DPPC and this compound at a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[1][10]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the main phase transition temperature (Tm) of the lipid mixture (e.g., >41°C for DPPC).[3]
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded.[1][11] For extrusion, the MLV suspension is repeatedly passed through a polycarbonate membrane of a defined pore size.[11]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Materials:
-
Liposome (B1194612) suspension (e.g., DPPC with and without this compound) at a known concentration (e.g., 1-10 mg/mL).[3]
-
Reference buffer (the same buffer used for liposome hydration).
-
Differential Scanning Calorimeter with hermetically sealable pans.
Protocol:
-
Accurately load a known volume of the liposome suspension into a DSC sample pan and the same volume of the reference buffer into a reference pan.[3]
-
Hermetically seal both pans to prevent evaporation.
-
Place the pans in the DSC cell and equilibrate at a starting temperature well below the expected Tm (e.g., 20°C for DPPC).[3]
-
Initiate a heating scan at a constant rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 60°C for DPPC).[3]
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
Perform a cooling scan and a second heating scan to assess the reversibility of the transition.
-
Analyze the data by subtracting the baseline and integrating the area under the peak to determine the enthalpy change (ΔH).[3]
Steady-State Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's motion, leading to higher fluorescence anisotropy. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe.[6][7][12]
Materials:
-
Liposome suspension.
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran).
-
Spectrofluorometer equipped with polarizers in the excitation and emission paths.
Protocol:
-
Label the liposome suspension with DPH. Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow the probe to incorporate into the bilayer.[9]
-
Place the labeled liposome sample in a cuvette in the spectrofluorometer's temperature-controlled sample holder.
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[9]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor.
-
Higher values of 'r' indicate lower membrane fluidity.[6][7]
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the interactions between this compound and lipids in a bilayer.
General Workflow:
-
System Setup:
-
Build a lipid bilayer using a tool like CHARMM-GUI. Specify the lipid composition (e.g., DPPC) and the concentration of this compound.
-
Solvate the bilayer with a water model (e.g., TIP3P).[13]
-
Add ions to neutralize the system and achieve a desired salt concentration.
-
-
Force Field Selection:
-
Choose an appropriate force field for lipids (e.g., CHARMM36, GROMOS) and water. Parameters for this compound may need to be generated or obtained from the literature.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Run a series of equilibration steps, gradually releasing restraints on the system components (ions, water, lipid headgroups, lipid tails) to allow the system to relax to a stable state. This is typically done under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties, including:
-
Visualizations
Experimental Workflow for Assessing Membrane Fluidity
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on membrane fluidity.
Caption: Workflow for studying this compound's effect on membranes.
Comparative Ordering Effect of this compound and Cholesterol
This diagram illustrates the analogous function of this compound and cholesterol in ordering a lipid bilayer and inducing a liquid-ordered (Lo) phase.
Caption: this compound and cholesterol both induce a liquid-ordered phase.
Conclusion
This compound acts as a potent modulator of membrane fluidity in bacteria, functionally mimicking the role of cholesterol in eukaryotes.[1][17] Its incorporation into lipid bilayers leads to a quantifiable increase in membrane order, a decrease in fluidity, and the formation of a liquid-ordered phase.[1][2] The experimental protocols detailed in this guide provide a robust framework for investigating these phenomena, from the preparation of model membranes to their characterization by a suite of biophysical techniques. The continued study of this compound and other hopanoids is essential for a comprehensive understanding of bacterial membrane physiology and may offer novel avenues for the development of antimicrobial agents that target membrane integrity.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 5. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucm.es [ucm.es]
- 14. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Functional convergence of hopanoids and sterols in membrane ordering - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Dance of Atoms: A Technical Guide to the Biosynthesis of Diplopterol from Salene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating biosynthesis of diplopterol, a pentacyclic triterpenoid, from the linear precursor squalene (B77637). This process, central to the biology of many bacteria, is a testament to the efficiency and elegance of enzymatic catalysis. Understanding this pathway is not only crucial for fundamental microbiology but also holds significant potential for applications in drug development, particularly in the search for novel antimicrobial agents.
The Core Pathway: From a Linear Chain to a Complex Ring System
The biosynthesis of this compound from squalene is a remarkable feat of biocatalysis, primarily orchestrated by a single enzyme: squalene-hopene cyclase (SHC) .[1][2][3] This enzyme catalyzes a complex cascade of cyclization reactions, converting the flexible, acyclic squalene molecule into the rigid, pentacyclic hopanoid skeleton.[2][3] The formation of this compound, also known as hopan-22-ol, is a variation of this main reaction pathway.[4][5]
The reaction is initiated by the protonation of a terminal double bond of squalene by an acidic residue within the active site of SHC.[3][4] This initial step triggers a series of concerted electron movements, leading to the sequential formation of the five rings of the hopanoid structure. This process proceeds through a series of transient carbocation intermediates, which are stabilized by the enzyme's active site architecture.[2][6]
The final step in the formation of this compound involves the quenching of the C-22 carbocation by a water molecule.[1][5][7] This nucleophilic attack introduces the hydroxyl group characteristic of this compound.[7] Notably, this entire process is oxygen-independent, a key distinction from the biosynthesis of sterols in eukaryotes.[7][8]
Quantitative Insights into Squalene-Hopene Cyclase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Reference |
| Alicyclobacillus acidocaldarius | 6.0 - 6.5 | 60 | Data not available | [1] |
| Zymomonas mobilis | 6.5 | 30 | Data not available | [1] |
| Bradyrhizobium japonicum | 6.5 | 30 | Data not available | [1] |
| Methylococcus capsulatus | 6.5 | 45 | Data not available | [1] |
| Streptomyces albolongus ATCC 27414 | 7.0 | 30 | Data not available | [2][9] |
| Streptomyces peucetius | 7.0 | 35 | Data not available | [2][9] |
Note: Specific activity values are often dependent on the specific assay conditions and purity of the enzyme preparation, leading to variability in reported values.
Inhibition of Squalene-Hopene Cyclase: A Target for Drug Discovery
The essential role of hopanoids in many bacteria makes SHC an attractive target for the development of novel antibacterial agents. A number of compounds have been identified as inhibitors of this enzyme.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |
| Ro48-8071 | Alicyclobacillus acidocaldarius SHC | Photoaffinity labeling | Data not available | [3] |
| Thia-substituted 2,3-oxidosqualene (B107256) analogues | Alicyclobacillus acidocaldarius SHC | Competitive / Time-dependent irreversible | IC50: 60 - 570 nM; Ki: 31 - 971 nM | [4] |
| Umbelliferone derivatives | Alicyclobacillus acidocaldarius SHC | Data not available | Data not available | [10] |
Experimental Protocols: Elucidating the Pathway
The study of this compound biosynthesis relies on robust experimental protocols. The following provides a generalized methodology for a squalene-hopene cyclase activity assay.
Protocol: Squalene-Hopene Cyclase Activity Assay
1. Enzyme Preparation:
-
The squalene-hopene cyclase can be obtained from a native source or through heterologous expression in a suitable host like E. coli.[1][2]
-
For membrane-bound SHCs, solubilization with detergents may be necessary, though some detergents can be inhibitory.[1] Soluble SHCs, such as the one from Streptomyces albolongus, offer an advantage in this regard.[2]
2. Substrate Preparation:
-
Squalene is poorly soluble in aqueous solutions. A common method for substrate delivery is to use a detergent like Triton X-100 or Tween 80 to form micelles containing squalene.[2][11]
3. Reaction Conditions:
-
The reaction mixture typically contains a buffer at the optimal pH for the specific SHC being studied (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).[2][9]
-
The reaction is initiated by adding the enzyme to the substrate-containing buffer.
-
Incubation is carried out at the optimal temperature for a defined period (e.g., 30°C for 16-36 hours).[2][9]
-
To prevent oxidation of squalene, the reaction can be performed under an inert atmosphere (e.g., nitrogen).[2]
4. Product Extraction:
-
After the incubation period, the reaction is stopped, and the lipid products are extracted using an organic solvent such as hexane (B92381) or ethyl acetate.[2][11]
5. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted lipids are dried, and if necessary, derivatized (e.g., acetylation for hopanoids with hydroxyl groups) to improve their volatility for GC analysis.[12]
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5).[2][9]
-
The temperature program of the GC oven is set to separate the different hopanoid products.[2][9]
-
The mass spectrometer is used to identify and quantify the products based on their mass spectra and retention times, comparing them to authentic standards.[12][13]
References
- 1. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene [frontiersin.org]
- 3. The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition kinetics and affinity labeling of bacterial squalene:hopene cyclase by thia-substituted analogues of 2, 3-oxidosqualene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 12. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Natural Occurrence of Diplopterol in Prokaryotes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, represents a significant class of lipids in the prokaryotic world. First identified in bacteria, these molecules are structural analogues of sterols, such as cholesterol, found in eukaryotic cell membranes. Their discovery has provided profound insights into the evolution of membrane architecture and the adaptation of bacteria to diverse and extreme environments. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies related to this compound in prokaryotes, with a focus on quantitative data and detailed experimental protocols.
Discovery and Significance
The discovery of hopanoids, including this compound, in bacteria was a landmark in microbiology and geochemistry. These molecules were initially identified in geological sediments as "molecular fossils" or biomarkers, indicating the presence of ancient bacterial life long before their discovery in extant organisms. Their structural similarity to eukaryotic sterols led to the hypothesis that they serve a similar function in bacterial membranes, primarily in modulating fluidity and permeability.[1][2] This is particularly significant because the biosynthesis of this compound from squalene (B77637) is an oxygen-independent process, unlike sterol biosynthesis, suggesting that prokaryotes could stabilize their membranes in an anoxic early Earth environment.
This compound and other hopanoids are now recognized as crucial components of the cell membranes of many bacteria, contributing to their resistance to various environmental stresses such as extreme pH, temperature, and osmotic pressure.[3][4][5] Their presence and abundance can also serve as biomarkers for specific bacterial populations in environmental and clinical samples.[1]
Natural Occurrence and Quantitative Abundance of this compound
This compound is widespread among diverse bacterial phyla, including Cyanobacteria, Proteobacteria, and Acidobacteria.[3] However, its distribution is not universal, with an estimated 10% of sequenced bacterial genomes containing the gene for squalene-hopene cyclase, the key enzyme in hopanoid biosynthesis.[3] The concentration of this compound and other hopanoids can vary significantly between species and is often influenced by growth conditions.
Below are tables summarizing the quantitative abundance of this compound and related hopanoids in selected prokaryotic species.
Table 1: this compound and Total Hopanoid Content in Selected Bacteria
| Bacterial Species | Growth Conditions | This compound Content | Total Hopanoid Content | Reference |
| Zymomonas mobilis | Not specified | ~0.9 mg/g (dry cell weight) | ~30 mg/g (dry cell weight) | [5] |
| Methylobacterium extorquens | Early exponential growth | Diplopterols (this compound and 2-methyl-diplopterol) comprise ~19 mol% of total lipids (phospholipids, LPS, and diplopterols) | Not specified | [6] |
| Rhodopseudomonas palustris TIE-1 | Optimized for 2-methylhopanoid production | 3 mg (from 2L culture) | 91 mg (from 2L culture, including 2-methylated forms) | [7] |
| Burkholderia cenocepacia K56-2 | Stationary phase | Detected but not quantified | Detected but not quantified | [4] |
Table 2: Composition of Major Hopanoids in Zymomonas mobilis
| Hopanoid Derivative | Percentage of Total Hopanoids |
| Tetrahydroxybacteriohopane (THBH) glycoside | ~49% |
| THBH ether | ~41% |
| Tetrahydroxybacteriohopane | ~6% |
| This compound | ~3% |
| Hopene | ~1% |
| Data from Hermans et al. (1991)[5] |
Biosynthesis of this compound
The biosynthesis of this compound is a remarkable enzymatic process that occurs in the absence of molecular oxygen. The key enzyme, squalene-hopene cyclase (SHC), catalyzes the direct cyclization of the linear triterpenoid precursor, squalene, into the pentacyclic hopene skeleton.
The following diagram illustrates the biosynthetic pathway of this compound.
The regulation of this compound biosynthesis is complex and can be influenced by various environmental factors. For instance, in some bacteria, the expression of the shc gene is upregulated in response to environmental stresses like high temperature or extreme pH.[4]
Experimental Protocols
Accurate quantification and characterization of this compound require robust experimental protocols for extraction, separation, and analysis. The following sections detail the widely used methodologies.
Lipid Extraction: Bligh-Dyer Method
The Bligh-Dyer method is a standard protocol for the total lipid extraction from biological samples.
Materials:
-
Bacterial cell pellet
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Resuspend the bacterial cell pellet in a mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v) in a glass centrifuge tube. For every 1 g of wet cell weight, use 3.8 mL of the solvent mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough homogenization and extraction of lipids into the single-phase solvent system.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 3.8 mL of the initial solvent mixture. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.
-
Collection of the Organic Phase: The mixture will separate into two phases: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids). Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette, being careful not to disturb the interface.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for the quantification of this compound. Due to its hydroxyl group, derivatization is often required to increase its volatility for GC analysis.
Materials:
-
Dried total lipid extract
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or acetic anhydride (B1165640)/pyridine)
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Derivatization:
-
Silylation (for creating TMS ethers): Resuspend a known amount of the dried lipid extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). Add the silylation reagent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60-70°C for 30-60 minutes.
-
Acetylation (for creating acetate (B1210297) esters): Resuspend the lipid extract in a mixture of acetic anhydride and pyridine (1:1 v/v). Heat at 60°C for 30 minutes.[8]
-
-
Internal Standard Addition: Add a known amount of an internal standard to the derivatized sample before GC-MS analysis. The internal standard should be a compound that is not naturally present in the sample and has similar chromatographic behavior to the analyte.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column based on the boiling points and polarities of the components. A typical temperature program for hopanoid analysis starts at a lower temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound.
-
-
Quantification:
-
Identify the this compound derivative peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum of silylated this compound will show a characteristic molecular ion and fragmentation pattern.
-
Quantify the amount of this compound by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for this compound analysis and its role in modulating membrane properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hopanoids - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diplopterol in Bacterial Resilience: A Technical Guide to Stress Adaptation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a key player in the ability of many bacteria to withstand environmental challenges.[1] Functioning as a prokaryotic surrogate for eukaryotic sterols, this compound modulates the fluidity and permeability of bacterial membranes, providing a crucial line of defense against stressors such as extreme pH, temperature fluctuations, osmotic pressure, and antimicrobial agents.[1][2][3] This technical guide delves into the molecular mechanisms of this compound-mediated stress adaptation, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved. Understanding the function of this compound not only offers insights into bacterial survival strategies but also presents potential avenues for the development of novel antimicrobial therapies that target these adaptive mechanisms.
This compound and its Function in Bacterial Membranes
This compound is synthesized from the precursor squalene (B77637) via an oxygen-independent cyclization reaction catalyzed by the enzyme squalene-hopene cyclase (SHC).[1][2][3] This process is distinct from the oxygen-dependent biosynthesis of sterols in eukaryotes.[2] Once synthesized, this compound integrates into the bacterial cell membrane, where it is believed to perform functions analogous to cholesterol in eukaryotic cells.[1][4]
The primary role of this compound is to regulate the biophysical properties of the bacterial membrane. It interacts with other lipid components, such as lipid A in the outer membrane of Gram-negative bacteria, to create a more ordered and less permeable barrier.[2][5][6] This "membrane ordering" effect helps to maintain cellular integrity under stressful conditions that would otherwise compromise the membrane's structure and function.[4][5]
Quantitative Insights into this compound-Mediated Stress Adaptation
The production of this compound and other hopanoids is often upregulated in response to environmental stressors. The following tables summarize key quantitative findings from various studies.
| Stressor | Bacterial Strain | Observed Effect on Hopanoids | Quantitative Change | Reference |
| Low pH | Rhodopseudomonas palustris TIE-1 | Increased proportion of 2-methylated hopanoids | 2Me-BHT to BHT ratio doubled to over 1.3 on the 7th day of stationary phase | [7] |
| Low pH | Alicyclobacillus acidocaldarius | Shift towards hopanoids with extended side chains | Total hopanoid amount did not change | [8] |
| High Temperature | Alicyclobacillus acidocaldarius | Shift towards hopanoids with extended side chains | Total hopanoid amount did not change | [8] |
| Low Temperature | Methylovulum psychrotolerans | Increased unsaturation of hopanoids and production of this compound | Total percent of unsaturated hopanoids increased from 27% to 49% as temperature decreased from 20°C to 4°C. This compound was not detected at 20°C but was present at 10°C and 4°C. | [9] |
| Osmotic Stress | Bradyrhizobium diazoefficiens | C35 hopanoids required for growth | Absence of C35 hopanoids led to growth defects under high osmolarity | [10] |
| Antibiotic/Detergent | Hopanoid-deficient mutants | Increased sensitivity | Hopanoid-deficient mutants of various bacteria showed increased susceptibility to antibiotics and detergents. | [5][8] |
| Membrane Property | System Studied | Effect of this compound | Quantitative Measurement | Reference |
| Membrane Order | Outer membrane of Methylobacterium extorquens | Increased membrane order | Significantly lower membrane order observed in hopanoid-deficient mutant (ΔSHC) using C-laurdan and Di-4-ANEPPDHQ fluorescent probes. | [5] |
| Membrane Order | Model membranes (kdo-lipid A) | Increased membrane order | At pH 7, liposomes with this compound had a higher General Polarization (GP) value compared to pure lipid A liposomes. | [4] |
| Membrane Permeability | Rhodopseudomonas palustris Δshc mutant | Decreased permeability | The Δshc mutant showed increased sensitivity to bile salts, indicating a more permeable membrane. | [8] |
| Membrane Fluidity | Synthetic vesicles | No effect on membrane fluidity (this compound alone) | In synthetic vesicles, this compound had no effect on membrane fluidity, whereas bacteriohopanetetrol (B1250769) (BHT) decreased fluidity. | [2] |
Experimental Protocols
Hopanoid Extraction and Purification
A standard method for the extraction of total lipids, including hopanoids, is the Bligh and Dyer method.[2][11]
-
Cell Harvesting: Centrifuge bacterial cultures to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., 0.9% NaCl).[11]
-
Lyophilization: Freeze-dry the cell pellet to remove water.
-
Extraction: Resuspend the lyophilized cells in a chloroform (B151607):methanol mixture (e.g., 2:1, v/v) and stir for 30 minutes.[11]
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to separate the layers.
-
Collection: Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or in a rotary evaporator.
-
Purification (Optional): The extracted lipids can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography.[5][12]
Hopanoid Quantification
Hopanoids can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][13]
GC-MS Protocol:
-
Derivatization: Acetylate the hydroxyl groups of hopanoids by reacting the lipid extract with a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1) at 60°C for 30 minutes.[7] This step improves their volatility for GC analysis.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., Restek Rxi-XLB).[7]
-
MS Detection: Use a mass spectrometer to detect and identify the hopanoid derivatives based on their mass spectra and retention times.
-
Quantification: Use internal or external standards of known hopanoids (e.g., deuterated this compound) for accurate quantification.[7]
HPLC Protocol:
-
Derivatization (for UV detection): Introduce a chromophore to the hopanoid structure to enable detection by UV-Vis spectrophotometry.[13]
-
HPLC Separation: Use a reverse-phase HPLC system to separate the different hopanoid species.[13]
-
Detection: Detect the hopanoids using a suitable detector (e.g., UV-Vis or mass spectrometer).
Analysis of Membrane Fluidity/Order
Fluorescence polarization using lipophilic probes is a common method to assess membrane order.[5]
-
Probe Labeling: Incubate isolated bacterial membranes or synthetic liposomes with a fluorescent probe such as C-laurdan or Di-4-ANEPPDHQ.[5]
-
Fluorescence Measurement: Measure the fluorescence emission of the probe at two different wavelengths.
-
Calculation of General Polarization (GP): Calculate the GP value, which is a ratiometric measure of the spectral shift of the probe and is related to the lipid packing or order of the membrane. An increase in GP value corresponds to a more ordered (less fluid) membrane.
Visualizing Key Processes
Biosynthesis of this compound
Caption: Biosynthesis of this compound from squalene.
This compound's Role in Membrane Ordering
Caption: this compound's interaction with lipid A to order the membrane under stress.
Experimental Workflow for Studying this compound Function
Caption: A typical experimental workflow to investigate this compound's function.
Implications for Drug Development
The critical role of this compound and other hopanoids in bacterial stress resistance makes their biosynthetic pathway a promising target for novel antimicrobial drugs.[5] Inhibiting the squalene-hopene cyclase (SHC) enzyme would block the production of these protective lipids, rendering bacteria more susceptible to existing antibiotics and environmental stresses.[5] This strategy could potentially combat multidrug-resistant bacteria by weakening their defenses. Further research into the specific interactions between hopanoids and membrane proteins involved in processes like multidrug efflux could also unveil new therapeutic targets.[5][6]
Conclusion
This compound is a vital component of the bacterial stress response system. Its ability to modulate membrane properties in a manner analogous to eukaryotic sterols provides a powerful adaptive advantage. The quantitative data, experimental protocols, and conceptual diagrams presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to understand and exploit this fundamental aspect of bacterial physiology. A deeper understanding of this compound's function will undoubtedly pave the way for innovative approaches to combat bacterial infections and overcome antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1721-59-1 | Benchchem [benchchem.com]
- 4. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hopanoids - Wikipedia [en.wikipedia.org]
- 7. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fatty Acid and Hopanoid Adaption to Cold in the Methanotroph Methylovulum psychrotolerans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Hopanoid Classes Differentially Affect Free-Living and Symbiotic States of Bradyrhizobium diazoefficiens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of hopanoid levels in bacteria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Diplopterol as a Paleoproxy for Oxygen Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a significant biomarker in paleoceanography and environmental science. Its presence and relative abundance in sedimentary records offer valuable insights into past biogeochemical processes, particularly concerning ambient oxygen levels. This technical guide provides a comprehensive overview of the significance of this compound as a paleoproxy for oxygen. It details the biochemical basis for its use, outlines state-of-the-art experimental protocols for its analysis, and presents the current understanding of its interpretation, acknowledging the complexities and nuances involved. The biosynthesis of this compound is an oxygen-independent process, yet its association with specific microbial communities, such as aerobic methanotrophs, links its abundance to oxic conditions. Conversely, its stability under anoxic conditions and production by a diverse range of bacteria can also lead to its enrichment in oxygen-depleted environments. This guide aims to equip researchers with the knowledge to effectively utilize this compound as a powerful, albeit complex, tool in reconstructing past environmental conditions.
Introduction: The Role of this compound as a Biomarker
This compound (hopan-22-ol) is a C30 pentacyclic triterpenoid produced by a wide variety of bacteria.[1] Hopanoids, in general, are considered the prokaryotic equivalent of sterols in eukaryotes, playing a crucial role in regulating membrane fluidity and permeability.[1] Their robust molecular structure allows for excellent preservation in the geological record, making them valuable biomarkers for tracing the presence and activity of bacteria over geological timescales.
The significance of this compound as a paleoproxy for oxygen stems from the metabolic processes of the organisms that produce it. While the enzymatic cyclization of squalene (B77637) to form this compound does not require molecular oxygen, the abundance of this compound in sediments can be indicative of the oxygen availability in the paleoenvironment due to the ecological preferences of the source organisms.[1][2]
Biochemical Pathway of this compound Synthesis
The biosynthesis of this compound is a key aspect of its utility as a biomarker. It is synthesized from the linear triterpenoid precursor, squalene, through a remarkable enzymatic cyclization reaction catalyzed by squalene-hopene cyclase (SHC).[3] This process is notably independent of molecular oxygen.[3]
Caption: Biosynthesis of this compound from squalene and its subsequent conversion to more complex Bacteriohopanepolyols (BHPs).
This compound represents a foundational C30 hopanoid from which a diverse array of more complex C35 bacteriohopanepolyols (BHPs) can be synthesized through further enzymatic modifications.[4]
This compound as a Paleoproxy for Oxygen: A Dual Role
The interpretation of this compound abundance in sediments as a direct proxy for oxygen levels is not straightforward and requires careful consideration of the local biogeochemical context. This compound can be enriched in both oxic and anoxic settings, reflecting its diverse microbial sources and the complexity of environmental controls on its production and preservation.
Association with Aerobic Methane (B114726) Oxidation
In certain environments, this compound is a recognized biomarker for aerobic methanotrophic bacteria.[2][5] These bacteria utilize methane as their primary source of carbon and energy, a process that requires molecular oxygen. Therefore, an elevated abundance of this compound with a depleted δ13C signature (indicative of a methane source) can point to periods of increased aerobic methane oxidation, which occurs at the oxic-anoxic interface in aquatic environments.[5]
Preservation under Anoxic Conditions
Conversely, the oxygen-independent biosynthesis of this compound and its high preservation potential mean that it can accumulate in anoxic sediments.[6] In the absence of oxygen, degradation of organic matter is generally less efficient, leading to the enhanced preservation of robust biomarkers like hopanoids. Therefore, high concentrations of this compound, particularly in the absence of biomarkers for strictly aerobic organisms, can be indicative of anoxic bottom water conditions.
The this compound Index (DIP) and Quantitative Interpretations
While a universally calibrated "this compound Index" (DIP) for bottom water oxygen is not yet established in the scientific literature, the ratio of this compound to other hopanoids or biomarkers is often used semi-quantitatively. For instance, an increase in the ratio of this compound to diploptene (B154308) (a related hopanoid) has been suggested to reflect changes in water column oxygenation.[1]
The following table summarizes the general interpretations of this compound abundance in relation to oxygen levels, based on current research. It is crucial to note that these are general guidelines, and multi-proxy approaches are essential for robust paleoenvironmental reconstructions.
| Observation | Potential Interpretation | Key Considerations | Supporting Evidence |
| High this compound Abundance with Depleted δ13C | Increased aerobic methane oxidation at the oxic-anoxic interface. | Presence of other methanotroph biomarkers. | Isotopic signature of methane source. |
| High Relative Abundance of this compound | Can indicate lower oxygen content in the water column. | Absence of biomarkers for strictly aerobic organisms; high preservation under anoxia. | Comparison with other redox-sensitive proxies. |
| Changes in this compound/Diploptene Ratio | Shifts in the microbial community and/or water column oxygenation. | The specific physiological roles of these two hopanoids are not fully understood. | Correlation with other paleo-proxies. |
Experimental Protocols
The accurate quantification and isotopic analysis of this compound are fundamental to its use as a paleoproxy. Modern analytical techniques, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have significantly advanced the analysis of hopanoids.
Experimental Workflow
The overall workflow for the analysis of this compound from sediment samples involves several key stages, from sample preparation to instrumental analysis.
Caption: A generalized experimental workflow for the extraction and analysis of this compound and other hopanoids from sediment samples.
Detailed Methodologies
4.2.1. Lipid Extraction from Sediments
A common and efficient method for extracting total lipids from sediments is Pressurized Liquid Extraction (PLE).
-
Sample Preparation: Freeze-dry the sediment sample and grind to a fine powder to increase the surface area for extraction.
-
Extraction Cell: Pack a stainless-steel extraction cell with the homogenized sediment sample.
-
Extraction Solvent: Use a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), typically in a 9:1 (v/v) ratio.
-
PLE Conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static extraction time: 10 minutes (2 cycles)
-
-
Collection: Collect the total lipid extract (TLE) in a collection vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.
4.2.2. Analysis of Non-derivatized Bacteriohopanepolyols by UHPLC-MS/MS
This modern approach avoids the need for derivatization, allowing for the analysis of a wider range of BHPs.[7]
-
Chromatographic Separation:
-
UHPLC System: A system capable of high pressures (e.g., Waters Acquity UPLC).
-
Column: A reversed-phase C18 column (e.g., Waters BEH C18 or ACE Excel C18) is suitable for separating hopanoids.
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol/Isopropanol mixture with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the more nonpolar compounds.
-
Flow Rate: Approximately 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[7]
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific hopanoids, or full scan mode for qualitative analysis.
-
4.2.3. Isotopic Analysis (δ13C) of this compound
Compound-specific isotope analysis of this compound provides crucial information about its carbon source. This is typically performed using a gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).
-
Sample Preparation: The this compound-containing fraction from the TLE is isolated, typically via column chromatography. For GC analysis, the hydroxyl group of this compound is usually derivatized (e.g., silylated or acetylated) to improve its volatility and chromatographic behavior.
-
GC Separation: The derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., DB-5ms) to separate this compound from other compounds.
-
Combustion: The eluting compounds are combusted to CO2 in a high-temperature furnace.
-
IRMS Analysis: The CO2 is introduced into the isotope ratio mass spectrometer, which measures the ratio of 13C to 12C.
-
Calibration: The δ13C values are calibrated against known standards.
Conclusion and Future Directions
This compound is a powerful biomarker that, when used in conjunction with other paleo-proxies and a thorough understanding of the depositional environment, can provide valuable insights into past oxygen conditions. Its dual role as an indicator for both oxic (via aerobic methanotrophy) and anoxic (via enhanced preservation) environments highlights the importance of a multi-faceted approach to its interpretation.
Future research should focus on:
-
Developing a more robust and widely applicable this compound-based oxygen proxy: This would likely involve large-scale calibration studies across a range of depositional environments.
-
Investigating the full range of microbial sources of this compound: A better understanding of the ecophysiology of this compound-producing organisms will refine its use as a biomarker.
-
Improving analytical techniques for the quantification of this compound and other BHPs: Continued advancements in mass spectrometry will allow for more precise and accurate measurements from smaller sample sizes.
By continuing to explore the complexities of this compound's biogeochemistry, the scientific community can further unlock its potential to reconstruct Earth's past environments with greater fidelity.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Pathway collages: personalized multi-pathway diagrams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGUsphere - Reviews and syntheses: Review of proxies for low-oxygen paleoceanographic reconstructions [egusphere.copernicus.org]
- 5. Hypoxia causes preservation of labile organic matter and changes seafloor microbial community composition (Black Sea) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egusphere.copernicus.org [egusphere.copernicus.org]
- 7. BG - Reviews and syntheses: Review of proxies for low-oxygen paleoceanographic reconstructions [bg.copernicus.org]
The Role of Diplopterol in the Formation of Liquid-Ordered Phases in Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a key membrane lipid in many bacteria.[1] Structurally analogous to eukaryotic sterols like cholesterol, this compound plays a crucial role in modulating the biophysical properties of bacterial membranes.[1] This technical guide provides an in-depth exploration of this compound's function, particularly its ability to induce and stabilize liquid-ordered (Lo) phases in lipid bilayers. Understanding this phenomenon is critical for researchers in membrane biophysics, bacterial physiology, and for professionals in drug development targeting bacterial membrane integrity.
Recent investigations have solidified the hypothesis that this compound functions as a "sterol surrogate" in prokaryotes.[2][3] Like cholesterol in animal cells, this compound intercalates into phospholipid membranes, leading to increased lipid packing, decreased permeability, and the formation of distinct lipid domains.[4][5] These effects are fundamental to a bacterium's ability to adapt to environmental stresses such as changes in pH and exposure to certain antibiotics.[4][5] This guide will detail the quantitative biophysical effects of this compound, outline the experimental protocols used to elucidate its function, and provide visual representations of the underlying principles and workflows.
The Liquid-Ordered (Lo) Phase: A Primer
Biological membranes can exist in several distinct physical states, or phases. The two most relevant to this discussion are the liquid-disordered (Ld) phase and the liquid-ordered (Lo) phase.
-
Liquid-Disordered (Ld) Phase: Characterized by high fluidity and conformational disorder of the lipid acyl chains. This phase is typical of membranes rich in unsaturated phospholipids.
-
Gel (So) Phase: A more rigid, crystalline-like state where lipid mobility is highly restricted. This occurs at temperatures below the main phase transition temperature of the lipids.
-
Liquid-Ordered (Lo) Phase: An intermediate phase that exhibits properties of both the Ld and So phases. In the Lo phase, the lipid acyl chains are relatively ordered and extended, similar to the gel phase, but the lipids retain a high degree of lateral mobility, characteristic of the liquid-disordered phase.
The formation of the Lo phase is a critical aspect of membrane organization, often associated with the formation of "lipid rafts" in eukaryotic cells. These domains are thought to be important for signal transduction, protein trafficking, and other cellular processes. The ability of molecules like cholesterol and this compound to induce an Lo phase is central to their function as membrane organizers.
This compound's Mechanism of Action in Lo Phase Formation
This compound promotes the formation of the Lo phase through its specific interactions with other membrane lipids.[2][3] Its rigid, planar pentacyclic ring structure intercalates between the acyl chains of phospholipids.[1] This has several key consequences:
-
Ordering of Saturated Acyl Chains: this compound effectively orders the saturated acyl chains of neighboring lipids, such as sphingomyelin (B164518) (SM) or the bacterial lipid A, forcing them into a more extended, parallel arrangement.[2][3][6]
-
Inhibition of Gel Phase Formation: By inserting itself between lipids, this compound disrupts the tight, crystalline packing that is characteristic of the gel phase.[6][7]
-
Condensing Effect: The presence of this compound leads to a more compact arrangement of lipids in the membrane, reducing the mean molecular area (MMA) and increasing the thickness of the bilayer.[4][5]
-
Phase Segregation: In heterogeneous membranes containing both saturated and unsaturated lipids, this compound's preferential interaction with saturated lipids can drive the segregation of the membrane into coexisting Lo and Ld domains.[4][5]
These effects collectively contribute to the formation of a membrane that is both ordered and fluid, the hallmark of the Lo phase.[4][5]
Quantitative Biophysical Data
The following tables summarize key quantitative findings from studies on this compound's effects on model membranes.
Table 1: Effect of this compound on Membrane Order (Generalized Polarization - GP)
| Membrane Composition | Condition | Average GP Value | Interpretation | Reference |
| SM/DOPC/Diplopterol | Ordered Domain | ~0.4 - 0.5 | Liquid-ordered (Lo) phase | [3][8] |
| SM/DOPC/Cholesterol | Ordered Domain | ~0.4 - 0.5 | Liquid-ordered (Lo) phase | [3][8] |
| DOPC | - | Negative | Liquid-disordered (Ld) phase | [3][8] |
| Kdo-Lipid A | pH 7 | Lower | Less Ordered | [6] |
| Kdo-Lipid A / this compound | pH 7 | Higher (within Lo range) | More Ordered | [6] |
| Kdo-Lipid A / Cholesterol | pH 7 | Higher (within Lo range) | More Ordered | [6] |
| Kdo-Lipid A | pH 3.1 | ~0.6 | Highly Ordered (approaching gel) | [6] |
| Kdo-Lipid A / this compound | pH 3.1 | Smaller change from pH 7 | Buffers pH-induced ordering | [6] |
| Kdo-Lipid A / Cholesterol | pH 3.1 | Smaller change from pH 7 | Buffers pH-induced ordering | [6] |
Note: C-laurdan Generalized Polarization (GP) is a measure of membrane order, with higher positive values indicating a more ordered environment.
Table 2: Effect of this compound on Lipid Diffusion
| Membrane Composition | Diffusivity of Atto532-labeled SM | Interpretation | Reference |
| SM / Cholesterol | Slower | Reduced lateral mobility in Lo phase | [3][8] |
| SM / this compound | Slower (identical to cholesterol) | Reduced lateral mobility in Lo phase | [3][8] |
| DOPC | ~10x Faster | High lateral mobility in Ld phase | [3][8] |
Table 3: Condensing Effect of this compound in Monolayers
| Monolayer Composition | Observation | Interpretation | Reference |
| SM | Sharp phase transition from liquid to gel | Characteristic of pure SM | [6][7] |
| SM / this compound | Elimination of sharp phase transition | Inhibition of gel phase formation | [6][7] |
| SM / this compound | Observed MMA < Predicted MMA | Energetically favorable condensing interaction | [6][7] |
| Kdo-Lipid A | pH 5 & 3: Phase transition shelf | pH-induced gel phase formation | [6] |
| Kdo-Lipid A / this compound | pH 5 & 3: Elimination of phase transition | Inhibition of pH-induced gel phase formation | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GUV Preparation and C-laurdan Microscopy for Phase Visualization
This method is used to create model membranes (Giant Unilamellar Vesicles) and visualize the coexistence of Lo and Ld phases.
Protocol:
-
Lipid Mixture Preparation: Prepare a lipid mixture in chloroform. A typical composition for observing phase separation is a ternary mixture of an unsaturated phospholipid (e.g., DOPC), a saturated sphingolipid (e.g., SM), and this compound or cholesterol, often in a 1:1:1 molar ratio. Add a fluorescent probe sensitive to membrane order, such as C-laurdan, at a low concentration (e.g., 0.2 mol%).
-
Electroformation: Deposit the lipid mixture onto platinum or indium tin oxide (ITO) coated glass slides. After evaporating the solvent under vacuum, assemble the slides into a chamber filled with a sucrose (B13894) solution. Apply a low-frequency AC electric field for several hours to form GUVs.
-
Harvesting GUVs: Gently collect the GUV solution from the chamber.
-
Microscopy: Transfer the GUV suspension to a glass-bottomed dish containing a glucose solution (the density difference helps the GUVs settle).
-
Imaging: Visualize the GUVs using a confocal microscope equipped with two-photon excitation. C-laurdan emits fluorescence at different wavelengths depending on the polarity of its environment, which correlates with lipid packing.
-
GP Calculation: Simultaneously collect images in two emission channels (e.g., 420-460 nm and 470-510 nm). Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered).
-
Image Generation: Create a pseudo-colored image where the color of each pixel corresponds to its GP value, allowing for direct visualization of ordered (high GP) and disordered (low GP) domains.
Fluorescence Correlation Spectroscopy (FCS) for Diffusion Measurements
FCS measures the diffusion of fluorescently labeled molecules within a tiny observation volume, providing insights into membrane fluidity.
Protocol:
-
Sample Preparation: Prepare GUVs as described above, but include a trace amount (e.g., 0.001 mol%) of a fluorescently labeled lipid probe (e.g., Atto532-labeled SM).
-
Microscope Setup: Use a confocal microscope equipped for FCS. The laser is focused to a diffraction-limited spot within the membrane of a GUV.
-
Data Acquisition: Record the fluorescence intensity fluctuations as labeled lipids diffuse in and out of the focal volume.
-
Autocorrelation Analysis: Calculate the autocorrelation function of the intensity fluctuations.
-
Fitting: Fit the autocorrelation curve to a model for two-dimensional diffusion to extract the average transit time of the fluorescent probe through the focal volume.
-
Diffusion Coefficient Calculation: From the transit time and the known size of the focal volume, calculate the diffusion coefficient (D). Slower diffusion (longer transit time, smaller D) is characteristic of the Lo phase.
Monolayer Compression Isotherms
This technique measures the surface pressure of a lipid monolayer as a function of the area per molecule, revealing information about lipid packing and phase transitions.
Protocol:
-
Langmuir Trough Setup: Use a Langmuir-Blodgett trough filled with an aqueous subphase (e.g., a buffer).
-
Monolayer Formation: Prepare a solution of the lipids of interest (e.g., pure SM, or a mixture of SM and this compound) in a volatile solvent like chloroform. Carefully deposit a small volume of this solution onto the surface of the subphase. Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.
-
Compression: Use movable barriers to slowly compress the monolayer, decreasing the surface area available to the lipids.
-
Pressure Measurement: Continuously measure the surface pressure (the reduction in surface tension of the water due to the lipid film) as a function of the mean molecular area (MMA).
-
Isotherm Generation: Plot the surface pressure versus the MMA. The resulting isotherm shows characteristic features:
-
A gradual increase in pressure in the liquid-expanded phase.
-
A plateau or "shelf" indicating a phase transition (e.g., from liquid to gel).
-
A steep increase in pressure in a condensed phase.
-
-
Analysis: Compare the isotherms of different lipid mixtures. The elimination of a phase transition plateau in the presence of this compound indicates its ability to inhibit gel phase formation. A leftward shift in the isotherm signifies a condensing effect.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the experimental processes used to characterize the effects of this compound on membrane properties.
Caption: Workflow for visualizing liquid-ordered phases using GUVs and C-laurdan microscopy.
Caption: Experimental workflow for measuring lipid diffusion coefficients via Fluorescence Correlation Spectroscopy (FCS).
Caption: Logical flow for analyzing membrane condensation and phase behavior using monolayer compression isotherms.
Conclusion and Future Directions
The evidence overwhelmingly supports the role of this compound as a bacterial surrogate for cholesterol, capable of inducing and stabilizing liquid-ordered phases in membranes.[2][3] This function is crucial for maintaining membrane integrity and fluidity, likely enabling bacteria to adapt to a wide range of environmental challenges.[1][4][5] The convergence of function between the structurally distinct hopanoids and sterols suggests that the evolution of an ordered, yet fluid, membrane phase was a significant event in the history of life, potentially predating the rise of atmospheric oxygen required for sterol biosynthesis.[2][3]
For drug development professionals, the unique presence of hopanoids in certain bacterial membranes presents a potential target. Molecules that disrupt the interaction of this compound with other lipids could compromise membrane integrity, potentially increasing bacterial susceptibility to antibiotics or other environmental stressors.[4][5]
Future research should continue to explore the diversity of hopanoids and their specific interactions with the complex lipidomes of different bacterial species. Advanced imaging and biophysical techniques will be instrumental in moving from model systems to understanding the organization and dynamics of Lo domains in live bacterial cells, further clarifying the physiological relevance of these fascinating molecules.
References
- 1. medkoo.com [medkoo.com]
- 2. Functional convergence of hopanoids and sterols in membrane ordering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Hopanoids, like sterols, modulate dynamics, compaction, phase segregation and permeability of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Preliminary Investigation into the Ecological Distribution of Diplopterol
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the ecological distribution, biosynthesis, and analytical methodologies pertaining to Diplopterol. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents data in a structured format, and details the experimental protocols necessary for the study of this significant biomarker.
Introduction: The Nature and Function of this compound
This compound, also known as hopan-22-ol, is a pentacyclic triterpenoid (B12794562) belonging to the hopanoid family of natural products.[1][2] Hopanoids are produced by a diverse range of bacteria and are structurally analogous to sterols (like cholesterol) found in eukaryotes.[1][3][4] The primary function of this compound and other hopanoids is to modulate the fluidity and permeability of cell membranes, providing structural support and stability in response to environmental stressors such as extreme pH or temperature.[1][2][3] This function is crucial for the integrity and survival of organisms that do not synthesize sterols.[3][5] Synthesized from the precursor squalene (B77637) in an oxygen-independent reaction, this compound is a key biomarker for prokaryotic life and historical oxygen levels in geological records.[1][2][3][4]
Ecological Distribution of this compound
This compound is found across different domains of life and in various environments, making it a molecule of significant interest in both biology and geochemistry.
-
Prokaryotes (Bacteria): this compound is widespread among bacteria. It has been identified in a variety of groups, including cyanobacteria, purple non-sulfur bacteria, and methylotrophic bacteria.[1] Specific examples of bacteria known to produce this compound include the cellulose-producing Acetobacter xylinum and the bovine-associated Mycoplasma mycoides.[1] Its presence is so indicative of bacterial life that its fossilized form, hopane, is used to trace bacterial activity in ancient sediments.[3]
-
Eukaryotes: While far less common than in prokaryotes, this compound has been found in some eukaryotic organisms. The majority of fern species produce this compound.[1][6] Additionally, it has been identified in certain protozoans, with Tetrahymena pyriformis being a primary example.[1]
-
Environmental Presence: As a stable lipid, this compound is well-preserved in soils and sediments.[7] It serves as a valuable "molecular fossil" or biomarker.[8] Geochemists use the presence and isotopic signature (δ¹³C) of this compound in sediment cores to reconstruct past environmental conditions, such as the relative oxygen content at the time of deposition and the presence of prokaryotic communities.[1] For instance, it is used to study methane (B114726) oxidation in sediments because it is produced by aerobic methanotrophic bacteria.[1]
Data Presentation: Summary of this compound Distribution
The following table summarizes the known occurrences of this compound.
| Domain/Environment | Group/Organism/Context | Significance/Notes | References |
| Prokaryotes | Bacteria (General) | Widespread; modulates membrane fluidity. | [1][3][4] |
| Cyanobacteria | Common producers; 2-methyl analogs are key biomarkers. | [1] | |
| Purple Non-Sulfur Bacteria | Known producers, e.g., Rhodopseudomonas palustris. | [1][2] | |
| Methylotrophic Bacteria | e.g., Methylococcus capsulatus. | [1] | |
| Acetobacter xylinum | Utilizes this compound for structural support. | [1] | |
| Mycoplasma mycoides | Utilizes this compound for structural support. | [1] | |
| Eukaryotes | Ferns (most species) | One of the few eukaryotic groups to produce this compound. | [1][6] |
| Protozoa (Tetrahymena pyriformis) | An example of a sterol-producing eukaryote that also makes this compound. | [1] | |
| Environments | Sediments & Soils | Preserved as a biomarker for prokaryotic life. | [1][7] |
| Geological Record | Used to infer past oxygen content and temperature. | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a highly efficient enzymatic process that occurs in the absence of molecular oxygen.[1][3]
-
Precursor: The pathway begins with the linear C30 triterpenoid precursor, squalene.[1][2]
-
Cyclization: The enzyme squalene-hopene cyclase (SHC) catalyzes a complex cascade cyclization of squalene.[2][4]
-
Product Formation: This reaction simultaneously forms five rings and nine stereogenic centers, resulting in the pentacyclic hopanoid core.[1][2] The final step involves the quenching of a C22 carbocation by a water molecule, which adds the hydroxyl group to form this compound (hopan-22-ol).[3]
Experimental Protocols
The analysis of this compound requires specialized extraction and analytical techniques due to its lipid nature.
A. Lipid Extraction
A common method for extracting lipids, including this compound, from cellular or environmental samples is a modified Bligh-Dyer extraction.
-
Sample Preparation: Lyophilize (freeze-dry) the cell pellet or sediment sample to remove water.
-
Solvent Extraction: Add a single-phase solvent mixture of chloroform (B151607):methanol:water (or a similar system like Dichloromethane:Methanol) to the dried sample.
-
Homogenization: Vigorously mix or sonicate the sample to ensure complete extraction of lipids into the solvent phase.
-
Phase Separation: Add additional chloroform and water to the mixture to induce phase separation. The lipids, including this compound, will be concentrated in the lower chloroform layer.
-
Collection: Carefully collect the lower chloroform layer containing the Total Lipid Extract (TLE).
-
Drying: Evaporate the solvent under a stream of nitrogen gas to yield the crude lipid extract.
B. Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for analyzing this compound.[1][9]
-
Derivatization: The hydroxyl group on this compound makes it relatively involatile. To improve its flight through the GC column, it must be derivatized. A common method is acetylation, where the sample is heated with acetic anhydride (B1165640) and pyridine (B92270) to convert the alcohol to an acetate (B1210297) ester.[9][10]
-
GC Separation: The derivatized sample is injected into the GC. The instrument uses a heated column to separate the different compounds in the mixture based on their boiling points and interactions with the column's stationary phase.
-
MS Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). Hopanoids like this compound produce a characteristic base peak fragment at m/z 191, which corresponds to the A/B rings of the hopanoid structure and is highly indicative of its presence.[1]
-
Quantification: Quantification can be challenging due to variations in ionization efficiency between different hopanoids and instruments.[11][12] For accurate quantification, an internal standard (e.g., a deuterated version of this compound) is added to the sample before extraction.[10][11] The ratio of the peak area of the analyte to the peak area of the known amount of internal standard allows for precise calculation of the this compound concentration. Liquid Chromatography-Mass Spectrometry (LC-MS) is also used, particularly for more polar, polyfunctionalized hopanoids that are difficult to analyze by GC.[1][11]
Conclusion
This compound is a functionally and ecologically significant triterpenoid. Its widespread distribution in the bacterial domain and its presence in specific eukaryotes like ferns highlight its fundamental role in membrane biology. Furthermore, its chemical stability makes it an invaluable biomarker for geochemists and paleoclimatologists seeking to understand the history of life and environmental conditions on Earth. The established protocols for its extraction and analysis, primarily centered around GC-MS, provide a robust framework for its continued study. Future research into the precise ecological factors governing its production and the full extent of its biological functions will undoubtedly deepen our understanding of microbial adaptation and biogeochemical cycles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1721-59-1 | Benchchem [benchchem.com]
- 3. Hopanoids - Wikipedia [en.wikipedia.org]
- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hopanoids, like sterols, modulate dynamics, compaction, phase segregation and permeability of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diploterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigating the impact of peatland degradation: A lipid biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Environmental Factors Shaping Hopanoid-Producing Microbes Across Different Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 12. researchgate.net [researchgate.net]
The Evolutionary Keystone: A Technical Guide to Diplopterol's Significance in Early Life
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the profound evolutionary significance of diplopterol, a pentacyclic triterpenoid (B12794562) that played a pivotal role in the early stages of life on Earth. Long before the rise of eukaryotes and the biosynthesis of sterols, this compound and its hopanoid relatives provided a crucial mechanism for maintaining cell membrane integrity in the anoxic and often harsh environments of the Archean and Proterozoic eons. This document provides an in-depth analysis of this compound's function, quantitative abundance, and the experimental methodologies used to study this ancient molecule.
The Evolutionary Imperative for Membrane Stability in an Anoxic World
The primordial Earth was a world without free oxygen.[1] Early life, exclusively prokaryotic, faced the challenge of maintaining cellular integrity and fluidity in its membranes without the benefit of oxygen-dependent biosynthetic pathways. In eukaryotes, sterols, such as cholesterol, are essential for modulating membrane fluidity and forming specialized membrane domains. However, the biosynthesis of sterols is an oxygen-dependent process, making them unavailable to the earliest forms of life.
This is where hopanoids, and specifically this compound, enter the evolutionary narrative. This compound, a C30 hopanoid, is synthesized from squalene (B77637) via an oxygen-independent cyclization reaction catalyzed by the enzyme squalene-hopene cyclase (SHC).[2] This key biochemical innovation allowed early bacteria to produce a rigid, planar molecule that could insert into their cell membranes and perform a function analogous to that of sterols in eukaryotes.[3] The presence of hopane (B1207426) skeletons, the geologically stable remnants of hopanoids, in sedimentary rocks dating back as far as 1.64 billion years provides strong evidence for the ancient origins and widespread abundance of hopanoid-producing bacteria.[4]
This compound as a Sterol Surrogate: Function in Bacterial Membranes
This compound's primary role is to act as a "sterol surrogate," modulating the physical properties of bacterial membranes.[3] It increases membrane rigidity, decreases permeability, and contributes to the formation of a liquid-ordered phase, which is crucial for the organization and function of membrane proteins.[3][5] This function is particularly important in the outer membrane of Gram-negative bacteria, where this compound interacts with lipid A, a major component of the outer leaflet.[4][5][6] This interaction is analogous to the interaction between cholesterol and sphingolipids in eukaryotic plasma membranes, which leads to the formation of lipid rafts.[4]
The ability of this compound to order membranes has significant implications for bacterial survival, particularly in stressful environments. Hopanoid-deficient bacteria often exhibit increased sensitivity to antibiotics, detergents, and extreme pH.[6][7]
Quantitative Abundance of this compound
While this compound is widespread among bacteria, its abundance can vary significantly between species and is influenced by environmental conditions.[3][7] The cellular abundance of total hopanoids in bacteria can range from being undetectable to constituting up to 50% of the total lipid content in some species.[3]
Table 1: Abundance of this compound and Other Hopanoids in Select Bacteria
| Bacterial Species | Hopanoid Type(s) | Relative Abundance | Reference |
| Methylobacterium extorquens | This compound, 2-methyl-diplopterol, Bacteriohopanepolyols (BHPs) | This compound and its methylated derivative are the major hopanoids. | [6] |
| Rhodopseudomonas palustris | This compound, Bacteriohopanetetrol (BHT), 2-methylated derivatives | Produces a variety of hopanoids. | [2] |
| Geobacter metallireducens | Diploptene, Hop-21-ene, other complex hopanoids | Contains a range of hopanoid lipids. | [8] |
| Geobacter sulfurreducens | Diploptene, Hop-21-ene, other complex hopanoids | Contains a range of hopanoid lipids. | [8] |
| Acetobacter xylinum | This compound | Utilizes this compound for structural support. | [9] |
| Mycoplasma mycoides | This compound | Utilizes this compound for structural support. | [9] |
As a biomarker in the geological record, the abundance of this compound and other hopanoids can provide insights into past environments. For instance, a high concentration of this compound in sediments from certain periods of the Holocene in Lake Albano, Italy, has been interpreted as an indicator of lower oxygen content in the water column.[9]
Table 2: this compound and Hopanoid Derivatives as Geochemical Biomarkers
| Geological Eon/Period | Hopanoid Derivative | Interpretation | Reference |
| Proterozoic | Hopanes | Widespread presence of bacteria. | [10] |
| Phanerozoic | Aromatic Hopanoids | Shift in dominant primary producers. | [10] |
| Holocene (Lake Sediments) | This compound | Higher concentrations suggest lower oxygen availability. | [9] |
Experimental Protocols
Extraction and Quantification of this compound from Bacterial Cultures
This protocol is adapted from methodologies described for the analysis of hopanoids in various bacteria.
1. Cell Harvesting and Lysis:
-
Grow bacterial cultures to the desired cell density.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Resuspend the cell pellet in a suitable buffer.
-
Lyse the cells using methods such as sonication or French press.
2. Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add a mixture of chloroform (B151607) and methanol (B129727) to achieve a final single-phase ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
After a period of extraction (e.g., 2 hours), add chloroform and water to break the phase, resulting in a final ratio of 2:2:1.8.
-
Centrifuge to separate the phases. The lower chloroform phase contains the total lipid extract.
-
Collect the chloroform phase and dry it under a stream of nitrogen.
3. Derivatization for GC-MS Analysis:
-
To enhance volatility for gas chromatography, derivatize the hydroxyl group of this compound. A common method is acetylation.
-
Resuspend the dried lipid extract in a mixture of acetic anhydride (B1165640) and pyridine (B92270) (e.g., 1:1 v/v).
-
Heat the mixture at 60-70°C for 1 hour.
-
Evaporate the reagents under nitrogen.
4. Quantification by GC-MS:
-
Resuspend the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot into a gas chromatograph-mass spectrometer (GC-MS).
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set the GC oven temperature program to achieve separation of the acetylated this compound from other lipids.
-
For quantification, use an internal standard, such as a deuterated this compound (D4-diplopterol), added at the beginning of the extraction process to correct for sample loss.
-
Monitor characteristic ions for this compound acetate (B1210297) (e.g., m/z 191, the hopanoid fragment) and the internal standard.
-
Generate a calibration curve using known concentrations of purified and derivatized this compound standard.
Squalene-Hopene Cyclase (SHC) Activity Assay
This protocol provides a general method for assaying the activity of the enzyme responsible for this compound biosynthesis.
1. Enzyme Preparation:
-
Overexpress the squalene-hopene cyclase (SHC) gene in a suitable host, such as E. coli.
-
Lyse the cells and prepare a cell-free extract or purify the enzyme using standard chromatography techniques.
2. Assay Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium citrate, pH 6.0).
-
Prepare a squalene substrate solution. As squalene is hydrophobic, it needs to be emulsified, for example, with a detergent like Triton X-100 (e.g., 0.1% final concentration).
-
The final substrate concentration is typically in the micromolar range (e.g., 50 µM).
3. Enzymatic Reaction:
-
Add the enzyme preparation to the reaction mixture.
-
Incubate at the optimal temperature for the specific SHC (e.g., 30-60°C) for a defined period (e.g., 1 hour).
-
Terminate the reaction by adding a solvent to extract the products, such as ethyl acetate or hexane.
4. Product Analysis:
-
Separate the organic phase containing the cyclized products (this compound and diploptene).
-
Dry the organic phase and derivatize if necessary (as described in section 4.1).
-
Analyze the products by GC-MS to identify and quantify the formation of this compound and diploptene.
-
Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.
Visualizing the Core Processes
Biosynthesis of this compound
The biosynthesis of this compound is a remarkable enzymatic feat, converting the linear squalene molecule into a complex pentacyclic structure in a single, oxygen-independent step.
Caption: The oxygen-independent biosynthesis of this compound from squalene.
Functional Role of this compound in the Bacterial Outer Membrane
This compound integrates into the bacterial outer membrane, where it interacts with lipid A to increase membrane order and stability.
Caption: this compound's interaction with lipid A in the outer membrane enhances stability.
Conclusion
This compound stands as a testament to the ingenuity of early life, providing a robust solution to the fundamental challenge of maintaining membrane integrity in an anoxic world. Its role as a sterol surrogate enabled the diversification and survival of bacteria for billions of years before the advent of oxygen-dependent sterol biosynthesis. The study of this compound and other hopanoids not only provides a window into the ancient biosphere but also offers insights into the fundamental principles of membrane biology and the remarkable adaptability of life. For drug development professionals, understanding the role of hopanoids in bacterial membrane integrity may open new avenues for the development of novel antimicrobial agents that target these unique and essential lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1721-59-1 | Benchchem [benchchem.com]
- 3. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hopanoids - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Diplopterol in Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the quantitative analysis of diplopterol, a significant bacterial biomarker, in sediment samples. The protocols detailed below are essential for paleoclimatic reconstructions, biogeochemical studies, and the exploration of microbial contributions to sedimentary organic matter.
Introduction to this compound Analysis
This compound (hopan-22-ol) is a C30 pentacyclic triterpenoid (B12794562) alcohol belonging to the hopanoid family of lipids.[1] Primarily synthesized by a diverse range of bacteria, it serves a similar function to sterols in eukaryotes, modulating membrane fluidity.[1] Its preservation in sediments as a molecular fossil, or "hopane," provides a valuable tool for tracking bacterial populations and paleoenvironmental conditions.[2][3] For instance, this compound has been utilized as a biomarker to study methane (B114726) oxidation in sediments and to infer past oxygen levels in water columns.[1] Accurate and robust quantification of this compound is therefore critical for these applications.
The primary analytical methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] However, the structural diversity of hopanoids and variations in ionization efficiencies can present analytical challenges, necessitating the use of appropriate standards and optimized protocols for reliable results.[2][3]
Experimental Protocols
Sample Preparation
A critical step in the analysis of this compound from complex sediment matrices is the efficient extraction and purification of the lipid fraction.
1.1. Materials and Reagents
-
Freeze-dryer
-
Mortar and pestle or ball mill
-
Ultrasonic bath
-
Centrifuge
-
Extraction solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Internal Standard: Deuterated this compound (D4-diplopterol) is recommended for accurate quantification by LC-MS to correct for matrix effects.[2][3][5]
-
Derivatization agent: Acetic anhydride (B1165640) and pyridine (B92270) for GC-MS analysis.[6]
1.2. Protocol for Total Lipid Extraction (TLE)
-
Freeze-Drying: Sediment samples should be freeze-dried to remove water, which can interfere with solvent extraction.[7]
-
Homogenization: The dried sediment is then ground to a fine powder using a mortar and pestle or a ball mill to increase the surface area for extraction.[8]
-
Spiking with Internal Standard: Prior to extraction, spike the samples with a known amount of internal standard (e.g., D4-diplopterol) to allow for accurate quantification.
-
Solvent Extraction: The powdered sediment is extracted with a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 2:1 or 9:1 (v/v) ratio. This is often performed using an ultrasonic bath to enhance extraction efficiency.
-
Centrifugation and Collection: The mixture is centrifuged, and the supernatant containing the total lipid extract (TLE) is collected. This process is repeated multiple times (typically 3x) to ensure complete extraction.
-
Drying: The pooled supernatants are dried under a stream of nitrogen gas.
1.3. Fractionation of the Total Lipid Extract The TLE is a complex mixture of lipids. To isolate the alcohol fraction containing this compound, column chromatography is employed.
-
Column Preparation: A glass column is packed with activated silica gel.
-
Elution: The TLE is loaded onto the column and eluted with solvents of increasing polarity. Non-polar compounds are eluted first with a non-polar solvent like hexane, followed by the elution of more polar compounds, including this compound, with solvents like DCM and methanol.
GC-MS Analysis Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. However, derivatization is often necessary to improve its chromatographic properties.
2.1. Derivatization: Acetylation To increase the volatility of this compound, the hydroxyl group is derivatized by acetylation.
-
The dried alcohol fraction is reacted with a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) at an elevated temperature (e.g., 50-70°C) for at least one hour or left overnight at room temperature.[6]
-
The excess derivatizing reagents are removed under a stream of nitrogen.
-
The derivatized sample is then redissolved in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2.2. Instrumental Parameters
-
Gas Chromatograph: Agilent 6890 GC or similar.[9]
-
Column: A high-temperature, low-bleed capillary column such as a DB-5MS or HP-5MS (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[9]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300-320°C), and holds for an extended period to ensure the elution of all hopanoids.[10]
-
Injector: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer: Agilent 5973 MS or similar, operated in electron ionization (EI) mode at 70 eV.[9]
-
Acquisition Mode: Full scan mode (e.g., m/z 50-650) is used for identification. For quantification, selected ion monitoring (SIM) of characteristic ions of acetylated this compound (e.g., m/z 191, the hopanoid backbone fragment) can be used to increase sensitivity.
LC-MS Analysis Protocol
LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), is an excellent alternative for analyzing this compound and other polyfunctionalized hopanoids without the need for derivatization.[4]
3.1. Instrumental Parameters
-
Liquid Chromatograph: Agilent 1200 Series HPLC or similar.[4]
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18) is commonly used.[4]
-
Mobile Phase: A gradient of methanol/water and isopropyl alcohol is often employed.[4]
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole mass spectrometer with an APCI source operated in positive ion mode is recommended.[4][11]
-
Ionization: APCI is generally preferred over Electrospray Ionization (ESI) for hopanoids as it provides better sensitivity.[12]
-
Acquisition Mode: For quantification, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument to enhance selectivity and sensitivity.
Data Presentation
Quantitative data for this compound in sediment samples can vary significantly depending on the depositional environment and the microbial communities present. The following table summarizes representative concentration ranges found in the literature.
| Environment | Sediment Type | This compound Concentration (ng/g dry weight sediment) | Analytical Method | Reference |
| Estuarine-Lagoonal System | Sedimentary Cores | Not explicitly quantified, but other triterpenols ranged from below detection to >1000 ng/g. | UHPLC-MS/MS | [11] |
| Lake Sediments | Oxic and Anoxic Zones | Qualitative analysis, presence confirmed. | GC-MS and RP-HPLC-APCI-MS | [10] |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 4. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subsample Preparation and Analysis | CSD Facility • Continental Scientific Drilling | College of Science and Engineering [cse.umn.edu]
- 8. geomar.de [geomar.de]
- 9. episodes.org [episodes.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Diplopterol Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Diplopterol (C₃₀H₅₂O) is a pentacyclic triterpenoid (B12794562) of the hopanoid class, which is widely considered a molecular biomarker for bacteria.[1][2] These molecules are structural and functional analogs of sterols, like cholesterol, in eukaryotic cell membranes, playing a crucial role in maintaining membrane fluidity and stability in many bacteria.[2][3] The analysis and quantification of this compound in various matrices, from bacterial cultures to geological sediments, are essential for microbiological, biogeochemical, and environmental studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of hopanoids like this compound.[1] However, the presence of a polar hydroxyl group renders this compound non-volatile, making direct GC analysis challenging.[4] To overcome this, a chemical derivatization step is mandatory to convert the polar hydroxyl group into a less polar, more volatile ether or ester, enabling its separation and detection by GC-MS.[5][6] This document provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline for extracting total lipids, including this compound, from bacterial cell cultures. Optimization may be required for different sample matrices.
Materials:
-
Lyophilizer (Freeze-dryer)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Centrifuge tubes (glass, solvent-rinsed)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporation system
Protocol:
-
Harvest bacterial cells from the culture medium by centrifugation.
-
Wash the cell pellet with a suitable buffer or deionized water to remove residual medium components.
-
Freeze the cell pellet and lyophilize until completely dry to remove all water, which can interfere with subsequent steps.[3][5]
-
Weigh the dried biomass (e.g., 10-50 mg) into a glass centrifuge tube.
-
Perform a modified Bligh and Dyer extraction to obtain the Total Lipid Extract (TLE).[3]
-
Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the lyophilized cells.
-
Vortex thoroughly for 1-2 minutes to ensure complete cell disruption and lipid solubilization.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to pellet the cell debris and separate the aqueous and organic layers.
-
-
Carefully collect the lower organic (chloroform) layer, which contains the TLE, into a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting dried lipid extract is now ready for derivatization.
Derivatization
Derivatization increases the volatility of this compound for GC analysis. Silylation is a common and effective method.
Materials:
-
Dried Total Lipid Extract (TLE)
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or oven
Protocol:
-
Transfer the dried TLE to a clean reaction vial.
-
Add 50 µL of anhydrous pyridine to dissolve the lipid extract completely.[4]
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[4]
-
Tightly cap the vial and heat it at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of the hydroxyl group.[4]
-
After heating, allow the vial to cool to room temperature.
-
The sample, containing trimethylsilyl (B98337) (TMS)-derivatized this compound, is now ready for GC-MS analysis. The derivatized mixture can often be injected directly.[1]
GC-MS Instrumental Analysis
The following table outlines typical instrumental parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 280 - 300 °C[7] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min[1][8] |
| GC Column | High-temperature capillary column (e.g., Zebron ZB-5HT, DB-XLB)[1][8] |
| Oven Program | Initial 50°C (hold 1 min), ramp at 15°C/min to 300°C, then ramp at 10°C/min to 350°C (hold 10 min)[8] |
| Mass Spectrometer | |
| Ion Source Temp. | 225 - 230 °C[1] |
| Transfer Line Temp. | 300 - 320 °C[1] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[7][9] |
| Mass Scan Range | m/z 50 - 750 amu[1] |
| Solvent Delay | 5 - 6 minutes |
Data Presentation
Quantitative analysis relies on the identification of characteristic mass fragments of the derivatized this compound. Due to thermal stress in the GC inlet, dehydration is a common side reaction.[8][10]
| Compound | Derivative | Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) | Notes |
| This compound | - | C₃₀H₅₂O | 428.7 | - | Not volatile enough for direct GC-MS. |
| This compound-TMS | Trimethylsilyl | C₃₃H₆₀OSi | 500.9 | 500 (M+), 485 (M-15), 410 (M-90), 191 | M+ is the molecular ion. Loss of a methyl group (-15) or the TMS-OH group (-90) is common. |
| Diploptene | - | C₃₀H₅₀ | 410.7 | 410 (M+), 395 (M-15), 191 | Dehydration product of this compound. Often observed as an artifact during analysis.[8][10] |
The fragment at m/z 191 is a characteristic base peak for the hopanoid skeleton and is crucial for identification.[8]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to final data analysis for the GC-MS based determination of this compound.
Caption: Workflow for this compound analysis by GC-MS.
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation and Quantification of Diplopterol Isomers by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diplopterol, a pentacyclic triterpenoid (B12794562) alcohol, and its isomers are significant biomarkers in geochemical and bacteriological studies. Their structural similarity, particularly the presence of epimers and double bond isomers, presents a considerable analytical challenge for accurate identification and quantification. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the effective separation and quantification of this compound and its key isomers. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a reliable workflow for researchers in geochemistry, microbiology, and natural product chemistry.
Introduction
This compound (hopan-22-ol) is a member of the hopanoid family of triterpenoids, which are widely produced by bacteria and serve as important biomarkers.[1] The analysis of this compound is often complicated by the co-occurrence of its structural isomers, such as hop-17(21)-ene and hop-21-ene, which can be naturally present or formed as artifacts during sample workup.[1][2] Distinguishing between these isomers is crucial for accurate geological and biological interpretations. Liquid Chromatography-Mass Spectrometry (LC-MS) offers the necessary selectivity and sensitivity for this purpose.[2][3] This document provides a detailed protocol for the separation of this compound isomers using a C18 reversed-phase column coupled with mass spectrometry.
Experimental Protocols
Sample Preparation (from Bacterial Culture)
A meticulous sample preparation is critical to prevent the degradation of this compound and the formation of isomeric artifacts.[2]
Materials:
-
Bacterial cell paste
-
Water (LC-MS grade)
-
Acetic anhydride (B1165640)
-
D4-Diplopterol (internal standard)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Lipid Extraction (modified Bligh-Dyer method): [4]
-
To a known amount of wet cell paste, add a solution of chloroform and methanol (1:2, v/v).
-
Add the internal standard, D4-Diplopterol, at a known concentration.
-
Vortex vigorously for 10 minutes to ensure thorough mixing and cell lysis.
-
Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex again for 5 minutes and then centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the total lipid extract.
-
-
Solvent Evaporation:
-
Dry the collected chloroform extract under a gentle stream of nitrogen.
-
-
Derivatization (Acetylation): [5]
-
To the dried lipid extract, add a mixture of pyridine and acetic anhydride (1:1, v/v).
-
Incubate the mixture at 50°C for 1 hour, then leave at room temperature overnight to ensure complete acetylation.[5]
-
Evaporate the pyridine and acetic anhydride under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried, acetylated extract in a known volume of acetonitrile:isopropanol (1:1, v/v) for LC-MS analysis.[4]
-
LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source[2][5]
Chromatographic Conditions:
| Parameter | Value |
| Column | Poroshell 120 EC-C18 (2.1 x 150 mm, 2.7 µm)[2] |
| Mobile Phase A | Methanol:Water (95:5, v/v)[2] |
| Mobile Phase B | Isopropanol[2] |
| Gradient | 0-2 min: 0% B (isocratic) 2-20 min: 0-20% B (linear gradient) 20-30 min: 20% B (isocratic) 30-40 min: 20-30% B (linear gradient) 40-45 min: 30% B (isocratic) 45-46 min: 30-80% B (linear gradient) 46-60 min: 80% B (isocratic) 60-65 min: Re-equilibration with 0% B |
| Flow Rate | 0.15 - 0.19 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (APCI Positive Ion Mode): [2]
| Parameter | Value |
| Ionization Mode | APCI, Positive |
| Gas Temperature | 325°C |
| Vaporizer Temperature | 350°C |
| Drying Gas (N2) Flow | 6 L/min |
| Nebulizer Gas (N2) Pressure | 30 psi |
| Capillary Voltage | 1200 V |
| Corona Current | 4 µA |
| Fragmentor Voltage | 150 V |
| Scan Range | m/z 100-1600 |
Data Presentation
Quantitative Analysis:
For accurate quantification, extracted ion chromatograms (EICs) are generated for the specific m/z values of acetylated this compound and the D4-Diplopterol internal standard.
| Compound | Molecular Formula (Acetylated) | [M+H]+ (m/z) | Key Fragment Ion (m/z) |
| Acetyl-Diplopterol | C32H54O2 | 471.42 | 191 |
| Acetyl-D4-Diplopterol | C32H50D4O2 | 475.44 | 191 |
| Hop-17(21)-ene | C30H50 | 411.40 | 191 |
| Hop-21-ene | C30H50 | 411.40 | 191 |
Note: The hopene isomers will not be acetylated and will have a different retention time and mass from acetylated this compound. Their primary identification will be based on their mass and characteristic fragmentation.
Visualizations
Discussion
The described LC-MS method provides excellent resolution for this compound and its common isomers. The use of a C18 column with a methanol/isopropanol gradient allows for the separation of these structurally similar compounds based on their subtle differences in polarity. Acetylation of the hydroxyl group on this compound increases its hydrophobicity, leading to better retention and peak shape on the reversed-phase column.
The mass spectrometer, particularly with a soft ionization technique like APCI, allows for the detection of the protonated molecular ion of the acetylated this compound, as well as the molecular ions of the non-acetylated hopene isomers. A key diagnostic feature for all hopanoids is the characteristic fragment ion at m/z 191, which results from the cleavage of the C-ring and is invaluable for confirming the identity of these compounds.[1]
For robust quantification, the use of a deuterated internal standard such as D4-Diplopterol is highly recommended.[6] This standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[7]
Conclusion
This application note provides a detailed and reliable LC-MS protocol for the separation and quantification of this compound isomers. The combination of a well-defined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection allows for the accurate analysis of these challenging compounds. This method is suitable for a wide range of applications in geochemistry, environmental science, and microbiology, enabling researchers to gain deeper insights into bacterial processes and ancient ecosystems.
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Purification of Diplopterol from Crude Extracts Using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid class, is a significant biomarker found in various bacteria and plants.[1] Its structural similarity to sterols suggests a role in modulating membrane fluidity, making it a compound of interest in microbiology and biochemistry.[1] Furthermore, the potential biological activities of hopanoids are being explored in drug development. Preparative Thin-Layer Chromatography (TLC) offers a straightforward and cost-effective method for the purification of this compound from crude biological extracts.[1][2] This application note provides a detailed protocol for the purification of this compound using preparative TLC, including sample preparation, chromatographic conditions, visualization, and elution of the purified compound.
Data Presentation
The successful separation of this compound by TLC is highly dependent on the choice of the mobile phase. The following table summarizes a recommended solvent system and the expected Retention Factor (Rf) for this compound, based on literature data for similar hopanoids.[3]
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica (B1680970) Gel 60 F254 | Standard for TLC |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (5:1, v/v) | [3] |
| Expected Rf of this compound | ~0.51 | [3] |
| Visualization Reagent | p-Anisaldehyde-Sulfuric Acid Reagent | [1][4] |
| Color of this compound Spot | Blue-violet | [1] |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound from a crude extract using preparative TLC.
Preparation of Crude this compound Extract
The extraction method will depend on the source material (e.g., bacteria or plant). As this compound is a nonpolar compound, extraction with nonpolar solvents is effective.[5]
-
Materials:
-
Source material (e.g., bacterial cell pellet, dried plant material)
-
Hexane, Chloroform, or Dichloromethane[5]
-
Mortar and pestle or sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass vials
-
-
Protocol:
-
Homogenize the source material using a mortar and pestle or by sonication in the presence of a suitable nonpolar solvent (e.g., hexane or chloroform).
-
Separate the solvent extract from the solid debris by centrifugation.
-
Collect the supernatant containing the dissolved lipids.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Redissolve the dried extract in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to achieve a high concentration for TLC application.[6][7]
-
Preparative Thin-Layer Chromatography (TLC)
-
Materials:
-
Preparative TLC plates (e.g., 20x20 cm, 1000-2000 µm thickness) coated with Silica Gel 60 F254[2]
-
TLC developing tank
-
Capillary tubes or a syringe for sample application
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Fume hood
-
-
Protocol:
-
Prepare the mobile phase by mixing hexane and ethyl acetate in a 5:1 ratio. Pour the mobile phase into the TLC developing tank to a depth of about 0.5-1 cm. Place a piece of filter paper inside the tank to ensure saturation of the atmosphere with solvent vapors and close the lid. Allow the tank to equilibrate for at least 30 minutes.[8]
-
Using a pencil, lightly draw an origin line about 1.5-2 cm from the bottom of the preparative TLC plate.[6][7]
-
Carefully apply the concentrated crude extract as a thin, uniform band along the origin line using a capillary tube or syringe. Avoid spotting too close to the edges of the plate. Allow the solvent to evaporate completely between applications to keep the band as narrow as possible.[6][7][9]
-
Place the spotted TLC plate into the equilibrated developing tank and replace the lid.
-
Allow the solvent front to ascend the plate. Remove the plate from the tank when the solvent front is approximately 1-2 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil and allow the plate to dry completely in a fume hood.[10]
-
Visualization of this compound
Since this compound is not colored, a visualization technique is required to locate the compound on the TLC plate.
-
Materials:
-
UV lamp (254 nm)
-
p-Anisaldehyde-Sulfuric Acid spray reagent
-
Heating plate or heat gun
-
-
Protocol:
-
Non-destructive visualization (optional but recommended): View the dried TLC plate under a UV lamp (254 nm). Many organic compounds, especially those with some degree of conjugation, will appear as dark spots against the fluorescent background of the plate. Circle any visible spots with a pencil.[11]
-
Destructive visualization: In a fume hood, spray the plate evenly with the p-anisaldehyde-sulfuric acid reagent.
-
Gently heat the sprayed plate on a hot plate or with a heat gun until colored spots appear. Triterpenoids like this compound typically yield a characteristic blue-violet color with this reagent.[1]
-
Elution of Purified this compound
-
Materials:
-
Spatula or razor blade
-
Glass wool or cotton
-
Pasteur pipette or small column
-
Ethyl acetate or another polar solvent
-
Collection vials
-
-
Protocol:
-
Identify the band corresponding to this compound based on its Rf value (~0.51) and characteristic color after staining.
-
Carefully scrape the silica gel from the identified band using a clean spatula or razor blade.[6][7]
-
Pack the collected silica gel into a Pasteur pipette plugged with a small amount of glass wool or cotton.[7][9]
-
Elute the this compound from the silica gel by passing a polar solvent, such as ethyl acetate, through the pipette. Collect the eluate in a clean vial.[6][9]
-
Evaporate the solvent from the eluate to obtain the purified this compound.
-
The purity of the collected fraction can be confirmed by analytical TLC.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound using preparative TLC.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Home Page [chem.ualberta.ca]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols: Diplopterol as a Prokaryotic Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a significant biomarker for prokaryotic life.[1] Synthesized from squalene (B77637), it is widely distributed among various bacterial phyla.[1][2] Functionally analogous to sterols in eukaryotic cells, this compound plays a crucial role in regulating the fluidity, stability, and permeability of bacterial membranes.[3][4][5] Its stability and preservation in geological sediments also make it a valuable tool in paleoenvironmental studies to infer past microbial life and oxygen levels.[1][3] This document provides detailed application notes and protocols for the use of this compound as a bacterial biomarker.
Biosynthesis of this compound
This compound is synthesized from the acyclic precursor squalene through a cyclization reaction catalyzed by the enzyme squalene-hopene cyclase (SHC).[1][2] This process is oxygen-independent, a key distinction from sterol biosynthesis, suggesting that hopanoid production could have evolved before the rise of atmospheric oxygen.[4][5]
Caption: Biosynthesis of this compound from Squalene.
Role in Bacterial Membranes
This compound modulates the physical properties of bacterial membranes. It intercalates into the lipid bilayer, increasing its rigidity and decreasing its permeability to solutes.[3][5] This function is particularly important for bacteria to withstand environmental stressors such as extreme temperatures and pH.[1][3] In Gram-negative bacteria, this compound is often found in the outer membrane, where it interacts with lipid A, the lipid component of lipopolysaccharide (LPS), to form more ordered membrane domains.[2][4]
Application as a Biomarker
While this compound is a widespread biomarker for bacteria, its utility for identifying specific bacterial phyla is limited due to its broad distribution.[1] However, its presence or absence and its relative abundance can provide valuable insights. For instance, high concentrations of this compound in environmental samples are indicative of a significant bacterial contribution to the organic matter.[1] Furthermore, the ratio of this compound to other hopanoids can be used to infer paleoenvironmental conditions, such as the oxygen content of ancient water bodies.[1][3]
Quantitative Data on this compound Distribution
The following table summarizes the known distribution of this compound across various bacterial phyla. It is important to note that the production of this compound can vary significantly between species within the same phylum and is also influenced by environmental conditions.
| Bacterial Phylum | Presence of this compound | Representative Genera | Notes |
| Proteobacteria | Widespread | Rhodopseudomonas, Methylobacterium, Acetobacter | Found in Alpha-, Beta-, and Gammaproteobacteria.[2][3][6] |
| Cyanobacteria | Common | Nostoc | Often produce 2-methylhopanoids in addition to this compound.[1][5] |
| Actinobacteria | Present | Streptomyces | Production is associated with morphological differentiation (aerial hyphae).[5] |
| Firmicutes | Rare | Some members of the Bacillota | Not a common trait in this phylum.[7] |
| Bacteroidetes | Present | ||
| Planctomycetes | Common | [2] | |
| Acidobacteria | Common | [2] |
Experimental Protocols
Extraction and Analysis of this compound
The analysis of this compound typically involves lipid extraction from bacterial cultures or environmental samples, followed by chromatographic separation and detection.
Caption: General workflow for this compound analysis.
Detailed Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
1. Lipid Extraction (Modified Bligh-Dyer Method)
-
Materials: Chloroform (B151607), Methanol, Water (all HPLC grade), Centrifuge, Glass centrifuge tubes.
-
Procedure:
-
Homogenize the sample (e.g., cell pellet, sediment).
-
Add a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v) and vortex thoroughly.
-
Add additional chloroform and water to achieve a two-phase system (final ratio 1:1:0.9, v/v/v of chloroform:methanol:water).
-
Centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the total lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
2. Saponification (Optional)
-
Purpose: To hydrolyze ester-linked lipids and release free hopanols.
-
Materials: 6% (w/v) KOH in methanol, Hexane (B92381), Saturated NaCl solution.
-
Procedure:
-
Resuspend the dried lipid extract in 6% methanolic KOH.
-
Incubate at 80°C for 2 hours.
-
Cool to room temperature and add water.
-
Extract the non-saponifiable lipids (including this compound) with hexane.
-
Wash the hexane phase with a saturated NaCl solution.
-
Dry the hexane extract under nitrogen.
-
3. Derivatization (Silylation)
-
Purpose: To increase the volatility of this compound for GC analysis.
-
Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (B92270).
-
Procedure:
-
Add pyridine and BSTFA + 1% TMCS to the dried lipid extract.
-
Incubate at 70°C for 1 hour.
-
The sample is now ready for GC-MS analysis.[8]
-
4. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 4°C/min to 320°C, hold for 15 minutes.
-
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50-650.
-
Identification: this compound is identified by its retention time and characteristic mass spectrum, including the molecular ion and key fragmentation ions.
5. Quantification
-
Method: Use of an internal standard (e.g., deuterated this compound or a non-native hopanoid) added at the beginning of the extraction process.[9][10][11]
-
Calculation: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Detailed Protocol: LC-MS Analysis of this compound
Liquid chromatography-mass spectrometry (LC-MS) is an alternative method that may not require derivatization.
1. Lipid Extraction: Follow the same procedure as for GC-MS.
2. LC-MS Analysis
-
Instrument: High-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-TOF-MS).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Detection of the protonated molecule [M+H]⁺ of this compound.
-
Quantification: Use of an appropriate internal standard is crucial for accurate quantification due to potential matrix effects and variations in ionization efficiency.[9][10][11]
Signaling Pathways
Currently, there is no direct evidence of this compound being involved in specific signaling pathways in the same manner as signaling molecules like second messengers. Its primary role is considered to be structural, influencing membrane properties which in turn can affect the function of membrane-embedded proteins, including those involved in signal transduction. However, its role in modulating membrane microdomains, akin to lipid rafts in eukaryotes, could indirectly influence signaling events by organizing signaling proteins.[2]
Conclusion
This compound is a valuable and widely used biomarker for detecting the presence of bacteria in both contemporary and ancient samples. While its broad distribution limits its use for fine-scale phylogenetic differentiation, its analysis provides crucial information about the overall microbial community and the physicochemical environment. The protocols provided herein offer a starting point for the reliable extraction and quantification of this important biomolecule. Further research into the distribution and isotopic composition of this compound and related hopanoids will continue to refine their application in microbiology, geochemistry, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1721-59-1 | Benchchem [benchchem.com]
- 4. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hopanoids - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of various hopanoids in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
Application Notes and Protocols: Using Diplopterol to Reconstruct Past Biogeochemical Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diplopterol as a Molecular Fossil
This compound (also known as hopan-22-ol) is a pentacyclic triterpenoid (B12794562) lipid belonging to the hopanoid family.[1] Hopanoids are produced by a wide variety of bacteria and are considered the prokaryotic equivalent of sterols (like cholesterol) in eukaryotes.[1][2] Their primary function is to modulate the fluidity and permeability of bacterial cell membranes, providing structural integrity in response to environmental stressors like extreme temperature or pH.[1][2]
The robust pentacyclic structure of this compound allows it to be exceptionally well-preserved in the geological record, surviving for millions of years in sedimentary rocks.[1] This stability makes this compound and other hopanoids powerful molecular fossils, or "biomarkers," that provide a window into past microbial life and the biogeochemical cycles they influenced.
Application Notes: Reconstructing Paleoenvironments
While this compound is produced by a broad range of bacteria, making it a general biomarker for bacterial presence, its specific application in paleoenvironmental reconstruction lies in tracing key biogeochemical processes, particularly related to oxygen availability and methane (B114726) cycling.[1][3]
Indicator of Aerobic Methanotrophy and Oxygen Levels
The most significant application of this compound is as a tracer for aerobic methane oxidation.[1][3] Certain aerobic methanotrophic bacteria, which consume methane (CH₄) in the presence of oxygen (O₂), produce this compound in their cell membranes.[1] Therefore, the presence of this compound in ancient sediments can indicate that aerobic methane oxidation was occurring at or near the time of deposition.
This is particularly useful for reconstructing the extent of past oxygen minimum zones (OMZs) and the dynamics of methane seeps. For instance, an abundance of this compound in sediments can suggest an oxic water column or sediment-water interface where methane was being consumed aerobically.[1]
Compound-Specific Isotope Analysis (δ¹³C)
The stable carbon isotopic composition (δ¹³C) of this compound provides a deeper layer of information. Methane produced by methanogenic archaea is highly depleted in ¹³C (i.e., it has a very negative δ¹³C value). When methanotrophic bacteria consume this ¹³C-depleted methane, they incorporate that light carbon into their biomass, including their lipids.
Consequently, this compound with a very negative δ¹³C signature (e.g., -60‰ or lower) is strong evidence that its source organism was consuming biogenic methane.[3] This allows researchers to not only identify the process of methane oxidation but also to trace the carbon source, confirming a link to the methane cycle.[3] The δ¹³C value of this compound has been used to infer past temperatures and the oxygen conditions during its biosynthesis.[1]
Interpreting this compound in Context
The interpretation of this compound data is most powerful when used in conjunction with other biomarkers. For example:
-
2-Methylhopanoids: The presence of 2-methylated analogs of this compound can point towards specific groups of bacteria, such as certain cyanobacteria, methylotrophs, and nitrifying bacteria.[1]
-
Diploptene: The ratio of this compound to its dehydration product, diploptene, has been used to infer changes in the oxygen content of the water column. A case study in Lake Albano, Italy, suggested that periods of high this compound abundance indicated lower oxygen conditions.[1]
Data Presentation
For effective paleoenvironmental reconstruction, quantitative data is crucial. The following tables provide examples of how this compound data can be structured and interpreted.
Table 1: Major Bacterial Producers of this compound
| Bacterial Group | Environment/Metabolism | Significance as a Source |
| Aerobic Methanotrophs | Methane-rich, oxic environments | Key source for tracing methane cycle; often produces ¹³C-depleted this compound.[1][3] |
| Cyanobacteria | Photosynthetic; aquatic/terrestrial | Widespread producers; may also produce 2-methyl analogs.[1][4] |
| Purple Non-Sulfur Bacteria | Anoxygenic photosynthesis | Common producers in anoxic, illuminated environments.[1][5] |
| Nitrifying Bacteria | Aerobic; involved in nitrogen cycle | Contributes to the overall hopanoid pool.[1] |
| Cellulose-producing Bacteria | Various environments | Utilize this compound for structural support.[1] |
Table 2: Example Paleoenvironmental Data from a Sediment Core
| Sediment Depth (m) | Geological Age | This compound Conc. (ng/g sediment) | This compound δ¹³C (‰) | Inferred Environmental Condition |
| 1.5 | Late Holocene | 50 | -31‰ | Normal background bacterial production in an oxic environment. |
| 4.2 | Mid-Holocene | 250 | -65‰ | High level of aerobic methane oxidation; stratified water column with an oxic surface layer above a methane-rich anoxic zone. |
| 8.9 | Early Holocene | 120 | -35‰ | Increased general bacterial productivity, potentially linked to higher nutrient input. |
| 12.4 | Last Glacial | 20 | -28‰ | Low bacterial productivity in a cold, well-oxygenated environment. |
Experimental Protocols
The following protocols outline the standard methodology for the extraction, identification, and quantification of this compound from sediment or bacterial culture samples.
Protocol 1: Total Lipid Extraction (Modified Bligh-Dyer)
-
Sample Preparation: Lyophilize (freeze-dry) approximately 5-10 g of sediment or a centrifuged cell pellet.
-
Solvent Extraction:
-
Place the dried sample in a solvent-rinsed glass vial.
-
Add a single-phase solvent mixture of dichloromethane (B109758) (DCM):methanol (B129727) (MeOH):phosphate (B84403) buffer (2:1:0.8 v/v/v).
-
Agitate the sample using ultrasonication for 15 minutes. Repeat three times, collecting the solvent supernatant each time.
-
-
Phase Separation:
-
Combine the collected supernatants in a separatory funnel.
-
Add DCM and phosphate buffer to break the single phase into a two-phase system (DCM:MeOH:buffer of 1:1:0.9 v/v/v).
-
Allow the layers to separate. The bottom DCM layer contains the total lipid extract (TLE).
-
-
Drying: Collect the DCM layer and dry it under a stream of N₂ gas. The resulting residue is the TLE.
Protocol 2: Saponification and Fractionation
-
Saponification (Optional but Recommended): To remove interfering fatty acids and esters, hydrolyze the TLE by refluxing with 6% KOH in methanol for 2 hours. This isolates the "neutral" lipid fraction, which includes hopanoids.
-
Fractionation by Column Chromatography:
-
Prepare a chromatography column with activated silica (B1680970) gel.
-
Dissolve the neutral lipid fraction in a minimal amount of hexane (B92381) and load it onto the column.
-
Elute different lipid classes using solvents of increasing polarity. A typical sequence is:
-
F1 (Aliphatic Hydrocarbons): Elute with hexane.
-
F2 (Aromatic Hydrocarbons): Elute with hexane:DCM.
-
F3 (Ketones & Aldehydes): Elute with DCM.
-
F4 (Alcohols/Hopanoids): Elute with DCM:methanol. This compound will be in this fraction.
-
-
Protocol 3: Derivatization for GC-MS Analysis
To improve volatility for gas chromatography, the hydroxyl group on this compound must be derivatized.
-
Dry the alcohol fraction (F4) completely under N₂.
-
Add a 1:1 mixture of pyridine (B92270) and acetic anhydride.
-
Heat the vial at 60°C for 30 minutes.[6]
-
Evaporate the derivatization agents under N₂ and redissolve the sample in a suitable solvent (e.g., ethyl acetate) for injection.
Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Use a GC system coupled to a mass spectrometer. A high-temperature column (e.g., Zebron ZB-5HT or DB-XLB) is recommended for hopanoid analysis.[7][8]
-
GC Conditions (Example):
-
Injector: 280°C.
-
Oven Program: Start at 60°C, ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min, and hold for 20 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Identification: Identify this compound based on its retention time compared to a known standard. Confirm its identity by its mass spectrum, which will show a characteristic base peak fragment at m/z 191 , corresponding to the A/B/C rings of the hopanoid structure.[1][7]
-
Quantification: Quantify the abundance of this compound by integrating the peak area and comparing it to an internal standard (e.g., a deuterated hopanoid or a C₃₀ hopane (B1207426) standard) added at the beginning of the extraction process.[9][10]
Protocol 5: Compound-Specific Isotope Analysis (GC-IRMS)
-
Instrumentation: Use a GC coupled via a combustion interface to an Isotope Ratio Mass Spectrometer (IRMS).
-
Analysis: The GC separates the compounds as in Protocol 4. The separated compounds are then combusted to CO₂ gas. The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, from which the δ¹³C value is calculated relative to the Vienna Pee Dee Belemnite (VPDB) standard.
-
Calibration: Use reference gas pulses and co-injected standards of known isotopic composition to ensure accuracy.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bacteriohopanepolyol Inventory of Novel Aerobic Methane Oxidising Bacteria Reveals New Biomarker Signatures of Aerobic Methanotrophy in Marine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10131585B2 - Hopanoids producing bacteria and related biofertilizers, compositions, methods and systems - Google Patents [patents.google.com]
- 5. This compound | 1721-59-1 | Benchchem [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Extraction and Analysis of Diplopterol from Bacterial Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diplopterol is a C30 pentacyclic triterpenoid (B12794562) belonging to the hopanoid family of natural products.[1] Synthesized by a wide array of bacteria, hopanoids are considered structural and functional analogs of sterols (e.g., cholesterol) found in eukaryotic cell membranes.[1] They play a crucial role in modulating membrane fluidity and protecting bacteria against various environmental stresses.[1] this compound is a valuable biomarker for identifying bacterial contributions to lipid extracts from environmental and geological samples. This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from bacterial cell cultures, using Rhodopseudomonas palustris as a model organism.
Experimental Protocols
This protocol is divided into five main stages: Bacterial Culture & Harvest, Total Lipid Extraction, Saponification (Optional), Purification, and Analysis & Quantification.
Protocol 1: Bacterial Culture and Harvest
This protocol is based on the cultivation of Rhodopseudomonas palustris TIE-1, a known producer of this compound and its methylated derivatives.[2][3]
Materials:
-
Rhodopseudomonas palustris TIE-1 strain
-
YPS medium (0.3% yeast extract, 0.3% peptone, 10 mM succinate, 100 mM MOPS, pH 7.0)[2]
-
Incubator shaker
-
Large-capacity centrifuge with appropriate sterile tubes
-
Sterile phosphate-buffered saline (PBS)
-
Lyophilizer (freeze-dryer)
Methodology:
-
Inoculate a starter culture of R. palustris TIE-1 in 50 mL of YPS medium and grow at 30°C with shaking at 250 RPM until it reaches the mid-log phase.[2]
-
Use the starter culture to inoculate 1 L of fresh YPS medium. For enhanced hopanoid production, the medium can be supplemented with 20 mM acetate (B1210297).
-
Incubate the large culture at 30°C with shaking (250 RPM) under ambient light until it reaches the early stationary phase.[2]
-
Harvest the bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice by resuspending in sterile PBS and repeating the centrifugation step.
-
Freeze the final cell pellet at -80°C and then lyophilize to obtain a dry cell mass. The dry biomass can be stored at -20°C until lipid extraction.
Protocol 2: Total Lipid Extraction (Modified Bligh & Dyer Method)
This procedure is a widely accepted method for extracting total lipids from biological samples.[4][5][6][7]
Materials:
-
Lyophilized bacterial cells
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Methodology:
-
Weigh the lyophilized cell mass. For every 1 gram of dry cells, plan to use a total of 20 mL of solvent.
-
Transfer the weighed cells to a glass centrifuge tube.
-
Add chloroform and methanol to the tube in a ratio of 1:2 (v/v) to achieve a single-phase mixture with the residual water in the cells. For example, for 1 g of cells, add 3.75 mL of the 1:2 CHCl₃:MeOH mixture per 1 mL of initial sample volume (assuming 1g of cells is equivalent to 1mL).[5]
-
Vortex the mixture vigorously for 15 minutes to ensure thorough extraction.
-
To induce phase separation, add 1.25 mL of chloroform and vortex for 1 minute.[5][8]
-
Add 1.25 mL of deionized water and vortex for another minute. The final solvent ratio of CHCl₃:MeOH:H₂O will be approximately 2:2:1.8.[9]
-
Centrifuge the mixture at 1,000 x g for 5-10 minutes to separate the phases. Three layers will be visible: a top aqueous (methanol-water) layer, a solid layer of cell debris at the interface, and a bottom organic (chloroform) layer containing the lipids.[8]
-
Carefully collect the bottom chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.[5]
-
To maximize yield, re-extract the remaining aqueous and solid layers with an additional 2 mL of chloroform. Vortex, centrifuge, and combine the second chloroform phase with the first.
-
Evaporate the solvent from the combined chloroform extracts using a rotary evaporator or a gentle stream of nitrogen to yield the Total Lipid Extract (TLE).
-
Record the dry weight of the TLE and store it under nitrogen or argon at -20°C.
Protocol 3: Saponification of Total Lipid Extract (Optional)
Saponification hydrolyzes ester-linked lipids (like phospholipids (B1166683) and triglycerides), converting fatty acids into soaps. This simplifies the extract, leaving a "neutral lipid" fraction that includes hopanoids and other sterol-like molecules.[10][11]
Materials:
-
Total Lipid Extract (TLE)
-
2 M KOH in 80% ethanol/water[12]
-
Hexane (B92381) or Diethyl ether (Et₂O)
-
Deionized water
-
Separatory funnel
Methodology:
-
Dissolve the dried TLE in a minimal amount of chloroform and transfer to a flask.
-
Add 50 mL of 2 M ethanolic KOH solution for every gram of TLE.[12]
-
Reflux the mixture at 80-95°C for 1-2 hours.[10]
-
After cooling, transfer the solution to a separatory funnel and add an equal volume of deionized water.
-
Extract the non-saponifiable (neutral) lipids by partitioning three times with an equal volume of hexane or diethyl ether.[12]
-
Combine the organic layers and wash them with deionized water until the washings are neutral (verified with pH paper).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the neutral lipid fraction.
Protocol 4: Purification by Chromatography
To isolate this compound from other neutral lipids, column chromatography or preparative Thin-Layer Chromatography (TLC) can be employed.[1][13]
Materials:
-
Neutral lipid extract
-
Silica (B1680970) gel 60 (for column or TLC)
-
Solvents: Hexane, Ethyl Acetate
-
Glass column for chromatography or Preparative TLC plates (20x20 cm, 1000 µm thickness)
-
TLC development tank
-
Iodine crystals or other visualization agent
Methodology (Column Chromatography):
-
Prepare a silica gel column packed in 100% hexane.
-
Dissolve the neutral lipid extract in a minimal volume of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by analytical TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) to identify those containing this compound. A purified this compound standard is required for comparison.
-
Combine the pure fractions and evaporate the solvent.
Methodology (Preparative TLC):
-
Dissolve the neutral lipid extract in chloroform and apply it as a continuous band across the origin of a preparative TLC plate.
-
Develop the plate in a tank saturated with a mobile phase such as hexane:ethyl acetate (9:1, v/v).
-
After development, visualize the separated bands. This can be done non-destructively by brief exposure to iodine vapor. This compound will appear as a brown spot.
-
Mark the band corresponding to this compound (based on a co-spotted standard).
-
Scrape the silica from the marked band into a clean vial.
-
Elute the this compound from the silica gel by washing several times with ethyl acetate or chloroform.
-
Centrifuge to pellet the silica and collect the supernatant. Evaporate the solvent to obtain purified this compound.
Protocol 5: Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.[1]
Materials:
-
Purified this compound fraction
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5HT)
-
Purified this compound standard for calibration
-
Internal standard (e.g., deuterated D₄-diplopterol or pregnane (B1235032) acetate)[3]
Methodology:
-
Derivatization: The hydroxyl group of this compound is often derivatized to a trimethylsilyl (B98337) (TMS) ether to improve its volatility and chromatographic behavior.[1]
-
Dry the purified sample (and standards) completely in a GC vial.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example): Use a temperature program that starts at 80°C, ramps to 340°C, and holds for a sufficient time to elute the compound.[12]
-
MS Conditions: Operate the mass spectrometer in full scan mode (e.g., m/z 50-650) for identification. This compound and other hopanoids typically show a characteristic fragment ion at m/z 191.[1]
-
-
Quantification:
-
For absolute quantification, create a calibration curve using a purified this compound standard of known concentrations.
-
Add a known amount of an internal standard to both samples and calibration standards before derivatization to correct for variations in sample preparation and injection volume.[3]
-
Quantify using Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the this compound-TMS derivative.
-
Data Presentation
Quantitative analysis of this compound can vary significantly based on the bacterial strain, growth conditions, and analytical instrumentation.
| Parameter | Value / Range | Bacterial Species | Analytical Method | Reference |
| Relative Abundance | ~19 mol% of total lipids | Methylobacterium extorquens | TLC with densitometry | [9] |
| Typical Yield | Yield of 2-methyl-diplopterol is often higher than this compound | Rhodopseudomonas palustris TIE-1 | GC-MS | [14] |
| GC Linear Response | 0.1 - 2.0 µg | General Microorganisms | Gas-Liquid Chromatography (GLC) | [8] |
| MS Signal Variation | 2-methylation can decrease GC-MS signal intensity by 2-34% | Rhodopseudomonas palustris TIE-1 | GC-MS / LC-MS | [3] |
| Internal Standard | D₄-diplopterol provides more accurate quantification than external standards | Rhodopseudomonas palustris TIE-1 | LC-MS | [3] |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 4. biochem.wustl.edu [biochem.wustl.edu]
- 5. tabaslab.com [tabaslab.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aquaculture.ugent.be [aquaculture.ugent.be]
- 9. scribd.com [scribd.com]
- 10. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Deuterated Diplopterol: Application Notes and Protocols for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing deuterated diplopterol, a crucial internal standard for the accurate quantification of its non-labeled counterpart in various biological and geological samples. This compound and other hopanoids are significant biomarkers, and their precise measurement is essential in fields ranging from microbial ecology to petroleum exploration. The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample extraction, derivatization, and instrument response.[1][2]
This document details a proven chemical synthesis route for 2,2,3,3-D4-diplopterol, adapted from the procedures described by Wu et al. (2015), and discusses alternative biosynthetic approaches.
Chemical Synthesis of 2,2,3,3-D4-Diplopterol
The most direct and controlled method for preparing deuterated this compound for use as an internal standard is through chemical synthesis. The following protocol is a multi-step process starting from the readily available triterpenoid, hydroxyhopanone.
Overall Synthesis Workflow
References
Application Notes and Protocols for Diplopterol in Biotechnology and Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diplopterol
This compound, also known as hopan-22-ol, is a pentacyclic triterpenoid (B12794562) belonging to the hopanoid family of natural products.[1] Primarily found in the membranes of various bacteria, this compound is a structural and functional analogue of sterols, such as cholesterol, in eukaryotic cells.[2][3][4] Its biosynthesis proceeds via the cyclization of squalene (B77637), a reaction catalyzed by the enzyme squalene-hopene cyclase (SHC), and notably, this process is oxygen-independent.[3] This key feature suggests that hopanoids may have been crucial for the evolution of early life, providing membrane stability before the rise of atmospheric oxygen. This compound plays a significant role in modulating the fluidity, permeability, and stability of bacterial membranes, contributing to their resilience against environmental stressors like extreme pH and temperature.[2][3]
Potential Applications in Biotechnology and Synthetic Biology
The unique properties of this compound open up a range of potential applications in biotechnology and synthetic biology. These applications primarily leverage its ability to modify membrane characteristics and its role in microbial physiology.
Enhancing Robustness of Microbial Cell Factories
The production of biofuels and biochemicals in microbial hosts can be limited by the toxicity of the products and the harsh conditions of industrial fermentation processes. This compound, when incorporated into the membranes of production strains like Saccharomyces cerevisiae or Escherichia coli, can enhance membrane integrity and tolerance to stressors. This can lead to increased yields and productivity.
-
Application Note: By expressing a heterologous squalene-hopene cyclase (SHC) in a yeast or bacterial chassis, the biosynthesis of this compound can be established. This modification is expected to decrease membrane permeability and increase rigidity, thereby improving tolerance to organic solvents, high concentrations of product, and extreme pH or temperature.
Development of Novel Antimicrobial Strategies
The presence of this compound in bacterial membranes can influence the efficacy of antimicrobial peptides (AMPs). Some AMPs exhibit reduced activity against bacteria with this compound-containing membranes, suggesting that this compound can provide a protective effect.[2] This interaction can be exploited in two ways:
-
Application Note (Drug Discovery): Screening for novel AMPs that specifically target bacteria with hopanoid-rich membranes could lead to the development of more selective antibiotics.
-
Application Note (Adjuvant Therapy): Inhibitors of this compound biosynthesis could be developed as adjuvants to existing antibiotics, rendering the target bacteria more susceptible to treatment.
Creation of Sterol-Free Eukaryotic Systems
Some eukaryotic organisms, like the yeast Schizosaccharomyces japonicus, have been found to produce hopanoids, which can functionally replace sterols under anaerobic conditions. This discovery paves the way for engineering other eukaryotic systems, such as Saccharomyces cerevisiae, to be sterol-independent.
-
Application Note: Introducing the gene for squalene-hopene cyclase into yeast can enable growth in the absence of sterols, which are essential for most eukaryotes but require oxygen for their synthesis. This would be highly advantageous for anaerobic fermentation processes, as it would eliminate the need for costly sterol supplementation.
Use as a Biomarker in Environmental and Astrobiological Studies
This compound and other hopanoids are well-preserved in geological sediments and can serve as molecular fossils, or biomarkers, for ancient life.[3] Their presence can provide insights into past microbial ecosystems and environmental conditions.
-
Application Note: The analysis of this compound and its derivatives in environmental samples can be used to trace the presence and abundance of specific bacterial populations. Isotopic analysis of these biomarkers can further elucidate metabolic pathways and paleoenvironmental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of this compound in biotechnology and synthetic biology.
Protocol 1: Heterologous Production of this compound in Saccharomyces cerevisiae
This protocol describes the engineering of S. cerevisiae to produce this compound by expressing a bacterial squalene-hopene cyclase (SHC).
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
Yeast expression vector (e.g., pYES2)
-
Gene encoding squalene-hopene cyclase (e.g., from Alicyclobacillus acidocaldarius, codon-optimized for yeast)
-
Restriction enzymes, T4 DNA ligase, and competent E. coli for cloning
-
Yeast transformation kit
-
Synthetic defined (SD) medium with appropriate selection markers
-
Yeast extract-peptone-dextrose (YPD) medium
-
Glass beads
-
Chloroform (B151607) and methanol (B129727) (HPLC grade)
Methodology:
-
Gene Cloning:
-
Synthesize the codon-optimized SHC gene with appropriate restriction sites for cloning into the yeast expression vector.
-
Digest both the SHC gene and the pYES2 vector with the chosen restriction enzymes.
-
Ligate the SHC gene into the digested vector to create the expression plasmid (pYES2-SHC).
-
Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.
-
-
Yeast Transformation:
-
Transform the verified pYES2-SHC plasmid into the S. cerevisiae BY4741 strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).
-
Plate the transformed cells on SD medium lacking the appropriate nutrient (e.g., uracil (B121893) for pYES2) to select for successful transformants.
-
Incubate plates at 30°C for 2-3 days until colonies appear.
-
-
Cultivation and Induction:
-
Inoculate a single colony of the transformed yeast into 5 mL of selective SD medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of YPD medium.
-
If using an inducible promoter (e.g., GAL1 in pYES2), add the inducing agent (e.g., galactose) to the culture medium to initiate SHC expression.
-
Continue to incubate the culture for 48-72 hours.
-
-
Lipid Extraction:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in methanol and add an equal volume of chloroform.
-
Add glass beads and vortex vigorously to lyse the cells.
-
Separate the phases by centrifugation and collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Analysis of this compound Production:
-
Analyze the lipid extract for the presence of this compound using GC-MS or LC-MS (see Protocol 3).
-
Logical Workflow for Engineering this compound Production in Yeast
Caption: Workflow for heterologous production of this compound in yeast.
Protocol 2: Creation of a Squalene-Hopene Cyclase (shc) Knockout Mutant in Bacteria
This protocol outlines a general method for creating a gene knockout of the shc gene in a hopanoid-producing bacterium to generate a this compound-deficient strain for comparative studies. This example uses homologous recombination.
Materials:
-
Bacterial strain (e.g., Rhodopseudomonas palustris)
-
Suicide vector (e.g., pK18mobsacB)
-
Antibiotic resistance cassette
-
Primers for amplifying regions flanking the shc gene
-
Restriction enzymes, T4 DNA ligase, and competent E. coli for cloning
-
Bacterial electroporator or chemical transformation reagents
-
Appropriate growth media and antibiotics for selection and counter-selection
Methodology:
-
Constructing the Knockout Plasmid:
-
Using PCR, amplify the upstream and downstream regions (approx. 500-1000 bp each) flanking the shc gene from the genomic DNA of the target bacterium.
-
Clone the upstream and downstream fragments into the suicide vector on either side of an antibiotic resistance cassette.
-
The final construct will have the flanking regions for homologous recombination and the resistance gene to replace the shc gene.
-
Transform the construct into E. coli for amplification and verification.
-
-
Bacterial Conjugation/Transformation:
-
Introduce the knockout plasmid into the target bacterium. For many bacteria, conjugation from an E. coli donor strain is an effective method. Electroporation or chemical transformation can also be used.
-
-
Selection of Single Crossover Mutants:
-
Plate the transformed/conjugated bacteria on a medium containing an antibiotic to which the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the genome via a single homologous recombination event.
-
-
Counter-selection for Double Crossover Mutants:
-
The suicide vector (e.g., pK18mobsacB) often contains a counter-selectable marker like sacB, which confers sensitivity to sucrose.
-
Grow the single crossover mutants in a medium without antibiotic selection to allow for a second recombination event that will excise the vector backbone.
-
Plate the culture on a medium containing sucrose. Cells that have undergone the second crossover event and lost the vector will survive, while those that retain the vector will not.
-
-
Screening and Verification:
-
Screen the sucrose-resistant colonies for the desired knockout phenotype (e.g., loss of the antibiotic resistance from the vector but retention of the resistance from the cassette that replaced shc).
-
Verify the gene deletion by PCR using primers that anneal outside the flanking regions and by sequencing.
-
Confirm the absence of this compound production in the knockout mutant using GC-MS or LC-MS analysis of lipid extracts.
-
Workflow for Generating an shc Knockout Mutant
Caption: Workflow for creating a bacterial shc knockout mutant.
Protocol 3: GC-MS Analysis of this compound
This protocol provides a general method for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound from lipid extracts.
Materials:
-
Dried lipid extract
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Methodology:
-
Sample Preparation and Derivatization:
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., dichloromethane).
-
Add a known amount of the internal standard.
-
Transfer an aliquot to a clean vial and evaporate the solvent under nitrogen.
-
To the dried sample, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of triterpenoids. A typical program might be: initial temperature of 80°C, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 minutes.
-
The mass spectrometer should be operated in full scan mode to identify the TMS-derivatized this compound based on its characteristic mass spectrum.
-
For quantification, selected ion monitoring (SIM) can be used, targeting key fragment ions of derivatized this compound and the internal standard.
-
| Parameter | Value/Condition |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injector Temp. | 280°C |
| Carrier Gas | Helium |
| Oven Program | 80°C (1 min), 10°C/min to 250°C, 5°C/min to 320°C (10 min hold) |
| MS Ion Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 50-650 |
Table 1: Example GC-MS parameters for this compound analysis.
Protocol 4: Assessment of Membrane Fluidity using Laurdan
This protocol describes the use of the fluorescent probe Laurdan to measure changes in membrane fluidity in cells with and without this compound.
Materials:
-
Bacterial or yeast cells (wild-type and this compound-producing/deficient strains)
-
Laurdan stock solution (in DMSO)
-
Buffer (e.g., PBS for bacteria, appropriate buffer for yeast)
-
Fluorometer or fluorescence microscope with appropriate filters
Methodology:
-
Cell Preparation and Staining:
-
Grow cells to the desired growth phase (e.g., mid-logarithmic).
-
Harvest cells by centrifugation and wash with buffer.
-
Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.5).
-
Add Laurdan to the cell suspension to a final concentration of 5-10 µM.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes), with excitation at ~350 nm.
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.
-
-
Data Analysis:
-
Compare the GP values of the wild-type and this compound-producing/deficient strains. An increase in GP in the this compound-producing strain would indicate that this compound decreases membrane fluidity.
-
| Strain | Expected GP Value | Interpretation |
| Wild-type | Baseline | Normal membrane fluidity |
| This compound-producing | Higher than wild-type | Decreased membrane fluidity |
| This compound-deficient | Lower than wild-type | Increased membrane fluidity |
Table 2: Expected outcomes of Laurdan GP measurements.
Protocol 5: Antimicrobial Peptide (AMP) Susceptibility Testing
This protocol describes a method to assess the susceptibility of bacteria with and without this compound to an antimicrobial peptide.
Materials:
-
Bacterial strains (wild-type and this compound-deficient mutant)
-
Antimicrobial peptide (AMP)
-
Growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Bacterial Inoculum:
-
Grow bacterial strains overnight in the appropriate medium.
-
Dilute the overnight culture to achieve a starting concentration of approximately 5 x 105 CFU/mL in fresh medium.
-
-
Preparation of AMP Dilutions:
-
Prepare a series of two-fold dilutions of the AMP in the growth medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the 96-well plate containing the AMP dilutions.
-
Include positive controls (bacteria with no AMP) and negative controls (medium only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, measure the optical density (OD) of each well at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of the AMP that completely inhibits visible growth of the bacteria.
-
-
Data Analysis:
-
Compare the MIC values for the wild-type and this compound-deficient strains. A lower MIC for the this compound-deficient strain would suggest that this compound contributes to resistance against the AMP.
-
| Strain | Expected MIC Value | Interpretation |
| Wild-type | Higher | This compound may confer resistance |
| This compound-deficient | Lower | Lack of this compound increases susceptibility |
Table 3: Expected outcomes of AMP susceptibility testing.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
This compound is synthesized from the precursor squalene in a single enzymatic step catalyzed by squalene-hopene cyclase (SHC). This is in contrast to sterol biosynthesis, which requires molecular oxygen.
Caption: Biosynthesis of this compound from squalene.
Proposed Mechanism of this compound-Mediated Membrane Rigidification
This compound intercalates into the lipid bilayer of bacterial membranes, where it is thought to interact with phospholipid acyl chains. This interaction leads to increased packing and ordering of the lipids, resulting in a more rigid and less permeable membrane.
Caption: Mechanism of this compound-induced membrane rigidification.
References
- 1. Yeast Lipid Extraction and Analysis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempap.org [chempap.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
Investigating the Effect of Diplopterol on Antibiotic Resistance in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplopterol is a pentacyclic triterpenoid (B12794562) of the hopanoid class, found in the membranes of various bacteria.[1] Structurally analogous to eukaryotic sterols, hopanoids play a crucial role in modulating the physical properties of bacterial membranes, including fluidity, permeability, and stability.[2][3] Recent studies have indicated that the presence of hopanoids, such as this compound, in bacterial membranes can significantly impact their susceptibility to antibiotics. This document provides detailed application notes and experimental protocols for investigating the effect of this compound on antibiotic resistance in bacteria. The primary mechanism by which this compound is thought to confer resistance is by decreasing the permeability of the bacterial membrane to antimicrobial agents.[2]
Data Presentation
The following tables summarize the quantitative data on the effect of hopanoids on the Minimum Inhibitory Concentrations (MICs) of various antibiotics against different bacterial strains.
Table 1: Experimentally Determined Effect of Hopanoid Production on Antibiotic MICs
This table presents data from studies on hopanoid-deficient mutants, demonstrating the impact of endogenous hopanoid production on antibiotic resistance.
| Bacterial Strain | Antibiotic | Genotype | MIC (µg/mL) | Fold Change in MIC (Wild-Type vs. Mutant) | Reference |
| Burkholderia multivorans ATCC 17616 | Polymyxin (B74138) B | Wild-Type (hopanoid-producing) | 64 | 8-fold decrease | [4] |
| 26D7 (hopanoid biosynthesis mutant) | 8 | [4] | |||
| Burkholderia multivorans ATCC 17616 | Colistin | Wild-Type (hopanoid-producing) | 128 | 16-fold decrease | [4] |
| 26D7 (hopanoid biosynthesis mutant) | 8 | [4] | |||
| Rhodopseudomonas palustris TIE-1 | Erythromycin | Wild-Type (hopanoid-producing) | Resistant | Significant Increase | [5] |
| Δshc (hopanoid-deficient mutant) | Susceptible | [5] | |||
| Rhodopseudomonas palustris TIE-1 | Rifampin | Wild-Type (hopanoid-producing) | Partially Resistant | Significant Increase | [5] |
| Δshc (hopanoid-deficient mutant) | Susceptible | [5] |
Table 2: Hypothetical Checkerboard Assay Data for this compound and Ciprofloxacin against Pseudomonas aeruginosa
This table presents illustrative data for a checkerboard assay investigating the interaction between this compound and Ciprofloxacin. This data is hypothetical and intended to demonstrate the expected antagonistic effect of this compound.
| This compound (µg/mL) | Ciprofloxacin (µg/mL) | Growth (+/-) |
| 0 | 0.25 | + |
| 0 | 0.5 | - |
| 0 | 1 | - |
| 0 | 2 | - |
| 50 | 0.25 | + |
| 50 | 0.5 | + |
| 50 | 1 | - |
| 50 | 2 | - |
| 100 | 0.25 | + |
| 100 | 0.5 | + |
| 100 | 1 | + |
| 100 | 2 | - |
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
MIC of Ciprofloxacin alone = 0.5 µg/mL
-
MIC of Ciprofloxacin in the presence of 100 µg/mL this compound = 2 µg/mL
-
FIC of Ciprofloxacin = (MIC of Ciprofloxacin with this compound) / (MIC of Ciprofloxacin alone) = 2 / 0.5 = 4
-
Since this compound alone does not have an MIC, we consider its effect on the antibiotic's MIC. An FIC index > 4 is indicative of antagonism.[6][7]
Table 3: Hypothetical Time-Kill Curve Assay Data for Ciprofloxacin with and without this compound against Pseudomonas aeruginosa
This table provides hypothetical data illustrating the effect of this compound on the bactericidal activity of Ciprofloxacin over time. This data is for illustrative purposes to show the expected reduction in antibiotic efficacy.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Ciprofloxacin 1x MIC) | Log10 CFU/mL (Ciprofloxacin 1x MIC + 100 µg/mL this compound) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.2 | 5.8 |
| 4 | 7.5 | 4.1 | 5.5 |
| 8 | 8.2 | 3.0 | 5.0 |
| 24 | 8.5 | 2.8 | 6.5 (regrowth) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, and to assess the effect of this compound on this concentration.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (e.g., Ciprofloxacin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an overnight agar (B569324) plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic and this compound Dilutions:
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate.
-
For testing the effect of this compound, prepare identical serial dilutions of the antibiotic in CAMHB containing a fixed sub-inhibitory concentration of this compound. A solvent control (CAMHB with the same concentration of the solvent used for this compound) must be included.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum in CAMHB without antibiotic or this compound) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no visible turbidity (growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Checkerboard Assay
Objective: To evaluate the in vitro interaction (synergy, additivity, indifference, or antagonism) between this compound and an antibiotic.
Materials:
-
Same as for MIC assay.
Protocol:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and two-fold serial dilutions of this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of the antibiotic alone, and row H should contain serial dilutions of this compound alone.
-
Well H12 should serve as the growth control (no antibiotic or this compound).
-
-
Inoculation and Incubation:
-
Inoculate all wells (except a sterility control) with the standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) and FIC of Agent B = (MIC of B in combination) / (MIC of B alone).
-
Interpret the results as follows:
-
Time-Kill Curve Assay
Objective: To assess the rate of bactericidal or bacteriostatic activity of an antibiotic in the presence and absence of this compound over time.
Materials:
-
Bacterial strain of interest
-
CAMHB
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile test tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator and shaking incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC assay, adjusted to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Assay Setup:
-
Prepare test tubes with CAMHB containing:
-
No antibiotic or this compound (growth control)
-
Antibiotic at a specific concentration (e.g., 1x or 2x MIC)
-
Antibiotic at the same concentration plus a fixed concentration of this compound
-
This compound alone (to assess its effect on bacterial growth)
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
-
A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum. A synergistic effect in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound-mediated antibiotic resistance.
Experimental Workflows
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Checkerboard Assay.
Caption: Workflow for the Time-Kill Curve Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of synergists that potentiate the action of polymyxin B against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Hopanoid Biosynthesis Genes Involved in Polymyxin Resistance in Burkholderia multivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Use of Diplopterol in Artificial Membrane Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diplopterol, a pentacyclic triterpenoid (B12794562) hopanoid found in various bacteria, serves as a bacterial surrogate for sterols, playing a crucial role in modulating the biophysical properties of cell membranes.[1] In the realm of artificial membrane models, this compound is an invaluable tool for researchers seeking to understand bacterial membrane organization, the evolution of membrane lipids, and for the development of novel drug delivery systems targeting bacteria. Its structural similarity to cholesterol allows for comparative studies to elucidate the specific effects of hopanoids on membrane structure and function.[1]
The primary application of this compound in artificial membranes is to mimic the composition and properties of bacterial membranes, particularly the outer membrane of Gram-negative bacteria where hopanoids are often enriched.[2][3] By incorporating this compound into liposomes, giant unilamellar vesicles (GUVs), or supported lipid bilayers, researchers can investigate its impact on:
-
Membrane Fluidity and Order: this compound has been shown to induce a liquid-ordered (Lo) phase in model membranes, similar to the effect of cholesterol in eukaryotic membranes.[4] This ordering effect is particularly pronounced when combined with saturated lipids like sphingomyelin (B164518) and the bacterial lipid A, leading to a more condensed and less fluid membrane state.[4] This property is critical for maintaining membrane integrity under environmental stress, such as low pH.[4]
-
Membrane Permeability: The condensing effect of this compound can decrease the permeability of lipid bilayers to small molecules.[2] This has significant implications for drug delivery, as the inclusion of this compound in liposomal formulations could potentially reduce drug leakage and enhance stability.
-
Lipid Packing and Domain Formation: this compound influences the packing of phospholipids, reducing the mean molecular area and promoting the formation of lipid domains or "rafts."[2][5] These microdomains are thought to be important for the localization and function of membrane proteins.
-
Drug-Membrane Interactions: Artificial membranes containing this compound provide a platform to study the interaction of antimicrobial agents with bacterial membranes. Understanding how drugs partition into and disrupt these hopanoid-containing bilayers can aid in the design of more effective antibiotics.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on the biophysical properties of artificial membrane models.
Table 1: Effect of this compound on Membrane Order (Generalized Polarization - GP)
| Membrane Composition | Temperature (°C) | Molar Ratio (Lipid:this compound) | GP Value | Comparative GP (Cholesterol) | Reference |
| Sphingomyelin (SM) | 50 | 2:1 | ~0.45 (ΔGP) | ~0.48 (ΔGP) | [4] |
| Kdo-Lipid A | 25 (pH 7.4) | 1:1 | ~0.2 | ~0.25 | [4][6] |
| Kdo-Lipid A | 25 (pH 5.1) | 1:1 | ~0.4 | ~0.45 | [4][6] |
| Kdo-Lipid A | 25 (pH 3.1) | 1:1 | ~0.55 | ~0.6 | [4][6] |
Note: ΔGP is the change in Generalized Polarization upon addition of this compound or cholesterol to a pure sphingomyelin membrane.
Table 2: Condensing Effect of this compound on Lipid Monolayers
| Lipid Component | Surface Pressure (mN/m) | Molar Ratio (Lipid:this compound) | Mean Molecular Area (Ų/molecule) | Comparative Area (Cholesterol) | Reference |
| Sphingomyelin (SM) | 30 | 2:1 | Less than predicted additive area | Similar reduction to cholesterol | [4] |
| Kdo-Lipid A (pH 7.4) | 25 | Not specified | 38 (pure this compound) | Not specified | [3] |
| POPC | Not specified | Not specified | Not specified | Stronger condensation with cholesterol | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion
This protocol describes the preparation of LUVs with a defined lipid composition including this compound.
Materials:
-
Phospholipids (e.g., POPC, DPPC, Sphingomyelin)
-
This compound
-
Chloroform (B151607)/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes for extruder
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired lipids and this compound in the chloroform/methanol solvent mixture in a round-bottom flask. Ensure complete dissolution. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to facilitate solvent evaporation. d. Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask. e. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
Extrusion: a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension into one of the glass syringes. c. Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs. d. The resulting liposome (B1194612) suspension should be translucent.
-
Storage: a. Store the prepared LUVs at 4°C. For long-term storage, consider the stability of the lipid mixture and potential degradation.
Protocol 2: Formation of this compound-Containing Giant Unilamellar Vesicles (GUVs) by Electroformation
This protocol is suitable for microscopy studies of membrane domains and dynamics.
Materials:
-
Lipids and this compound
-
Chloroform or a suitable organic solvent
-
Indium tin oxide (ITO) coated glass slides
-
Electroformation chamber
-
Function generator
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
Procedure:
-
Lipid Film Deposition: a. Prepare a lipid solution containing this compound in chloroform at a concentration of approximately 1 mg/mL. b. Carefully deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides. c. Spread the solution to form a thin, even layer. d. Place the slides in a vacuum desiccator for at least 1 hour to ensure complete removal of the solvent.
-
Chamber Assembly and Hydration: a. Assemble the electroformation chamber by placing a spacer (e.g., a silicone O-ring) between the two ITO slides, with the conductive, lipid-coated sides facing each other. b. Fill the chamber with the sucrose solution.
-
Electroformation: a. Connect the ITO slides to a function generator. b. Apply an AC electric field (e.g., 1 V, 10 Hz) for a period of 1-2 hours at a temperature above the phase transition temperature of the lipid mixture.
-
GUV Harvesting and Observation: a. Gently collect the GUV-containing sucrose solution from the chamber. b. Transfer the GUV suspension to a microscope slide or observation chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier observation.
Visualizations
Caption: Experimental workflow for the preparation and biophysical characterization of this compound-containing LUVs.
Caption: this compound induces a transition from a liquid-disordered to a liquid-ordered membrane phase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Diplopterol Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of diplopterol and related hopanoids by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound by mass spectrometry?
A1: The main challenges include the lack of commercially available authentic standards for many hopanoids, significant matrix effects from complex biological samples, potential for compound degradation during sample preparation, and variable ionization efficiencies among different hopanoid structures.[1][2][3][4][5] The inherent volatility of some hopanoids can also pose a challenge for certain analytical techniques.[1]
Q2: Which mass spectrometry technique is better for this compound quantification: GC-MS or LC-MS?
A2: Both techniques have their advantages and disadvantages.
-
GC-MS: Is well-suited for the analysis of the C30 hopanol, this compound, due to its volatility after derivatization.[1][6] However, it is less suitable for more polar, polyfunctionalized bacteriohopanepolyols (BHPs) which are often too involatile for conventional GC columns.[1]
-
LC-MS/MS: Is advantageous for analyzing polyfunctionalized hopanoids with minimal sample preparation and without the need for derivatization.[1][7] However, accurate quantification with LC-MS can be hampered by the lack of authentic standards and significant matrix effects.[1][2][5]
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A3: Derivatization, typically through acetylation or silylation, is performed to increase the volatility and thermal stability of this compound, making it amenable to gas chromatography.[1][8][9] This process replaces polar functional groups (like hydroxyl groups) with less polar ones, improving chromatographic peak shape and preventing unwanted interactions with the GC column.
Q4: What are matrix effects and how do they impact this compound quantification?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3][5][10] These effects, which can either suppress or enhance the signal, are a major source of inaccuracy in LC-MS based quantification.[5][11] In complex matrices like plasma, soil, or cell extracts, endogenous components such as phospholipids (B1166683) can significantly interfere with the ionization of this compound, leading to unreliable quantitative results.[3][4]
Q5: How can I overcome matrix effects in my LC-MS analysis?
A5: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: The most effective way to compensate for matrix effects is by using a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., D4-diplopterol).[2][12][13]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the study samples can also help to compensate for matrix effects.[14]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding derivatization reagents.[1] |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool to trap non-volatile residues. |
| Column Bleed or Contamination | Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it. |
| Improper Injection Technique | Ensure the injection volume and speed are optimized for your instrument and method. |
Issue 2: Low Signal Intensity or High Signal Variability in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components.[11] Improve sample clean-up using SPE or LLE.[4] Modify the chromatographic method to better separate the analyte from interfering compounds. |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., capillary voltage, gas flow, temperature).[15] APCI may be less susceptible to ion suppression for certain compounds.[10] |
| Analyte Degradation | Investigate the stability of this compound in your sample and during the analytical process. This compound can be prone to dehydration.[16] |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation steps. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[2][12] |
Issue 3: Inaccurate Quantification and Poor Recovery
| Possible Cause | Troubleshooting Step |
| Lack of a Suitable Internal Standard | Whenever possible, use a stable isotope-labeled internal standard (e.g., D4-diplopterol) for the most accurate correction of matrix effects and recovery losses.[2][13] If unavailable, use a structural analog (surrogate standard) that has similar chemical properties and chromatographic behavior.[17] |
| Inefficient Extraction | Optimize the extraction procedure. The Bligh-Dyer method is a commonly used lipid extraction technique.[18] Evaluate different solvent systems and extraction times. |
| Calibration Issues | Prepare a calibration curve with a sufficient number of points covering the expected concentration range of your samples. Use matrix-matched calibrants if a stable isotope-labeled internal standard is not available.[14] |
| Varying MS Response Factors | Be aware that different hopanoids can have different response factors in the mass spectrometer.[1] If quantifying multiple hopanoids, individual calibration curves or relative response factors may be necessary. |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample types.
-
Lipid Extraction (Modified Bligh-Dyer):
-
To your sample (e.g., cell pellet, tissue homogenate), add a mixture of chloroform (B151607):methanol:water in a ratio of 1:2:0.8 (v/v/v).
-
Vortex thoroughly and allow the mixture to stand for at least 1 hour.
-
Add an equal volume of chloroform and water to induce phase separation.
-
Centrifuge to clarify the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Acetylation:
-
To the dried lipid extract, add a 1:1 mixture of acetic anhydride (B1165640) and pyridine (B92270) (e.g., 50 µL of each).[1]
-
Heat the mixture at 70°C for 20-30 minutes.[1]
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method.
-
Sample Preparation:
-
Perform lipid extraction as described in Protocol 1.
-
No derivatization is required.
-
Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., isopropanol:methanol 1:1).
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10) with 0.1% formic acid.
-
Gradient: Develop a gradient to ensure good separation of this compound from other lipids.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ion mode using either ESI or APCI.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: The protonated molecule of this compound [M+H]+ (m/z 429.4).
-
Product Ions: Characteristic fragment ions of this compound. A common fragment for hopanoids is m/z 191, corresponding to the cleavage of the C-ring.[6]
-
Data Presentation
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires derivatization to increase volatility. | Suitable for non-volatile and polar compounds. |
| Sample Preparation | More complex (extraction + derivatization). | Simpler (typically only extraction). |
| Matrix Effects | Generally less susceptible to ion suppression. | Highly susceptible to ion suppression/enhancement. |
| Sensitivity | Can be very sensitive, depending on the instrument. | Generally offers high sensitivity. |
| Compound Scope | Best for this compound and less polar hopanoids. | Suitable for a wider range of hopanoids, including polyfunctionalized ones. |
| Quantification Accuracy | Can be accurate with proper internal standards. | Highly dependent on the use of stable isotope-labeled internal standards to correct for matrix effects. |
Table 2: Common MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 429.4 | 191.2 | [To be determined empirically] |
| D4-Diplopterol (IS) | 433.4 | 191.2 | [To be determined empirically] |
Note: Specific product ions and collision energies should be optimized on your mass spectrometer.
Visualizations
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. zeptometrix.com [zeptometrix.com]
- 18. pnas.org [pnas.org]
Technical Support Center: Chromatographic Resolution of Diplopterol and its Isomers
Welcome to the technical support center for the chromatographic analysis of Diplopterol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in resolving this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic separation of this compound and its isomers?
A1: The primary challenges stem from the structural similarity of this compound and its isomers, which often results in co-elution or poor resolution.[1][2] this compound, a triterpenoid (B12794562), belongs to the hopanoid family and its isomers can have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[3] Key issues include peak tailing, poor peak shape, and low sensitivity, which can compromise accurate quantification.[4]
Q2: Which chromatographic modes are best suited for separating this compound isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed and effective technique for the separation of triterpenoids like this compound.[5] Normal-phase HPLC can also be considered. For complex mixtures or particularly challenging isomer separations, comprehensive two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced resolution.[6] Supercritical fluid chromatography (SFC) has also shown promise for the rapid separation of triterpenoid saponins (B1172615) with high resolution.[7]
Q3: What initial steps should I take to develop a separation method for this compound and its isomers?
A3: A systematic approach to method development is crucial.[4] Start by selecting an appropriate column, typically a C18 or a phenyl-hexyl column, which offer different selectivities.[2][6] Then, optimize the mobile phase composition, beginning with a simple binary mixture such as acetonitrile (B52724)/water or methanol/water.[5] Subsequently, you can fine-tune other parameters like flow rate, column temperature, and injection volume to achieve the desired resolution.[1][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Resolution and Co-eluting Peaks
Symptoms:
-
Peaks for this compound and its isomers are not baseline separated.
-
Resolution (Rs) value is less than 1.5.
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Suboptimal Mobile Phase Composition | Adjust the organic solvent-to-aqueous ratio. A lower percentage of organic solvent in reversed-phase chromatography generally increases retention time and can improve separation.[1] Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) to alter selectivity.[2] | Changing the mobile phase composition directly impacts the partitioning of the analytes between the stationary and mobile phases, thereby affecting selectivity (α) and the retention factor (k'). |
| Inappropriate Stationary Phase | If using a standard C18 column, consider switching to a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.[2][9] For chiral isomers, a chiral stationary phase (CSP) is necessary.[10][11] | Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions with a phenyl column), which can enhance selectivity for closely related isomers.[1] |
| Insufficient Column Efficiency | Increase the column length or use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).[1][12] Ensure that system dead volume is minimized to prevent band broadening.[1] | A longer column or smaller particles increase the number of theoretical plates (N), leading to narrower peaks and better resolution. |
| Flow Rate is Too High | Decrease the flow rate. A slower flow rate allows for more interaction time between the analytes and the stationary phase, which can lead to better separation.[4][8] | Optimizing the flow rate can improve mass transfer and enhance column efficiency. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Chromatographic peaks are asymmetrical.
-
Tailing factor is greater than 1.2 or less than 0.8.
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Secondary Interactions with Stationary Phase | Add a mobile phase modifier, such as a small amount of acid (e.g., formic acid or acetic acid) or a buffer to control the pH.[9] | This can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing unwanted interactions with the analytes. |
| Column Overload | Reduce the sample concentration or the injection volume. | Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column from contaminants. | Contaminants can create active sites that lead to peak tailing. |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Isomer Separation
This protocol provides a starting point for developing a robust separation method.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-20 min: 70% B to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Chiral HPLC for Enantiomeric Resolution
For separating enantiomers of this compound, a chiral stationary phase is required.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio will need to be optimized.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Relationship between chromatographic parameters and resolution factors.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. support.waters.com [support.waters.com]
Troubleshooting low yield in Diplopterol extraction from environmental samples.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Diplopterol from environmental samples, helping you to optimize your experimental workflow and improve yields.
Troubleshooting Guide: Low this compound Yield
This guide provides solutions to common problems encountered during this compound extraction that may lead to low yields.
Issue: Consistently low or no detectable this compound in the final extract.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Environmental samples contain microorganisms with robust cell walls. Ensure your protocol includes a thorough cell lysis step. For tough bacterial cells, consider incorporating enzymatic digestion (e.g., lysozyme), physical disruption (e.g., bead beating, sonication), or a freeze-thaw cycle prior to solvent extraction.[1] |
| Suboptimal Solvent Extraction | The choice of solvent and extraction method is critical. This compound is a lipophilic molecule. A modified Bligh & Dyer method using a chloroform-methanol-water system is a common starting point.[2] For complex environmental matrices like soil and sediment, Accelerated Solvent Extraction (ASE) or Soxhlet extraction with dichloromethane/methanol (B129727) mixtures can improve efficiency. Harsher methods like direct acetylation or methanolysis may improve the yield of more complex hopanoids.[3][4] |
| Degradation of this compound | Hopanoids can be sensitive to harsh chemical treatments. Acid hydrolysis, sometimes used to release lipids from a sample matrix, can lead to the degradation of certain bacteriohopanepolyol (BHP) structures.[5] If using such methods, consider milder conditions or alternative approaches. |
| Loss During Phase Separation or Cleanup | During liquid-liquid extraction (e.g., Bligh & Dyer), ensure complete separation of the organic and aqueous phases to prevent loss of this compound into the aqueous layer. Some polyfunctionalized hopanoids may partition into the aqueous phase, so recovery from this phase should be considered if total hopanoid analysis is desired.[3][4] Solid-phase extraction (SPE) is often used for cleanup; ensure the chosen SPE cartridge and elution solvents are appropriate for retaining and subsequently eluting this compound. |
| Issues with Derivatization (for GC-MS analysis) | For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), hydroxyl groups on this compound are often derivatized (e.g., acetylation with acetic anhydride (B1165640) and pyridine) to increase volatility.[6] Incomplete derivatization will lead to poor chromatographic performance and low detected amounts. Ensure reagents are fresh and the reaction goes to completion. |
| Analytical Instrument Problems | Low sensitivity on the analytical instrument (GC-MS or LC-MS) can be misinterpreted as low extraction yield. Dehydration of this compound can occur in the GC inlet, leading to a lower signal for the target analyte.[7] In Liquid Chromatography-Mass Spectrometry (LC-MS), ion suppression from co-eluting compounds from the complex sample matrix can significantly reduce the this compound signal.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from environmental samples?
A1: The yield of this compound can vary significantly depending on the sample type, microbial biomass, and the extraction method used. It is often more practical to assess the relative abundance of this compound to other hopanoids or biomarkers within the same sample. For quantitative analysis, the use of an internal standard, such as a deuterated this compound (D4-diplopterol), is highly recommended to account for extraction and analytical variability.[7][8][9]
Q2: Which extraction method is best for this compound from soil or sediment?
A2: There is no single "best" method, as the optimal choice depends on the specific research question and the available equipment. Here is a comparison of common methods:
-
Modified Bligh & Dyer: A classic method for total lipid extraction that is effective for a broad range of lipids, including this compound.[2]
-
Soxhlet Extraction: A rigorous and well-established method that can provide high extraction efficiency, particularly for consolidated samples.[10]
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): A more modern, automated technique that uses elevated temperatures and pressures to reduce solvent consumption and extraction time.
-
Direct Acetylation/Methanolysis: These are harsher methods that can improve the recovery of more complex, bound hopanoids.[3][4]
Q3: How can I be sure that I am accurately quantifying my this compound yield?
A3: Accurate quantification is challenging due to the lack of commercially available standards for many hopanoids and matrix effects during analysis. To improve accuracy:
-
Use Internal Standards: The most robust method is to spike your sample with a known amount of an internal standard before extraction. A deuterated analog of this compound (D4-diplopterol) is ideal as it behaves almost identically to the analyte during extraction and analysis but is distinguishable by mass spectrometry.[7][8]
-
Develop Calibration Curves: If a purified this compound standard is available, create a calibration curve to determine the concentration in your extracts.
-
Monitor Instrument Performance: Regularly check the performance of your GC-MS or LC-MS system to ensure consistent sensitivity and response.
Q4: My GC-MS results show a peak at m/z 191, but the molecular ion for this compound is weak or absent. Is this normal?
A4: Yes, this is a common characteristic of hopanoids in GC-MS. The fragment ion at m/z 191 is a result of a characteristic cleavage across the C-ring of the hopane (B1207426) skeleton and is a strong indicator of the presence of hopanoids, including this compound.[11] The molecular ion can be weak due to fragmentation in the ion source. Additionally, this compound can dehydrate in the hot GC inlet, leading to the detection of diploptene (B154308) instead of this compound.[7]
Experimental Protocols
Modified Bligh & Dyer Extraction for Hopanoids
This protocol is adapted from methodologies for total lipid extraction from bacterial cells and environmental samples.[2]
-
Sample Preparation: Lyophilize (freeze-dry) approximately 10 mg of your soil, sediment, or bacterial cell sample.
-
Initial Extraction: Suspend the lyophilized sample in a mixture of chloroform (B151607) and methanol (2:1, v/v) in a glass tube. Stir or vortex for 30 minutes at room temperature.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:1:0.8. Centrifuge the sample to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, into a clean, pre-weighed vial.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the remaining aqueous and solid phases with chloroform. Combine the chloroform extracts.
-
Drying: Evaporate the solvent from the combined chloroform extracts under a gentle stream of nitrogen or using a rotary evaporator.
-
Derivatization for GC-MS Analysis: Acetylate the dried lipid extract by adding a 1:1 (v/v) mixture of acetic anhydride and pyridine. Heat at 50°C for one hour, then leave at room temperature overnight.
-
Final Preparation: Remove the derivatization reagents under a stream of nitrogen and redissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
Quantitative Data Summary
The following table summarizes the recovery of bacteriohopanetetrols (BHTs), a class of hopanoids, using different extraction methods on bacterial cells. While not specific to this compound, it provides a useful comparison of the efficiency of these techniques for related compounds.
| Extraction Method | Relative BHT Recovery (%) | Notes |
| Modified Bligh & Dyer | ~100 | Good recovery of BHTs.[3][4] |
| Direct Acetylation | ~100 | Similar recovery of BHTs to Bligh & Dyer. May improve recovery of more complex hopanoids.[3][4] |
| CH2Cl2/CH3OH Extraction | ~100 | Similar recovery of BHTs.[4] |
| Methanolysis | ~100 | Similar recovery of BHTs. May improve recovery of more complex hopanoids.[3][4] |
Data is generalized from a study comparing hopanoid extraction methods and indicates that for simpler hopanoids like BHTs, these methods show similar performance. However, for more complex, composite bacteriohopanepolyols (BHPs), harsher conditions like methanolysis and direct acetylation resulted in higher yields.[3][4]
Visualizations
General Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Rapid method for direct extraction of DNA from soil and sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. earthdoc.org [earthdoc.org]
- 4. earthdoc.org [earthdoc.org]
- 5. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
Optimization of derivatization methods for GC-MS analysis of Diplopterol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Diplopterol.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the derivatization and analysis of this compound.
Q1: I am not seeing a peak for my this compound derivative in the chromatogram. What are the possible causes and solutions?
A1: The complete absence of a this compound peak can be alarming, but it is a common issue with several potential root causes. Systematically troubleshooting the sample preparation and instrument parameters is key.
-
Incomplete Derivatization: The most common cause is a failed or incomplete derivatization reaction.
-
Solution (Silylation): Ensure your sample is completely dry before adding the silylation reagent, as water will deactivate the reagent.[1][2] If the dried extract does not dissolve in the silylation reagent (e.g., BSTFA, MSTFA), the reaction will not proceed efficiently.[2] Consider adding a small amount of a solvent like pyridine (B92270) to aid dissolution before adding the silylating agent.
-
Solution (Acetylation): While generally robust, ensure the correct ratio of acetic anhydride (B1165640) to pyridine is used and that the reaction is heated appropriately.
-
-
Analyte Degradation: this compound can be sensitive to harsh derivatization conditions.
-
GC Inlet Issues: Problems within the GC inlet can prevent the sample from reaching the column.
-
Solution: Check for a clogged or defective syringe. Ensure the injector temperature is appropriate (e.g., 250-280°C) to ensure proper volatilization without causing thermal degradation.[4] Inspect the inlet liner for contamination or active sites where the analyte could be adsorbing.[4] A leaking septum can also lead to sample loss.[4]
-
-
Column Problems: The analytical column itself might be the issue.
-
Mass Spectrometer Issues: The detector may not be functioning correctly.
-
Solution: Verify that the MS is turned on and has been tuned recently. Check that the filament is not burnt out and that the detector parameters (e.g., correct ions in SIM mode) are set correctly.[4]
-
Q2: I see a peak, but the signal is very low. How can I improve the yield of my this compound derivative?
A2: Low peak intensity suggests that while the analysis is partially working, the efficiency of the derivatization or the transfer of the analyte to the detector is suboptimal.
-
Optimize Derivatization Conditions:
-
Solution (Acetylation): The reaction time and temperature are critical. For acetylation with acetic anhydride and pyridine, the optimal yield for hopanoids, including this compound, is typically achieved at 70°C for 10-30 minutes.[3] Shorter times may result in incomplete reaction, while longer times can cause degradation.[3]
-
Solution (Silylation): For silylation, ensure a sufficient excess of the derivatizing reagent is used.[1] Heating the reaction (e.g., 60°C for 60 minutes) can improve the derivatization efficiency, especially for sterically hindered hydroxyl groups like the tertiary alcohol in this compound.[1][5] The addition of a catalyst like Trimethylchlorosilane (TMCS) to reagents like BSTFA or MSTFA can also enhance the reaction rate.[2][5]
-
-
Prevent Analyte Loss during Workup:
-
Solution: Minimize the number of sample transfer steps. Ensure that any solvents used for extraction or transfer are of high purity and are fully evaporated before derivatization.
-
Q3: I am observing multiple peaks that could be related to this compound. What is causing this and how can I get a clean chromatogram?
A3: The presence of multiple peaks can be due to isomerization, degradation, or the presence of related compounds in the original sample.
-
Dehydration of this compound: this compound contains a tertiary alcohol which is prone to dehydration during sample workup or in the hot GC inlet, leading to the formation of one or more hopene isomers (e.g., hop-17(21)-ene, hop-21-ene, and diploptene).[3][6] This is a very common issue in the GC-MS analysis of this compound.[3][6]
-
Solution: While difficult to completely avoid in GC-based methods, optimizing the injector temperature to the lowest possible setting that still allows for efficient volatilization can help minimize on-instrument dehydration. Derivatization to form silyl (B83357) ethers is generally considered more suitable for GC-MS of sterols than acetate (B1210297) derivatives and may help stabilize the molecule.[7] For quantitative studies where dehydration is a significant issue, LC-MS analysis of the underivatized or derivatized this compound may be a more suitable alternative as it avoids the high temperatures of the GC inlet.[8]
-
-
Incomplete Derivatization: If the derivatization reaction is not complete, you may see a peak for the underivatized this compound (if it elutes) and the derivatized product.
-
Solution: Re-optimize the derivatization conditions as described in Q2.
-
Experimental Protocols
Below are detailed methodologies for the acetylation and silylation of this compound for GC-MS analysis.
Protocol 1: Acetylation of this compound
This protocol is optimized for the derivatization of hopanoids, including this compound, from a total lipid extract.[3]
Materials:
-
Dried lipid extract containing this compound
-
Acetic anhydride (Ac₂O), analytical grade
-
Pyridine, analytical grade
-
Reaction vial (e.g., 2 mL glass vial with a PTFE-lined cap)
-
Heating block or oven
-
Volumetric flasks and pipettes
-
Solvent for injection (e.g., dichloromethane)
Procedure:
-
Ensure the lipid extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Prepare the derivatizing reagent by mixing equal volumes of acetic anhydride and pyridine (1:1 v/v). This should be done in a fume hood.
-
Add 100 µL of the 1:1 acetic anhydride:pyridine solution to the dried extract in the reaction vial.[3]
-
Cap the vial tightly and vortex briefly to ensure the extract is fully dissolved.
-
Heat the vial at 70°C for 20 minutes in a heating block or oven.[3]
-
After heating, allow the vial to cool to room temperature.
-
The sample can be directly injected into the GC-MS system. Alternatively, the reaction mixture can be evaporated to dryness under nitrogen and the residue redissolved in a suitable solvent for injection. However, direct injection of the diluted reaction mixture is often successful.[3]
Protocol 2: Silylation of this compound
This is a general protocol for the silylation of sterols and related compounds, adapted for this compound.
Materials:
-
Dried extract containing this compound
-
Pyridine (optional, as a solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)
-
Reaction vial (e.g., 2 mL glass vial with a PTFE-lined cap)
-
Heating block or oven
-
Solvent for injection (e.g., dichloromethane (B109758) or n-hexane)
Procedure:
-
Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen. Water will interfere with the silylation reaction.[2]
-
Add 50 µL of pyridine to the dried extract to aid in dissolution.[5] Vortex to mix.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[5]
-
Cap the vial tightly and vortex for approximately 10-15 seconds.
-
Heat the vial at 60-70°C for 60 minutes.[5]
-
Allow the vial to cool to room temperature.
-
The sample can be diluted with a suitable solvent (e.g., dichloromethane) before injection into the GC-MS.
Data Presentation
The following table summarizes the optimized conditions for the acetylation of this compound and provides a general comparison with silylation.
| Parameter | Acetylation | Silylation (General Protocol) |
| Derivatizing Reagent | Acetic Anhydride & Pyridine (1:1 v/v)[3] | BSTFA, MSTFA (often with 1% TMCS)[2][5] |
| Reaction Temperature | 70°C[3] | 60-70°C[5] |
| Reaction Time | 10-30 minutes[3] | 30-60 minutes[5] |
| Key Advantages | Robust and well-documented for hopanoids.[3] | Generally produces more stable and volatile derivatives for sterols.[7] |
| Potential Issues | Dehydration of this compound; degradation with longer reaction times.[3][6] | Reagent is sensitive to water; incomplete reaction if sample is insoluble.[2] |
Visualization
Troubleshooting Workflow for this compound Derivatization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the derivatization of this compound for GC-MS analysis.
Caption: Troubleshooting workflow for GC-MS analysis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS analysis of Diplopterol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Diplopterol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1] When analyzing this compound from complex biological or environmental samples, endogenous components like phospholipids, salts, and other lipids can significantly affect the ionization process in the mass spectrometer's ion source.[2][3]
Q2: How can I determine if my LC-MS analysis of this compound is affected by matrix effects?
A2: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract (that does not contain this compound) is injected into the LC system. A suppression or enhancement of the constant this compound signal at its expected retention time indicates the presence of matrix effects.
-
Post-Extraction Spike: This is a quantitative approach where you compare the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract after the sample preparation process. The ratio of these responses is called the matrix factor (MF).[1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests minimal matrix effect.
-
Q3: What are the most common sources of matrix effects in the analysis of this compound?
A3: Given that this compound is a triterpenoid (B12794562) alcohol (hopanoid), common sources of matrix effects depend on the sample origin:
-
Biological Samples (e.g., plasma, serum): Phospholipids are a major cause of ion suppression.[3] Salts and other endogenous lipids also contribute significantly.
-
Plant or Environmental Samples: Pigments, other triterpenoids, fatty acids, and phenolic compounds can co-elute with this compound and interfere with its ionization.[4]
Q4: Which ionization technique is best suited for this compound analysis to minimize matrix effects?
A4: For relatively non-polar compounds like the pentacyclic triterpenoid this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often more suitable and less susceptible to matrix effects compared to Electrospray Ionization (ESI).[4][5] ESI is more prone to ion suppression from co-eluting compounds for less polar analytes.[4] For acidic triterpenes, APCI in negative ion mode can show greater sensitivity.[4]
Q5: How can a stable isotope-labeled internal standard improve the accuracy of this compound quantification?
A5: A stable isotope-labeled (SIL) internal standard, such as deuterated this compound (D₄-Diplopterol), is the most effective way to compensate for matrix effects.[2][6] Since the SIL internal standard is chemically almost identical to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate injection solvent. | Ensure the injection solvent is weaker than or has a similar composition to the initial mobile phase to avoid peak distortion. |
| Secondary interactions with the column stationary phase. | Add a small amount of an acid modifier like formic acid to the mobile phase. Consider using a different column chemistry if the issue persists. | |
| Column contamination or degradation. | Implement a column wash step with a strong solvent after each run. If performance does not improve, replace the guard column or the analytical column. | |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Low Signal Intensity or High Ion Suppression | Significant matrix effects from co-eluting compounds. | Optimize the sample preparation procedure to remove interferences. Methods like Solid-Phase Extraction (SPE) are highly effective.[3] |
| Suboptimal ionization source parameters. | Optimize the ion source settings, including gas flows, temperatures, and voltages, to maximize the signal for this compound. | |
| Inefficient chromatographic separation from matrix components. | Adjust the gradient profile of the mobile phase to better separate this compound from interfering compounds. | |
| High Signal Variability Between Injections | Inconsistent sample preparation. | Ensure precise and repeatable sample preparation steps, especially when using manual techniques. Consider automation for higher throughput and consistency. |
| Carryover from previous injections. | Implement a needle wash step with a strong solvent in the autosampler sequence. | |
| Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard like D₄-Diplopterol to correct for variations.[2] |
Quantitative Data Summary
The following tables provide illustrative data for assessing matrix effects and recovery in the LC-MS analysis of this compound. These values are representative of what might be expected in a typical experiment and should be used as a benchmark.
Table 1: Matrix Effect Assessment for this compound Analysis
| Matrix Type | Spiked Concentration (ng/mL) | Peak Area in Neat Solvent (A) | Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Factor (MF = B/A) | % Matrix Effect ( (MF - 1) * 100 ) |
| Plant Extract | 10 | 55,000 | 38,500 | 0.70 | -30% (Suppression) |
| 100 | 545,000 | 392,400 | 0.72 | -28% (Suppression) | |
| 500 | 2,710,000 | 2,005,400 | 0.74 | -26% (Suppression) | |
| Plasma | 10 | 54,800 | 30,140 | 0.55 | -45% (Suppression) |
| 100 | 551,000 | 314,070 | 0.57 | -43% (Suppression) | |
| 500 | 2,730,000 | 1,610,700 | 0.59 | -41% (Suppression) |
Table 2: Recovery Assessment of this compound using Solid-Phase Extraction (SPE)
| Matrix Type | Spiked Concentration (ng/mL) | Peak Area of Pre-Extraction Spike (C) | Peak Area of Post-Extraction Spike (B) | % Recovery ( (C/B) * 100 ) |
| Plant Extract | 10 | 34,265 | 38,500 | 89% |
| 100 | 357,084 | 392,400 | 91% | |
| 500 | 1,824,914 | 2,005,400 | 91% | |
| Plasma | 10 | 26,222 | 30,140 | 87% |
| 100 | 285,803 | 314,070 | 91% | |
| 500 | 1,481,844 | 1,610,700 | 92% |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from a Plant Matrix
This protocol is designed for the cleanup of a plant extract to reduce matrix effects before LC-MS analysis.
-
Sample Pre-treatment:
-
Homogenize 1 g of dried plant material.
-
Extract with 10 mL of methanol (B129727) by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50% methanol/water.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, dropwise pace.
-
-
Washing:
-
Wash the cartridge with 5 mL of 40% methanol/water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 200 µL of the initial mobile phase for LC-MS analysis.
-
Recommended LC-MS/MS Parameters for this compound Analysis
These parameters provide a good starting point for method development.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 60% B
-
1-10 min: Linear gradient from 60% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 60% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z 411.4 → Q3: m/z 191.2 (Quantifier), m/z 207.2 (Qualifier).
-
D₄-Diplopterol (Internal Standard): Q1: m/z 415.4 → Q3: m/z 191.2.
-
-
Source Parameters:
-
Nebulizer Gas: 40 psi.
-
Vaporizer Temperature: 350 °C.
-
Gas Temperature: 300 °C.
-
Capillary Voltage: 4000 V.
-
-
Visualizations
Caption: Workflow for this compound analysis with SPE cleanup.
Caption: Logic for quantitative matrix effect assessment.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Analysis of pentacyclic triterpenes by LC-MS. A comparative study between APCI and APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage and preservation of Diplopterol standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and preservation of Diplopterol standards. Our goal is to ensure the integrity and stability of your standards for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term storage of this compound standards?
A1: For long-term storage, it is recommended to store this compound standards at low temperatures to minimize the rate of potential degradation. Storage in a freezer at -20°C to -80°C is ideal. For short-term storage, refrigeration at 2°C to 8°C is acceptable.[1][2] Avoid repeated freeze-thaw cycles as this can degrade the standard.
Q2: How should I handle light and atmospheric exposure when storing this compound?
A2: this compound, like many complex organic molecules, can be sensitive to light and oxidation.[3] Standards should be stored in amber or opaque vials to protect them from light. To prevent oxidation, it is best practice to store the standard under an inert atmosphere, such as argon or nitrogen.[4]
Q3: What is the best solvent for dissolving and storing this compound standards?
A3: this compound is a lipid and should be dissolved in a high-purity organic solvent.[5] A common solvent system for lipids is a mixture of chloroform (B151607) and methanol.[5] It is critical to use high-purity or HPLC-grade solvents to avoid introducing impurities that could react with the standard.[6] For long-term storage in solution, ensure the solvent is thoroughly dried to prevent hydrolysis.
Q4: Can I store this compound standards as a dry powder or in solution?
A4: Both forms are acceptable, but each has its considerations. Storing as a dry, solid powder under an inert atmosphere at low temperatures is often the most stable method for long-term preservation. If stored in solution, ensure the use of a high-purity, dry solvent and protect it from light and air. Solutions may be more convenient for immediate use but can be more susceptible to degradation over time.
Q5: How can I assess the purity and integrity of my this compound standard after long-term storage?
A5: The purity of a this compound standard can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8] When using GC-MS, derivatization of the hydroxyl group is a common practice.[7] Be aware that dehydration of the tertiary alcohol can occur during GC analysis.[9][10] Comparing the analytical profile of the stored standard to a freshly prepared standard or a certificate of analysis will help determine its integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (GC-MS, HPLC). | Degradation of the standard due to oxidation, light exposure, or reaction with impurities. | 1. Review storage conditions. Ensure the standard was stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check the purity of the solvent used for dissolution. Impurities in the solvent can react with the standard.[6] 3. Consider the possibility of dehydration of the tertiary alcohol during GC-MS analysis, which can lead to the appearance of a peak corresponding to diploptene.[9][10] |
| Reduced peak area or concentration compared to the initial value. | Decomposition of the standard. | 1. Verify the storage temperature was consistently maintained. Temperature fluctuations can accelerate degradation.[2] 2. Assess for potential hydrolysis if the standard was stored in a solution that was not anhydrous. 3. If stored in solution, check for solvent evaporation which would concentrate the standard, suggesting the issue might be with the initial measurement or dilution. |
| Standard appears discolored or has a different physical appearance. | Significant degradation or contamination. | 1. Do not use the standard for quantitative experiments. 2. If possible, attempt to repurify a small amount using column chromatography.[7] 3. It is highly recommended to discard the compromised standard and use a new, verified one. |
| Poor solubility of the standard in the recommended solvent. | The standard may have degraded into less soluble products, or the solvent quality may be poor. | 1. Try gentle warming and vortexing to aid dissolution. 2. Test the solubility in a fresh, high-purity batch of the recommended solvent. 3. If solubility issues persist, it is an indication of potential degradation, and the standard should be re-evaluated for purity. |
Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound Standards
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of chemical degradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the molecule.[4] |
| Light | Amber or opaque vials | Protects against light-induced degradation.[3] |
| Form | Dry powder or in anhydrous, high-purity solvent | Minimizes hydrolysis and reactions with solvent impurities. |
| Humidity | Low humidity environment | Prevents moisture uptake and potential hydrolysis.[11][12] |
Experimental Protocols
Protocol: Stability Assessment of this compound Standard
This protocol outlines a method to assess the stability of a this compound standard over time.
1. Objective: To determine the rate of degradation of a this compound standard under specific storage conditions.
2. Materials:
- This compound standard
- High-purity solvent (e.g., chloroform:methanol 2:1 v/v)
- Amber glass vials with PTFE-lined caps
- Inert gas (Argon or Nitrogen)
- GC-MS or HPLC system
- Deuterated internal standard (e.g., D4-diplopterol) for quantitative analysis[9][13]
3. Procedure:
- Prepare a stock solution of the this compound standard at a known concentration in the chosen high-purity solvent.
- Aliquot the stock solution into multiple amber vials.
- Evaporate the solvent under a gentle stream of inert gas to obtain a dry film, or leave as a solution.
- Backfill the vials with inert gas, seal tightly, and store under the desired conditions (e.g., -20°C, in the dark).
- At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a vial from storage.
- If stored as a dry film, reconstitute the standard in a known volume of solvent.
- Spike the sample with the internal standard.
- Analyze the sample using a validated GC-MS or HPLC method to determine the concentration and identify any degradation products.
- Compare the results to the initial (time 0) analysis.
4. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point.
- Identify and quantify any significant degradation products.
- Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound standards.
Caption: A decision tree for troubleshooting issues with this compound standards.
References
- 1. Biological Samples Storage Temperature | Vacc-Safe [vaccsafe.com.au]
- 2. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of functional integrity during long-term storage of a freeze-dried biological membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]
- 12. eponline.com [eponline.com]
- 13. researchgate.net [researchgate.net]
Refining protocols for the purification of Diplopterol from complex lipid mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the purification of diplopterol from complex lipid mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological source for obtaining this compound for purification?
A1: this compound is a triterpenoid (B12794562) commonly produced by various bacteria. A frequently used and well-documented source for its extraction and purification is the purple non-sulfur bacterium Rhodopseudomonas palustris.[1][2] Other bacterial sources, such as cyanobacteria, can also be utilized.[3]
Q2: What are the main steps involved in the purification of this compound?
A2: The general workflow for this compound purification involves:
-
Culturing and Harvesting: Growing a suitable bacterial strain (e.g., Rhodopseudomonas palustris) and harvesting the cells.
-
Total Lipid Extraction: Extracting the total lipid content from the bacterial cell paste.
-
Fractionation and Purification: Separating this compound from other lipids using chromatographic techniques.
-
Purity Assessment and Quantification: Analyzing the purity and yield of the final product.
-
(Optional) Crystallization: Further purifying and obtaining this compound in a crystalline form.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for the analysis of this compound.[3] For GC-MS analysis, this compound is often derivatized to its trimethylsilyl (B98337) (TMS) or acetate (B1210297) ether to increase its volatility.[3]
Q4: Is this compound commercially available?
A4: Yes, this compound can be purchased from commercial suppliers. However, for applications requiring larger quantities or specific isotopic labeling, purification from bacterial cultures is a common practice.
Troubleshooting Guides
Issues During Total Lipid Extraction
| Problem | Possible Cause | Solution |
| Low overall lipid yield. | Incomplete cell lysis. | Ensure thorough cell disruption. For robust bacterial cells, consider mechanical methods like sonication or bead beating in addition to solvent extraction. |
| Inefficient solvent extraction. | Use a reliable method like the Bligh-Dyer extraction, which employs a chloroform (B151607):methanol (B129727):water system to ensure partitioning of lipids into the organic phase. Ensure correct solvent ratios and sufficient mixing.[4] | |
| Contamination of the lipid extract with water-soluble compounds. | Improper phase separation. | After adding water to the chloroform:methanol mixture, ensure a sharp interface between the aqueous and organic layers forms upon centrifugation. Carefully collect the lower organic phase without disturbing the interface. |
Challenges in Chromatographic Purification
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other lipids on a silica (B1680970) column. | Inappropriate solvent system. | Optimize the mobile phase. A common approach for neutral lipids on silica is to use a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually adding ethyl acetate. |
| Column overloading. | Reduce the amount of crude lipid extract loaded onto the column. Overloading leads to broad peaks and poor resolution. | |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Increase the polarity of the eluting solvent. If a hexane/ethyl acetate system is used, increase the percentage of ethyl acetate. |
| Co-elution of this compound with structurally similar compounds. | Insufficient resolving power of the stationary phase. | Consider using a different chromatographic technique, such as reverse-phase chromatography (e.g., with a C18 column), which separates molecules based on hydrophobicity and can offer different selectivity. High-performance liquid chromatography (HPLC) can provide better resolution than gravity column chromatography. |
Difficulties with Crystallization
| Problem | Possible Cause | Solution |
| No crystal formation. | The solution is not supersaturated. | Slowly increase the concentration of this compound or the precipitant. This can be achieved through slow evaporation of the solvent. |
| Purity of the this compound sample is insufficient. | Further purify the this compound sample using another round of chromatography. Impurities can inhibit crystal nucleation. | |
| Formation of amorphous precipitate instead of crystals. | Supersaturation was reached too quickly. | Slow down the crystallization process. This can be achieved by slowing the rate of solvent evaporation or by using a vapor diffusion method (hanging or sitting drop). |
| Crystals are too small. | A high number of nucleation events occurred. | Decrease the level of supersaturation to favor the growth of existing crystals over the formation of new nuclei. This can be done by slightly lowering the concentration of the precipitant or the protein. |
Quantitative Data
The following table summarizes representative yields for the purification of hopanoids, including this compound, from Rhodopseudomonas palustris.
| Purification Step | Average Mass (mg) | Average Yield (%) |
| Total Lipid Extract | 12,000 | 100 |
| Neutral Lipid Fraction | 1,200 | 10 |
| This compound-containing Fraction (after initial chromatography) | 120 | 1 |
| Purified this compound | 24 | 0.2 |
Note: Yields can vary significantly based on culture conditions, extraction efficiency, and the specific chromatographic methods employed.
Experimental Protocols
Total Lipid Extraction (Modified Bligh-Dyer Method)
-
Start with a known mass of wet bacterial cell paste (e.g., from Rhodopseudomonas palustris).
-
Suspend the cell paste in a mixture of chloroform and methanol (1:2, v/v). For every 1 g of wet cell paste, use 3 ml of the solvent mixture.
-
Agitate the suspension vigorously for at least 2 hours to ensure thorough extraction.
-
Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Continue agitation for another 30 minutes.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower chloroform layer, which contains the total lipids.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
Purification of this compound by Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the dried total lipid extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Load the dissolved lipid extract onto the top of the silica gel column.
-
Elute the column with a solvent gradient of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing this compound. A common visualization method for lipids on TLC plates is staining with a phosphomolybdic acid solution followed by heating.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
Acetylation of this compound for GC-MS Analysis
-
Dry the purified this compound sample completely under a stream of nitrogen.
-
Add a 1:1 (v/v) mixture of pyridine (B92270) and acetic anhydride (B1165640) to the dried sample.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the pyridine and acetic anhydride under a stream of nitrogen.
-
Re-dissolve the acetylated this compound in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the biosynthesis of this compound from the precursor squalene. This process is catalyzed by the enzyme squalene-hopene cyclase.
Caption: Biosynthesis of this compound from squalene.
Experimental Workflow for this compound Purification
This diagram outlines the key steps in the purification of this compound from a bacterial culture.
Caption: Experimental workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid contamination in Diplopterol analysis for paleoenvironmental studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination during Diplopterol analysis for paleoenvironmental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful biomarker?
This compound is a C30 hopanoid, a type of triterpenoid (B12794562) lipid molecule found in the cell membranes of various bacteria. In paleoenvironmental studies, it serves as a valuable biomarker for tracking the presence and abundance of specific bacterial communities, which can provide insights into past environmental conditions such as oxygen levels and temperature at the time of sediment deposition.
Q2: What are the most common sources of contamination in this compound analysis?
Contamination can be introduced at multiple stages of the analysis, from sample collection to final measurement. The most common sources include:
-
Field Contamination: Introduction of modern organic material from soil, water, or airborne particles at the sampling site.
-
Cross-Contamination: Transfer of material between different samples, especially in a laboratory setting.[1]
-
Handling and Storage: Contaminants from skin oils, dust, packaging materials (e.g., plastic bags), and storage containers.
-
Laboratory Environment: Solvents, reagents, glassware, and plasticware used during sample preparation and analysis can introduce contaminants.[2] Phthalates, which are common plasticizers, are a significant concern.[3][4][5]
-
Carryover Contamination: Residual this compound or other interfering compounds from previous analyses in the analytical instrument (e.g., GC-MS).[6]
Q3: I have an unexpectedly high this compound signal in my procedural blank. What should I do?
A high signal in a procedural blank indicates contamination introduced during the laboratory workflow. Here are the steps to troubleshoot this issue:
-
Isolate the Source: Review every step of your lab procedure. Potential culprits include contaminated solvents, glassware that was not properly cleaned, or plasticware leaching contaminants.
-
Solvent and Reagent Check: Run a solvent blank (an aliquot of the solvent used for extraction) to check for impurities. If the blank is contaminated, use a fresh, high-purity solvent bottle.
-
Glassware Cleaning: Re-evaluate your glassware cleaning protocol. Ensure all glassware is thoroughly washed with detergent, rinsed with high-purity water, and then solvent-rinsed or baked at a high temperature (e.g., 450°C) to remove organic residues.
-
Avoid Plastics: Minimize the use of plastic containers and pipette tips, as they can leach phthalates and other organic compounds that may interfere with your analysis.[3][4][5] If plastics are unavoidable, ensure they are solvent-rinsed.
-
Re-run the Blank: After taking corrective measures, prepare and run a new procedural blank to confirm that the contamination source has been eliminated.
Q4: How can I be sure my samples are not contaminated in the field?
Minimizing field contamination is crucial for accurate results. Here are some best practices:
-
Pre-cleaned Tools and Containers: Use pre-cleaned (solvent-rinsed or baked) stainless steel or glass tools for sampling. Store samples in pre-cleaned glass jars with foil-lined lids.
-
Surface Removal: Before collecting a sample, carefully remove the outer surface layer of the sediment or rock with a clean tool to minimize modern contamination.[7][8]
-
Field Blanks: Collect a field blank during each sampling campaign.[1][9][10] This involves opening a pre-cleaned sample container at the sampling site, exposing it to the ambient environment for a similar duration as your sample collection, and then sealing and transporting it with the other samples. This helps to identify any airborne or handling-related contamination.[1][9][10]
-
Proper Labeling and Storage: Label samples clearly and store them in a way that prevents cross-contamination during transport.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape for this compound
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Active sites in the GC inlet liner or column. | 1. Replace the GC inlet liner. 2. Trim a small portion (e.g., 0.5m) from the front of the GC column. 3. Ensure proper derivatization of this compound. |
| Peak Fronting | Column overload. | 1. Dilute the sample and re-inject. 2. Check the injection volume and reduce if necessary. |
| Split Peaks | Improper column installation or a damaged column. | 1. Re-install the GC column, ensuring a clean cut and proper insertion depth into the inlet and detector. 2. Inspect the column for any visible damage or blockages. |
Issue 2: Presence of Phthalate Contamination in Samples
| Symptom | Potential Cause | Troubleshooting Step |
| Characteristic peaks of phthalates (e.g., m/z 149) in the mass spectrum. | Leaching from plastic labware, sample containers, or solvent storage bottles.[3][4][5] | 1. Replace all plasticware (e.g., centrifuge tubes, pipette tips) with glass or stainless steel alternatives. 2. Use solvents from bottles with glass or Teflon-lined caps. 3. Ensure all sample storage is in glass vials with foil-lined caps. |
| High background noise with signals indicative of phthalates. | Contamination of the GC-MS system. | 1. Bake out the GC column at a high temperature (within its specified limits). 2. Clean the GC inlet and the MS ion source. |
Experimental Protocols
Protocol 1: Cleaning of Rock/Sediment Samples
This protocol is designed to remove surface contaminants from rock or sediment samples prior to extraction.
-
Initial Cleaning:
-
Solvent Rinsing:
-
Place the sample chips or sediment in a pre-cleaned glass beaker.
-
Add methanol (B129727) or ethanol (B145695) to cover the sample, swirl, and sonicate for 1-2 minutes. Decant the solvent. Repeat this step.[11]
-
Add dichloromethane (B109758) (DCM) to cover the sample, sonicate for 30 seconds, and decant the DCM. Repeat this step twice.[11]
-
-
Acid Washing (for carbonate removal, if necessary):
-
Add 2M HCl to the sample and let it react for an appropriate time to dissolve carbonates.[11]
-
Centrifuge the sample and decant the acid.
-
-
Final Rinsing and Drying:
-
Wash the sample three times with high-purity deionized water, centrifuging and decanting the water each time.[11]
-
Dry the cleaned sample in a clean oven at a low temperature (e.g., 40-50°C) until all moisture is removed.
-
Protocol 2: Preparation of Procedural and Field Blanks
Procedural Blank:
-
A procedural blank should be prepared with every batch of samples to be analyzed.
-
This blank consists of all reagents and materials used in the sample preparation process, treated in the exact same way as a real sample, but without the addition of any sample material.
-
The procedural blank should be carried through the entire workflow, including extraction, fractionation, and analysis.
Field Blank:
-
Prepare a "field blank kit" in the lab, which includes a pre-cleaned sample container (e.g., a glass jar with a foil-lined lid).
-
At the sampling site, open the container and expose it to the ambient conditions for the same duration as the actual sample collection.[1][9][10]
-
Seal the container, label it as a "field blank," and transport it back to the lab with the collected samples.
-
The field blank should be processed and analyzed alongside the other samples from that batch.
Visualizations
Caption: A workflow diagram illustrating key steps to mitigate contamination during this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. epa.gov [epa.gov]
- 3. Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carryover Contamination-Controlled Amplicon Sequencing Workflow for Accurate Qualitative and Quantitative Detection of Pathogens: a Case Study on SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. assaytech.com [assaytech.com]
- 10. lcslaboratory.com [lcslaboratory.com]
- 11. IsoLab - Rock Prep [isolab.ess.washington.edu]
Technical Support Center: Enhancing Diplopterol Ionization in Mass Spectrometry
Welcome to the technical support center for the analysis of Diplopterol by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on enhancing ionization efficiency and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for this compound analysis?
A1: For underivatized this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the most effective technique, particularly in positive ion mode.[1][2] This is because this compound is a relatively non-polar, lipophilic compound, and APCI is well-suited for such molecules.[1][2] Electrospray Ionization (ESI) can also be used, especially after chemical derivatization, but may result in lower sensitivity for the underivatized form.
Q2: What are the common adducts of this compound observed in mass spectrometry?
A2: The observed adducts depend on the ionization mode and the composition of the mobile phase.
-
Positive Ion APCI: The most commonly observed ion is the dehydrated protonated molecule, [M+H-H₂O]⁺.[1][2]
-
Positive Ion ESI: Protonated molecules, [M+H]⁺, and sodium adducts, [M+Na]⁺, are frequently detected.[1]
-
Negative Ion ESI: While less common for this compound, similar compounds can form adducts with components of the mobile phase, such as formate, [M+HCOO]⁻, or acetate, [M+CH₃COO]⁻.[3]
Q3: How can I improve the signal intensity of this compound in my LC-MS analysis?
A3: To enhance the signal intensity of this compound, consider the following strategies:
-
Optimize the Ionization Source: For APCI, optimize the vaporizer and gas temperatures. For ESI, adjust the spray voltage and gas flows.
-
Mobile Phase Modification: The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve protonation in positive ion mode.
-
Chemical Derivatization: Derivatizing this compound, for instance, through acetylation to form this compound acetate, can improve its chromatographic properties and ionization efficiency, especially for GC-MS analysis.[4][5]
-
Sample Clean-up: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components that can cause ion suppression.[6]
Q4: Should I use positive or negative ion mode for this compound analysis?
A4: Positive ion mode is generally preferred for the analysis of this compound and similar triterpenoids as it typically provides higher sensitivity.[2] Positive ion APCI, in particular, has been shown to yield a strong signal for these compounds.[2]
Troubleshooting Guides
Low Signal Intensity
Problem: The signal for this compound is weak or absent.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Ionization Technique | This compound is a non-polar molecule and may not ionize well with ESI. Switch to an APCI source. [6] |
| Suboptimal Source Parameters | The ion source settings are not optimized. Tune the mass spectrometer and optimize source parameters such as vaporizer temperature (APCI), gas flows, and spray voltage (ESI). |
| Ion Suppression | Co-eluting matrix components are interfering with the ionization of this compound.[7] Improve sample clean-up using SPE or LLE. Optimize the chromatographic separation to separate this compound from interfering compounds.[6][8] |
| Low Sample Concentration | The concentration of this compound in the sample is below the limit of detection. Concentrate the sample or inject a larger volume if possible. |
| Poor Sample Preparation | The sample was not properly prepared. Ensure the sample is dissolved in a solvent compatible with the mobile phase and that the concentration is appropriate. |
Poor Peak Shape
Problem: The chromatographic peak for this compound is broad, tailing, or splitting.
Possible Causes & Solutions:
| Cause | Solution |
| Incompatible Solvent | The sample is dissolved in a solvent that is too strong or too weak compared to the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload | The amount of sample injected is too high. Dilute the sample and re-inject. |
| Column Contamination or Degradation | The column is contaminated or has degraded. Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | The mobile phase is not optimized for the separation. Adjust the mobile phase composition, gradient, or pH. Adding a small amount of an acid like formic acid can sometimes improve peak shape for similar compounds. |
Quantitative Data Summary
The following table summarizes the comparison of signal responses for this compound and its deuterated internal standard, D4-diplopterol, in an LC-MS analysis.
| Analyte | m/z | Signal Response (Arbitrary Units) |
| This compound | 411.4 | Varies with matrix |
| D4-diplopterol | 415.4 | Serves as internal standard |
Data adapted from a study on quantitative hopanoid analysis. The signal intensity of this compound can be enhanced in the presence of certain co-eluting lipids, highlighting the importance of using an internal standard for accurate quantification.[9]
Experimental Protocols
Protocol 1: LC-APCI-MS Analysis of Underivatized this compound
This protocol is adapted from methods used for the analysis of similar triterpenoids and hopanoids.[4][9]
-
Sample Preparation:
-
Extract the lipids from the sample using a modified Bligh-Dyer extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, ACE Excel C18).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (APCI):
Protocol 2: Derivatization of this compound for GC-MS or LC-MS Analysis
This protocol describes the acetylation of this compound.[4][5]
-
Derivatization:
-
Dry the lipid extract completely in a reaction vial.
-
Add a mixture of acetic anhydride (B1165640) and pyridine (B92270) (1:1 v/v).
-
Heat the reaction mixture at 50-70 °C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for injection (e.g., hexane (B92381) for GC-MS, methanol/acetonitrile for LC-MS).
-
-
GC-MS Analysis:
-
Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5HT).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp up to 320 °C.
-
Ionization Mode: Electron Ionization (EI).
-
-
LC-MS Analysis:
-
Follow the LC-MS protocol described above, adjusting the monitored mass for the acetylated derivative.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound by LC-MS.
References
- 1. APCI‐Multistage Mass Spectrometry Following Liquid Chromatography for Selected 4‐Desmethyl‐Sterols and Their Deuterium‐Labelled Analogues Unveils Characteristic Fragmentation Routes for Cholesterol and Phytosterols Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed upon in situ Methanolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies for improving the recovery of Diplopterol from sediment cores.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of diplopterol from sediment cores.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed in sediment cores?
A1: this compound (hopan-22-ol) is a pentacyclic triterpenoid (B12794562) alcohol produced primarily by bacteria.[1][2] Its geochemically stable form, hopane, is considered a molecular fossil, or biomarker. Analyzing this compound and its derivatives in sediment cores provides insights into past microbial populations, biogeochemical cycles, and environmental conditions.
Q2: Which analytical method is best for quantifying this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a commonly used and effective method for the identification and quantification of this compound.[1] For enhanced sensitivity, selected ion monitoring (SIM) mode can be utilized, focusing on the characteristic mass fragment of hopanoids (m/z 191). High-temperature GC (HT-GC) can also be employed for the analysis of polyfunctionalized hopanoids.[1]
Q3: Is derivatization necessary for this compound analysis?
A3: Yes, derivatization is highly recommended. Acetylation of the hydroxyl group of this compound with acetic anhydride (B1165640) and pyridine (B92270) is a common practice. This process increases the volatility and thermal stability of the molecule, leading to improved chromatographic peak shape and more reliable quantification by GC-MS.[1]
Q4: What are the most critical factors affecting this compound recovery?
A4: The most critical factors include the choice of extraction solvent, the extraction method, the nature of the sediment matrix, and the proper handling of the sample to prevent degradation. The efficiency of the extraction is significantly influenced by the polarity of the solvent and its ability to penetrate the sediment matrix.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from sediment cores.
Issue 1: Low or No this compound Detected in the Final Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Solvent Choice: Ensure the solvent system is appropriate for extracting lipids from your sediment type. A mixture of a polar and a non-polar solvent, such as dichloromethane:methanol (2:1 v/v), is often effective.[3][4] For some matrices, a less polar mixture like hexane (B92381):isopropanol may also be suitable. - Extraction Method: Consider the extraction technique. Soxhlet extraction is thorough but time-consuming.[5][6] Ultrasonic or accelerated solvent extraction (ASE) can provide comparable or even better yields with significantly shorter extraction times.[5][7] |
| This compound Degradation | - Dehydration: this compound is prone to dehydration into diploptene, especially at high temperatures or under acidic/basic conditions.[8] Avoid unnecessarily harsh chemical treatments. If hydrolysis is necessary to remove interfering compounds, hydrolysis with HCl has been shown to cause less hopanoid degradation than other methods.[1] - Sample Storage: Store sediment samples frozen and in the dark to minimize microbial activity and chemical degradation. |
| Sediment Matrix Effects | - High Organic Content: Sediments with high organic matter can interfere with extraction. Pre-treatment steps may be necessary, but some, like hydrogen peroxide oxidation, can negatively impact the recovery of certain organic molecules.[9] - Mineralogy: The mineral composition of the sediment can influence how strongly biomarkers are sorbed. Experiment with different solvent systems and extraction times. |
| Instrumental Issues | - GC Inlet Temperature: An excessively high inlet temperature can cause thermal degradation of this compound. Optimize the injection temperature. - Column Bleed: Ensure the GC column is properly conditioned to minimize baseline noise and interference. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Reaction Conditions: Ensure the acetylation reaction goes to completion. Use fresh derivatizing reagents (acetic anhydride and pyridine) and optimize the reaction time and temperature (e.g., 60-70°C for 1-2 hours). |
| Active Sites in GC System | - Column Activity: The GC column may have active sites that interact with the analyte. Condition the column according to the manufacturer's instructions. If the problem persists, consider using a new, deactivated column. - Liner and Septum: Replace the GC inlet liner and septum, as these can accumulate non-volatile residues and have active sites. |
| Co-elution with Interfering Compounds | - Sample Cleanup: Implement a sample cleanup step after extraction. This can involve column chromatography over silica (B1680970) gel or alumina (B75360) to separate the total lipid extract into fractions of different polarities. - GC Temperature Program: Optimize the GC oven temperature program to improve the separation of this compound from other compounds. |
Issue 3: Inconsistent or Irreproducible Quantification
| Possible Cause | Troubleshooting Step |
| Lack of Internal Standard | - Use of Internal Standard: Always use an internal standard for accurate quantification. A deuterated this compound standard is ideal as it has similar chemical properties and extraction behavior to the native compound. If unavailable, other hopanoid standards can be used, but their recovery should be validated. |
| Variability in Ionization | - Instrument Calibration: Calibrate the mass spectrometer regularly to ensure consistent ionization efficiency. - Matrix Effects: The sediment matrix can suppress or enhance the ionization of this compound in the MS source. The use of a co-eluting internal standard helps to correct for these effects. |
| Sample Heterogeneity | - Homogenization: Thoroughly homogenize the sediment sample before taking a subsample for extraction to ensure the portion analyzed is representative of the entire sample. |
Quantitative Data Summary
The recovery of this compound is highly dependent on the chosen extraction method and solvent system. While specific recovery percentages for this compound are not widely published, data from studies on general lipid and hopanoid extraction from sediments provide valuable insights.
| Extraction Method | Solvent System | Typical Lipid/Hopanoid Recovery Efficiency | Advantages | Disadvantages |
| Soxhlet Extraction | Dichloromethane:Methanol (2:1) | High | Thorough extraction, well-established method.[5] | Time-consuming (hours to days), requires large solvent volumes. |
| Soxhlet Extraction | Hexane:Ethanol (3:1) | Moderate to High[10] | Effective for a range of lipid polarities. | Time-consuming, large solvent volumes. |
| Ultrasonic Extraction | Dichloromethane:Methanol (2:1) | High, comparable to Soxhlet[7] | Faster than Soxhlet, uses less solvent.[5][11] | Efficiency can be dependent on the instrument and sample matrix. |
| Accelerated Solvent Extraction (ASE) | Dichloromethane:Methanol (9:1) | High | Fast, automated, uses minimal solvent. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: General Lipid Extraction from Sediment Cores
This protocol is a general guideline and may need optimization based on the specific sediment characteristics.
-
Sample Preparation:
-
Thaw the frozen sediment core section.
-
Homogenize the sediment thoroughly using a clean spatula or mixer.
-
Weigh a subsample of the homogenized sediment (e.g., 10-20 g) into a pre-cleaned extraction thimble or vessel.
-
Determine the water content of a separate subsample by drying at 60°C to a constant weight.
-
-
Extraction (Choose one method):
-
Soxhlet Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Add the extraction solvent (e.g., dichloromethane:methanol 2:1 v/v) to the boiling flask.
-
Extract for 24-48 hours, ensuring a consistent siphon rate.
-
-
Ultrasonic Extraction:
-
Place the sediment sample in a centrifuge tube with the extraction solvent.
-
Sonicate in an ultrasonic bath for 15-30 minutes. Repeat this step 2-3 times with fresh solvent, combining the solvent extracts.
-
Centrifuge after each extraction and collect the supernatant.
-
-
-
Phase Separation and Cleanup:
-
Combine the solvent extracts in a separatory funnel.
-
Add purified water to create a biphasic system and facilitate the removal of water-soluble components.
-
Collect the organic (lower) layer containing the total lipid extract (TLE).
-
Dry the TLE over anhydrous sodium sulfate.
-
Concentrate the TLE under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Fractionation (Optional but Recommended):
-
Prepare a silica gel column.
-
Apply the concentrated TLE to the top of the column.
-
Elute with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to separate the TLE into different compound classes (e.g., aliphatics, aromatics, polars). This compound will be in the polar fraction.
-
-
Derivatization:
-
Evaporate the solvent from the polar fraction.
-
Add a 1:1 mixture of pyridine and acetic anhydride.
-
Heat at 60-70°C for 1-2 hours.
-
Evaporate the derivatizing agents under nitrogen and redissolve the sample in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound from sediment cores.
Logical Relationship: Factors Influencing this compound Recovery
Caption: Key factors influencing the recovery and quantification of this compound.
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petroleum analysis | Chiron.no [chiron.no]
- 3. Evaluation, comparison of different solvent extraction, cell disruption methods and hydrothermal liquefaction of Oedogonium macroalgae for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Diplopterol Purity Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Diplopterol samples. Our goal is to help you navigate common challenges in validating the purity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a this compound sample?
A1: The primary analytical techniques for determining the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).[1][2][3]
Q2: Why is derivatization often required for GC-MS analysis of this compound?
A2: this compound contains a tertiary alcohol group, which makes it relatively polar and prone to thermal degradation and dehydration in the hot GC injection port.[1][4][5] Derivatization, typically through acetylation or silylation (e.g., using BSTFA to form a trimethylsilyl (B98337) ether), increases its volatility and thermal stability, leading to better peak shape and more reliable analysis.[1][6]
Q3: My GC-MS results show a peak for Diploptene, but I started with a pure this compound sample. What happened?
A3: This is a common issue caused by the dehydration of this compound's tertiary alcohol group at high temperatures in the GC inlet, which converts it to Diploptene.[4][5] To mitigate this, ensure your GC inlet temperature is not excessively high and consider derivatizing the sample to protect the hydroxyl group.
Q4: I am having trouble quantifying this compound accurately using MS detection. Why is this, and what can I do?
A4: Quantifying hopanoids like this compound by mass spectrometry can be challenging due to variability in ionization efficiencies between different hopanoid structures and even between different instruments.[2][4] For more accurate quantification, it is recommended to use an internal standard, ideally a deuterated version of this compound (D4-Diplopterol), to account for variations in sample preparation and instrument response.[3][7][8]
Q5: Can I use NMR to determine the purity of my this compound sample?
A5: Yes, Quantitative NMR (qNMR) is a powerful, non-destructive method for purity determination.[9][10] By integrating the signals of this compound protons against those of a certified internal standard of known concentration, you can accurately determine the purity of your sample without needing a this compound reference standard.
Q6: What is a quick method to qualitatively check for impurities in my this compound sample?
A6: Thin-Layer Chromatography (TLC) is an excellent, rapid, and inexpensive method for the qualitative assessment of purity.[1][11] By spotting your sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, you can visualize the main this compound spot and any potential impurities, which will appear as separate spots with different Rf values.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks in HPLC | - Inappropriate mobile phase composition.- Column degradation or contamination.- Sample overload. | - Optimize the mobile phase; for reversed-phase, ensure sufficient organic solvent.- Flush the column with a strong solvent or replace if necessary.- Reduce the amount of sample injected. |
| No peak observed in GC-MS | - this compound is not volatile enough under the conditions used.- Degradation in the injector. | - Derivatize the sample (acetylation or silylation) to increase volatility.[1]- Lower the injector temperature to minimize degradation.- Confirm the sample concentration is sufficient. |
| Multiple peaks in GC-MS from a seemingly pure sample | - Isomerization or degradation during analysis.- Presence of closely related hopanoid isomers. | - Dehydration can form multiple Diploptene isomers; derivatization can prevent this.[2][5]- Use high-resolution capillary columns for better separation.- Compare mass spectra with literature data to identify isomers.[2] |
| Low signal intensity in LC-MS (APCI) | - Inefficient ionization.- Co-eluting substances causing ion suppression. | - Optimize MS source parameters (e.g., temperature, gas flows).- Improve chromatographic separation to isolate this compound from interfering matrix components.- Consider using a D4-Diplopterol internal standard to normalize the signal.[7][8] |
| Streaking on TLC plate | - Sample is too concentrated.- Inappropriate spotting solvent.- Polar impurities interacting strongly with the silica. | - Dilute the sample before spotting.- Use a less polar solvent for sample application.- Add a small amount of acid (e.g., acetic acid) to the mobile phase if acidic impurities are suspected. |
Data Presentation
Table 1: Key Mass Spectrometry Fragments for this compound Identification
| Ion Description | m/z (Mass-to-Charge Ratio) | Notes |
| Hopanoid Core Fragment | 191 | A characteristic fragment for most hopanoids, resulting from cleavage of the C-ring.[1][5] |
| Dehydrated Molecular Ion [M-H₂O]⁺ | 410.4 | Often observed in MS due to the loss of the hydroxyl group as water.[14] |
| Molecular Ion [M]⁺ | 428.7 | The theoretical molecular weight of this compound (C₃₀H₅₂O). May not be readily observed in some MS techniques.[15] |
| Acetylated this compound Molecular Ion | 470.4 | Molecular ion after derivatization with acetic anhydride (B1165640). |
| TMS-derivatized this compound Molecular Ion | 500.5 | Molecular ion after derivatization with a trimethylsilyl group. |
Experimental Protocols
Purity Assessment by GC-MS (with Derivatization)
-
Sample Preparation:
-
Dissolve approximately 1 mg of the isolated this compound in 100 µL of pyridine (B92270) in a GC vial.
-
Add 100 µL of acetic anhydride for acetylation (or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA for silylation).
-
Cap the vial tightly and heat at 60°C for 30 minutes.[8]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 1 mL of hexane (B92381) or dichloromethane (B109758).
-
-
GC-MS Conditions:
-
Column: Use a low-bleed capillary column suitable for high-temperature analysis, such as a DB-5HT or DB-XLB.[2]
-
Injector: Set to 280-300°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 10-15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
MS Detector: Operate in scan mode (e.g., m/z 50-650) with electron ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Integrate the peak corresponding to derivatized this compound.
-
Calculate purity based on the relative area percentage of the main peak.
-
Examine the mass spectrum for the characteristic m/z 191 fragment and the correct molecular ion for the derivatized compound.
-
Purity Assessment by HPLC-CAD
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol/dichloromethane mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution is often required. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol/Isopropanol mixture
-
Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30°C.
-
-
CAD Conditions:
-
Follow the manufacturer's recommendations for nebulizer temperature and gas pressure.
-
-
Data Analysis:
-
Integrate the this compound peak.
-
Purity can be estimated by the relative peak area. For accurate quantification, a calibration curve with a pure standard is necessary.
-
Qualitative Purity Check by TLC
-
Plate Preparation:
-
Use a pre-coated silica gel 60 F254 plate.
-
-
Sample Application:
-
Dissolve the this compound sample in a small amount of dichloromethane or chloroform.
-
Using a capillary tube, spot a small amount onto the TLC plate's baseline.
-
-
Development:
-
Visualization:
-
Remove the plate and dry it.
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., iodine vapor or a phosphomolybdic acid spray followed by gentle heating).[12]
-
A single, well-defined spot indicates high purity. The presence of additional spots suggests impurities.
-
Visualizations
Caption: General workflow for validating the purity of isolated this compound samples.
Caption: Role of this compound in modulating bacterial membrane fluidity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 14. pnas.org [pnas.org]
- 15. This compound | C30H52O | CID 164874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Diplopterol and Cholesterol: A Comparative Analysis of Their Roles in Membrane Ordering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of diplopterol and cholesterol on the ordering of lipid membranes. This compound, a bacterial hopanoid, is often considered a prokaryotic surrogate for the well-studied eukaryotic sterol, cholesterol. Both molecules play crucial roles in modulating the biophysical properties of cell membranes, which in turn affects cellular function. This document synthesizes experimental data from various biophysical techniques to offer a comprehensive comparison of their membrane-ordering capabilities.
Introduction: Functional Convergence of Sterols and Hopanoids
Eukaryotic cell membranes rely on sterols, such as cholesterol, to maintain optimal fluidity and to form specialized membrane domains like lipid rafts.[1] Prokaryotes, for the most part, do not synthesize sterols but many produce structurally similar pentacyclic triterpenoids called hopanoids.[1] this compound is one of the simplest and most common hopanoids.[2] The structural resemblance between cholesterol and this compound has led to the hypothesis that hopanoids are "bacterial sterol surrogates," capable of performing similar functions in membrane organization.[1]
A key function of both molecules is the induction of a liquid-ordered (Lo) phase in lipid bilayers.[1][3] The Lo phase is a state of intermediate fluidity between the gel phase and the liquid-disordered (Ld) phase, characterized by a high degree of acyl chain order while maintaining lateral mobility of the lipids.[3] This ordering effect is critical for regulating membrane permeability, stiffness, and the function of membrane-associated proteins.[2][4]
Quantitative Comparison of Membrane Ordering Effects
Experimental data from fluorescence spectroscopy and monolayer compression isotherms provide a quantitative basis for comparing the membrane-ordering effects of this compound and cholesterol.
Table 1: Comparison of Ordering and Condensing Effects of this compound and Cholesterol in Model Membranes
| Experimental System | Parameter | This compound | Cholesterol | Reference |
| Sphingomyelin (B164518) (SM) Liposomes | Membrane Ordering Effect (ΔGP) | Comparable to Cholesterol | High | [3] |
| SM Monolayers | Condensation Effect (%) | ~15% | ~20% | [3] |
| Kdo-Lipid A Liposomes (pH 7) | Membrane Order (GP) | ~0.25 (Lo phase) | ~0.25 (Lo phase) | [3][5] |
| Kdo-Lipid A Monolayers (pH 7.4) | Condensation Effect (%) | ~12% | ~15% | [5] |
| Mixed Lipid GUVs (SM/DOPC) | Relative Order (GP) in Lo phase | Roughly equal to Cholesterol | High | [3] |
Note: GP (Generalized Polarization) is a measure of membrane order obtained from the emission spectrum of the fluorescent probe C-laurdan. A higher GP value indicates a more ordered membrane environment. The condensation effect is calculated from monolayer compression isotherms and reflects the ability of the molecule to decrease the area per lipid molecule.
The data clearly indicate that this compound is a potent ordering agent in model membranes composed of saturated lipids like sphingomyelin and bacterial lipid A, with an efficacy comparable to that of cholesterol.[3][5] Both molecules are capable of inducing a liquid-ordered phase and condensing the lipid packing.[3]
Detailed Experimental Methodologies
The following sections detail the experimental protocols for the key techniques used to generate the comparative data.
This method utilizes the solvatochromic fluorescent probe C-laurdan to report on the local membrane environment. The emission spectrum of C-laurdan is sensitive to the degree of water penetration into the lipid bilayer, which is directly related to the packing and order of the lipid acyl chains.
-
Liposome Preparation:
-
Lipids (e.g., sphingomyelin or kdo-lipid A) and the molecule of interest (this compound or cholesterol) are mixed in a specific molar ratio in an organic solvent (e.g., chloroform/methanol).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The film is hydrated with a buffer solution, and the resulting suspension is subjected to freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
Giant Unilamellar Vesicles (GUVs) can be formed by electroformation for microscopy studies.[3]
-
-
C-laurdan Labeling:
-
A stock solution of C-laurdan in an organic solvent is prepared.
-
An aliquot of the C-laurdan stock is added to the lipid mixture before solvent evaporation to achieve the desired probe-to-lipid ratio (e.g., 1:500).
-
-
Fluorescence Measurement:
-
The fluorescence emission spectra of the C-laurdan-labeled liposomes are recorded using a spectrofluorometer.
-
The excitation wavelength is typically set to 405 nm.
-
Emission is recorded from approximately 420 nm to 520 nm.
-
-
GP Calculation:
-
The Generalized Polarization (GP) is calculated using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at the emission maxima corresponding to the ordered (440 nm) and disordered (490 nm) phases, respectively.
-
References
- 1. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Condensing Effects of Ergosterol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences of Diplopterol and Bacteriohopanetetrol (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between two prominent hopanoids, diplopterol and bacteriohopanetetrol (B1250769) (BHT). As bacterial surrogates for eukaryotic sterols, understanding their distinct roles in modulating membrane biophysics is crucial for various fields, from microbiology and geochemistry to the development of novel antimicrobial agents. This document summarizes key quantitative data, details experimental protocols for their study, and visualizes relevant biological pathways and workflows.
Quantitative Comparison of this compound and BHT
The following table summarizes the key functional differences between this compound and BHT based on available experimental data. It is important to note that direct side-by-side quantitative comparisons in the literature are limited, and the presented data is a synthesis from various studies.
| Feature | This compound | Bacteriohopanetetrol (BHT) | References |
| Effect on Membrane Fluidity | No significant effect observed in synthetic vesicles. | Decreases membrane fluidity, similar to cholesterol. | [1] |
| Membrane Localization | Tends to localize between the inner and outer leaflets of the membrane. | Assumes a transverse, upright orientation within the lipid bilayer. | [1] |
| Interaction with Lipid A | Interacts with lipid A to induce a liquid-ordered (Lo) phase, enhancing membrane stability. | Less documented direct interaction with lipid A compared to this compound. | [1][2] |
| Effect on Membrane Permeability | Presumed to decrease permeability by thickening the membrane. | Decreases membrane permeability. | [1] |
| Molecular Orientation in Bilayer | Partitions between the two leaflets. | Adopts a cholesterol-like upright orientation. | [3] |
Functional Roles and Mechanisms
This compound and BHT, despite both being classified as hopanoids, exhibit distinct functionalities primarily driven by their structural differences. This compound, a C30 hopanoid, possesses a simpler structure compared to the C35 extended hopanoid, BHT, which has a polyhydroxylated side chain.[1]
This compound's Role in Membrane Ordering: A key function of this compound is its ability to interact with lipid A, a major component of the outer membrane of Gram-negative bacteria.[2] This interaction promotes the formation of a liquid-ordered (Lo) phase, which is a state of intermediate fluidity and high packing density, analogous to the role of cholesterol in eukaryotic membranes.[1][2] This ordering effect is crucial for maintaining membrane integrity and providing resistance to environmental stresses.
BHT's Influence on Membrane Rigidity: In contrast, BHT's primary role appears to be in decreasing membrane fluidity, thereby increasing its rigidity.[1] Its upright, transmembrane orientation allows it to effectively pack between phospholipid acyl chains, restricting their motion. This function is also comparable to that of cholesterol in eukaryotic membranes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the functional differences between this compound and BHT.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol outlines the steps to measure membrane fluidity of liposomes containing either this compound or BHT using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Materials:
-
Lipids (e.g., E. coli polar lipid extract)
-
This compound and BHT standards
-
1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescent probe
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorescence spectrophotometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation: Prepare liposomes from the desired lipids with or without the incorporation of this compound or BHT at a specific molar ratio using a method such as detergent dialysis or extrusion.
-
Fluorescent Labeling: Add the DPH probe (e.g., 10 µM final concentration) to the liposome suspension and incubate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 30 minutes) to allow the probe to incorporate into the lipid bilayers.
-
Fluorescence Anisotropy Measurement:
-
Transfer the labeled liposome suspension to a cuvette in the temperature-controlled sample holder of the fluorescence spectrophotometer.
-
Excite the sample with vertically polarized light at the appropriate wavelength for DPH (e.g., 350 nm).
-
Measure the fluorescence emission intensity at the corresponding wavelength (e.g., 460 nm) through both vertical (I_VV) and horizontal (I_VH) polarizers.
-
Excite the sample with horizontally polarized light and measure the emission intensity through both vertical (I_HV) and horizontal (I_HH) polarizers.
-
-
Calculation of Anisotropy (r):
-
Calculate the grating correction factor (G-factor): G = I_HV / I_HH. . Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Interpretation: A higher anisotropy value indicates lower rotational mobility of the probe, which corresponds to lower membrane fluidity (higher rigidity). Compare the anisotropy values of liposomes containing this compound, BHT, and a control without any hopanoids.
Molecular Dynamics (MD) Simulations of Hopanoids in a Lipid Bilayer
This protocol provides a general workflow for setting up and running MD simulations to study the behavior of this compound and BHT in a model lipid membrane.
Software:
-
GROMACS or a similar MD simulation package
-
Molecular visualization software (e.g., VMD, PyMOL)
Procedure:
-
System Setup:
-
Obtain or build the 3D structures of this compound and BHT.
-
Construct a model lipid bilayer (e.g., a POPC bilayer) using a tool like CHARMM-GUI.
-
Insert a single molecule of this compound or BHT into the pre-equilibrated lipid bilayer.
-
Solvate the system with water and add ions to neutralize the charge.
-
-
Force Field Selection: Choose an appropriate force field for lipids (e.g., CHARMM36, GROMOS) and generate the topology files for this compound and BHT.
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
Perform a short simulation with position restraints on the hopanoid and lipid heavy atoms to allow the water and ions to equilibrate (NVT ensemble).
-
Perform a subsequent equilibration run with restraints only on the hopanoid to allow the lipids to pack around it (NPT ensemble).
-
-
Production Run: Run the production simulation without any restraints for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the hopanoid within the membrane.
-
Analysis: Analyze the trajectory to determine:
-
The orientation and position of the hopanoid within the bilayer.
-
The effect of the hopanoid on lipid order parameters, membrane thickness, and area per lipid.
-
Interactions between the hopanoid and surrounding lipid molecules.
-
Langmuir Monolayer Analysis of Hopanoid-Lipid Interactions
This protocol describes how to use a Langmuir-Blodgett trough to study the interactions of this compound and BHT with other lipids at an air-water interface.
Equipment:
-
Langmuir-Blodgett trough with a Wilhelmy plate pressure sensor
-
Microsyringe
Procedure:
-
Trough Preparation: Clean the trough thoroughly and fill it with a suitable subphase (e.g., ultrapure water or buffer).
-
Monolayer Spreading:
-
Prepare solutions of the lipids (e.g., lipid A) and hopanoids in a volatile, water-immiscible solvent (e.g., chloroform).
-
Use a microsyringe to carefully deposit a known amount of the lipid or lipid-hopanoid mixture onto the subphase surface.
-
Allow the solvent to evaporate completely, leaving a monolayer at the air-water interface.
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers of the trough.
-
Simultaneously, record the surface pressure as a function of the mean molecular area.
-
-
Data Analysis:
-
Plot the surface pressure versus mean molecular area to obtain the compression isotherm.
-
Analyze the isotherm to determine the collapse pressure, limiting molecular area, and compressibility of the monolayer.
-
Compare the isotherms of pure lipids with those of lipid-hopanoid mixtures to assess the nature of their interactions (e.g., condensation or expansion effects).
-
Visualizations
Hopanoid Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway from squalene (B77637) to this compound and bacteriohopanetetrol.
Caption: Simplified biosynthetic pathway of this compound and BHT from squalene.
Experimental Workflow for Fluorescence Anisotropy
The diagram below outlines the major steps in determining membrane fluidity using fluorescence anisotropy.
Caption: Workflow for measuring membrane fluidity via fluorescence anisotropy.
Conclusion
This compound and bacteriohopanetetrol, while both serving as bacterial sterol surrogates, exhibit distinct functional roles in modulating membrane properties. This compound is primarily involved in ordering the membrane through specific interactions with lipids like lipid A, whereas BHT acts as a general rigidifier, decreasing membrane fluidity. These differences, rooted in their chemical structures, highlight the sophisticated ways in which bacteria adapt their membrane composition to thrive in diverse and challenging environments. The experimental protocols and data presented in this guide offer a foundational resource for researchers investigating the multifaceted roles of these fascinating biomolecules.
References
Diplopterol: A Robust Biomarker for Prokaryotic Inputs in Sediments? A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of microbial contributions to sedimentary organic matter is crucial for paleoenvironmental reconstruction, petroleum exploration, and understanding biogeochemical cycles. Diplopterol, a C30 pentacyclic triterpenoid (B12794562) alcohol, has emerged as a significant biomarker for prokaryotic inputs. This guide provides an objective comparison of this compound with other established biomarkers, supported by experimental data and detailed methodologies, to validate its robustness in sedimentary analysis.
This compound is a member of the hopanoid family of lipids, which are structural and functional analogs of sterols in eukaryotic membranes.[1] Primarily synthesized by a wide array of bacteria, including cyanobacteria and some purple non-sulfur bacteria, this compound plays a critical role in regulating membrane fluidity.[1] Its widespread occurrence in prokaryotes and high preservation potential in sediments make it a valuable tool for tracing bacterial biomass in the geological record.[1]
Comparative Analysis of this compound and Other Prokaryotic Biomarkers
The utility of a biomarker is best assessed by comparing its performance against other established markers. Here, we compare this compound with other key prokaryotic lipid biomarkers: bacteriohopanepolyols (BHPs), glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), and specific fatty acids.
| Biomarker Class | Key Compound(s) | Primary Source(s) | Advantages | Limitations |
| Hopanoids | This compound , Bacteriohopanetetrol (BHT) | Bacteria (widespread), Cyanobacteria, some Protozoa and Ferns | - High preservation potential- Widespread in prokaryotes, indicating general bacterial input- Ratios with other hopanoids (e.g., diploptene) can indicate redox conditions[1] | - Not specific to particular bacterial groups[1]- Also produced by some eukaryotes (e.g., ferns, protozoa)[1] |
| Bacteriohopanepolyols (BHPs) | Bacteriohopanetetrol (BHT), Aminopentol (B8107646) | Bacteria (widespread), specific BHPs linked to certain groups (e.g., aminopentol in some methanotrophs)[2] | - High structural diversity provides more specific taxonomic information than this compound[3]- Can be used to trace soil input to marine sediments[3] | - More susceptible to degradation (diagenesis) than their hopane (B1207426) derivatives- Complex analytical procedures |
| Glycerol Dialkyl Glycerol Tetraethers (GDGTs) | Branched and Isoprenoid GDGTs | Archaea, some Bacteria | - Basis for the TEX86 paleotemperature proxy- Can distinguish between archaeal and bacterial inputs[4] | - Biosynthetic pathways and sources are not fully constrained- Can be influenced by multiple environmental factors besides temperature |
| Fatty Acids | Branched-chain fatty acids (e.g., iso- and anteiso-C15:0) | Bacteria | - High concentrations in bacterial membranes- Can indicate changes in bacterial community structure | - Low preservation potential compared to hopanoids and GDGTs- Ubiquitous in many organisms, requiring careful interpretation |
Quantitative Insights: this compound in Sedimentary Archives
While this compound is a general biomarker for prokaryotic input, its concentration and ratio to other hopanoids can provide valuable paleoenvironmental information. For instance, the ratio of this compound to diploptene (B154308) has been used to infer the oxygen levels in the water column at the time of sediment deposition.[1] In a study of Lake Albano, higher relative abundances of this compound were suggested to indicate periods of lower oxygen.[1]
Furthermore, the stable carbon isotopic composition (δ¹³C) of this compound can be a powerful tool to elucidate carbon sources and metabolic pathways. For example, highly depleted δ¹³C values of this compound (e.g., -61‰) in sediments can be indicative of aerobic methanotrophic bacteria, which assimilate methane (B114726) as their carbon source.[2]
| Parameter | Application | Example Finding |
| This compound Concentration | Estimation of total prokaryotic biomass input | Varies significantly with sediment type and organic matter content. |
| This compound / Diploptene Ratio | Indicator of paleo-redox conditions | Higher ratios suggest lower oxygen levels during deposition.[1] |
| δ¹³C of this compound | Tracing carbon sources and metabolic pathways | Depleted values (e.g., < -60‰) can indicate methane oxidation.[2] |
| 2-Methyl-Diplopterol | More specific biomarker for cyanobacteria and some other bacteria | Presence of 2-methylhopanoids can point towards contributions from photosynthetic bacteria.[1] |
Experimental Protocols
Accurate quantification of this compound and other lipid biomarkers is contingent on robust and standardized analytical procedures. Below are detailed methodologies for the extraction, separation, and analysis of these compounds from sediment samples.
Lipid Extraction from Sediments
A common and efficient method for extracting total lipids from sediments is Accelerated Solvent Extraction (ASE) or sonication.
Accelerated Solvent Extraction (ASE) Protocol:
-
Sample Preparation: Freeze-dry, crush, and homogenize the sediment sample.[5]
-
Cell Preparation: Place a glass fiber filter at the bottom of an extraction cell. Add 5-10 g of the prepared sediment sample onto the filter. Place another glass fiber filter on top of the sample.[5]
-
Extraction: Extract the sample using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v) at high temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).[5][6]
-
Collection: Collect the total lipid extract (TLE) in a pre-cleaned vial.[5]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas.
Separation of Lipid Classes
The TLE is a complex mixture that requires separation into different lipid classes (e.g., hydrocarbons, alcohols, fatty acids) using solid-phase extraction (SPE) chromatography.
Solid-Phase Extraction (SPE) Protocol:
-
Column Preparation: Prepare a silica (B1680970) gel column.
-
Loading: Dissolve the dried TLE in a small volume of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution:
-
Elute the hydrocarbon fraction (containing hopanes) with a non-polar solvent (e.g., hexane (B92381) or DCM).
-
Elute the alcohol fraction (containing this compound) with a more polar solvent mixture (e.g., DCM/ethyl acetate (B1210297), 1:1 v/v).[7]
-
Elute the fatty acid fraction with a polar solvent (e.g., ethyl acetate or methanol).[7]
-
-
Collection: Collect each fraction in a separate, pre-cleaned vial.
-
Concentration: Evaporate the solvent from each fraction under a gentle stream of nitrogen.
Derivatization and Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the alcohol and fatty acid fractions require derivatization to increase their volatility.
Derivatization Protocol (for Alcohols):
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried alcohol fraction.[7]
-
Heat the mixture at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[7]
-
Dry the sample under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A suitable temperature ramp to separate the compounds of interest (e.g., 60 °C held for 2 min, then ramped to 320 °C at 4 °C/min, and held for 20 min).
-
Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. The characteristic mass fragment for hopanoids is m/z 191.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the biosynthetic pathway of this compound, the experimental workflow, and the logic behind its use as a biomarker.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Bacteriohopanepolyol Inventory of Novel Aerobic Methane Oxidising Bacteria Reveals New Biomarker Signatures of Aerobic Methanotrophy in Marine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing archaeological sedimentary lipid biomarker analysis: A review of recent developments and methodological guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Accelerated Solvent Extraction of Total Lipid from Sediments [jove.com]
- 6. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 7. researchgate.net [researchgate.net]
A Guide to Cross-Laboratory Quantification of Diplopterol: Methods and Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common methods for the quantification of diplopterol, a C30 hopanoid of significant interest in various scientific fields. This document summarizes key performance data, details experimental protocols, and outlines a general workflow for conducting cross-laboratory comparison studies to ensure data accuracy and reproducibility.
The accurate quantification of this compound presents a significant challenge due to the structural diversity of hopanoids and variations in instrument performance across different laboratories.[1][2][3][4] Semiquantitative methods have been developed, but robust, reproducible quantification necessary for meaningful inter-laboratory comparisons has been hindered by inconsistencies in ionization efficiencies.[1][2][3][4] This guide explores the primary analytical techniques employed for this compound quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and addresses the critical need for standardized protocols and reference materials.
Data Summary: Comparison of Quantification Methods
The choice of analytical technique and methodology can significantly impact the quantification of this compound. The following table summarizes comparative data from various studies.
| Method | Key Findings | Reference |
| GC-MS | This compound is readily analyzed by GC-MS, often after derivatization to a trimethylsilyl (B98337) (TMS) or acetate (B1210297) group.[5] Dehydration of the tertiary alcohol can occur in the GC column.[1] Flame Ionization Detection (FID) can also be used for quantification, and a comparison with MS data reveals that MS response factors for different hopanoids can vary substantially.[6] | [1][5][6] |
| LC-MS | LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), is effective for analyzing polyfunctionalized hopanoids with minimal sample preparation.[6] However, accurate quantification can be problematic without authentic standards.[6] The use of a tetradeuterated (D4) this compound internal standard has been shown to quantify this compound more accurately than external standards, especially in the presence of co-eluting phospholipids.[1][2][3] | [1][2][3][6] |
| Derivatization | The alcohol group of this compound is often derivatized to a trimethylsilyl (TMS) or acetate group to improve chromatographic behavior and detection.[5] Acetylation is a common derivatization technique.[1] | [1][5] |
| Internal vs. External Standards | The use of an internal standard, such as tetradeuterated (D4) this compound, provides more accurate quantification compared to external standards, as it compensates for matrix effects and variations in sample processing.[1][2][3][7] | [1][2][3][7] |
| Ionization Efficiency | Ionization efficiencies of hopanoids can vary significantly between different instruments and methods, making direct comparison of results between laboratories challenging without proper calibration and standardization.[1][2][3][4] For instance, 2-methylation can decrease the signal intensity of this compound by 2-34% depending on the instrument.[1][3] | [1][2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the primary methods of this compound quantification.
1. Sample Preparation: Lipid Extraction
A common initial step for analyzing this compound from biological or environmental samples is the extraction of total lipids.
-
Objective: To isolate lipids, including hopanoids, from the sample matrix.
-
Procedure:
-
Homogenize the sample (e.g., cell culture, soil, or sediment).
-
Perform a solvent extraction, typically using a mixture of organic solvents like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
Separate the lipid-containing organic phase from the aqueous phase.
-
Dry the organic phase under a stream of nitrogen.
-
The resulting total lipid extract (TLE) can then be used for further analysis.[6]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Objective: To separate, identify, and quantify this compound based on its retention time and mass spectrum.
-
Derivatization:
-
To improve volatility and thermal stability, the hydroxyl group of this compound is typically derivatized.
-
Acetylation: React the dried lipid extract with a mixture of acetic anhydride (B1165640) and pyridine.[1][6]
-
Silylation: React the extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating sterols and hopanoids (e.g., DB-5ms, DB-XLB).[6]
-
Mass Spectrometer: Capable of electron ionization (EI) and scanning a suitable mass range.
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
The instrument separates the compounds based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer fragments the eluted compounds and detects the resulting ions. This compound and other hopanes typically show a characteristic fragment at m/z 191.[5]
-
Quantification is achieved by comparing the peak area of this compound to that of an internal or external standard.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is particularly useful for analyzing less volatile and more polar hopanoids.
-
Objective: To separate, identify, and quantify this compound and its derivatives in complex mixtures.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reverse-phase column (e.g., C18).
-
Mass Spectrometer: Typically equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
-
Analysis:
-
Dissolve the lipid extract in a suitable solvent and inject it into the LC system.
-
The compounds are separated based on their polarity.
-
The eluent from the LC is introduced into the mass spectrometer for detection and quantification.
-
The use of a deuterated internal standard, such as D4-diplopterol, is highly recommended for accurate quantification to correct for matrix effects and instrument variability.[1][2][3]
-
Workflow for Cross-Laboratory Comparison
To ensure the reliability and comparability of this compound quantification data across different laboratories, a structured cross-laboratory comparison study is essential.
Caption: A generalized workflow for a cross-laboratory comparison study of this compound quantification.
References
- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]
- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of 2-Methylation on Diplopterol's Role in Membrane Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid modifications on membrane properties is paramount. This guide provides an objective comparison of diplopterol and its 2-methylated derivative, 2-methylthis compound, on membrane function, supported by experimental data and detailed methodologies.
The addition of a single methyl group at the C-2 position of the hopanoid this compound significantly alters its functional role within bacterial membranes. This modification enhances the molecule's ability to stiffen cellular membranes, a critical factor for bacterial adaptation to environmental stress. The extent of this rigidifying effect is, however, highly dependent on the surrounding lipid environment.
Comparative Analysis of Membrane Rigidity
The primary function affected by the 2-methylation of this compound is its capacity to order and rigidify lipid bilayers. Fluorescence polarization studies, a key technique for measuring membrane fluidity, have demonstrated that 2-methylthis compound is more effective at increasing membrane rigidity than its unmethylated counterpart, this compound. In synthetic membranes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 2-methylthis compound shows a significantly greater ordering effect, even outperforming cholesterol at a 20 mol% concentration.[1][2] This suggests that the C-2 methyl group enhances the packing interactions between the hopanoid and neighboring phospholipid acyl chains.
The rigidifying effect of 2-methylation is also observed in more physiologically relevant membrane compositions, such as those made from E. coli polar lipid extract (PLE).[1][3] However, the magnitude of this effect can be modulated by the specific lipid composition of the membrane, highlighting the importance of the lipid context in determining the biophysical consequences of hopanoid methylation.[1][4]
Quantitative Data on Membrane Rigidity
The following tables summarize the quantitative data from fluorescence polarization experiments, comparing the effects of this compound and 2-methylthis compound on the rigidity of different model membranes. Membrane rigidity is expressed as fluorescence polarization (in milli-polarization units, mP). Higher mP values indicate a more rigid or ordered membrane.
Table 1: Effect of this compound and 2-Methylthis compound on DOPC Membrane Rigidity at 25°C
| Hopanoid Concentration (mol%) | This compound (mP) | 2-Methylthis compound (mP) |
| 0 | 135 | 135 |
| 5 | 138 | 155 |
| 10 | 140 | 170 |
| 20 | 142 | 195 |
Data sourced from Wu et al., 2015.[1][2]
Table 2: Effect of this compound and 2-Methylthis compound on E. coli Polar Lipid Extract (PLE) Membrane Rigidity at 25°C
| Hopanoid Concentration (mol%) | This compound (mP) | 2-Methylthis compound (mP) |
| 0 | 180 | 180 |
| 5 | 185 | 195 |
| 10 | 188 | 205 |
| 20 | 190 | 215 |
Data sourced from Wu et al., 2015.[1][3]
Signaling Pathways and Experimental Workflows
To understand the biological context and experimental approaches for studying hopanoid function, the following diagrams illustrate the biosynthetic pathway leading to this compound and its methylation, and a typical workflow for analyzing their effects on membrane properties.
References
- 1. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes | eLife [elifesciences.org]
- 3. cdn.fraserlab.com [cdn.fraserlab.com]
- 4. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diplopterol and Stigmasterol on Membrane Properties for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the effects of diplopterol, a bacterial hopanoid, and stigmasterol (B192456), a plant-derived sterol, on the biophysical properties of cell membranes. Understanding these differences is crucial for researchers in cell biology, microbiology, and drug development, as membrane characteristics fundamentally influence cellular processes and drug-membrane interactions. This document synthesizes experimental data to objectively compare their performance in modulating membrane fluidity, order, and domain formation.
Quantitative Comparison of Membrane Effects
The following table summarizes the key quantitative effects of this compound and Stigmasterol on various membrane properties as determined by a range of biophysical techniques.
| Membrane Property | Experimental Technique | This compound Effect | Stigmasterol Effect | Key Findings & Citations |
| Membrane Ordering / Condensing Effect | C-laurdan Spectroscopy, Small-Angle X-ray Scattering (SAXS), 2H-NMR | Exhibits a significant ordering effect on saturated lipids, comparable to cholesterol, and can induce a liquid-ordered (Lo) phase.[1][2][3] The condensing effect is generally weaker than cholesterol.[4] | Increases membrane order, but its condensing effect is less pronounced than cholesterol.[5] The presence of a double bond in the side chain makes it less effective at ordering compared to sterols with saturated side chains.[6] | |
| Membrane Fluidity | Fluorescence Anisotropy, 2H-NMR | Generally decreases membrane fluidity by ordering lipid acyl chains.[7][8] However, its effect is less pronounced than cholesterol in some contexts.[4] | Can reduce membrane order and increase fluidity due to its flexible side chain with a double bond at C22.[6] However, other studies show it has a strong ordering effect above the membrane's phase transition temperature.[9] | |
| Bilayer Thickness | Small-Angle X-ray Scattering (SAXS) | Increases bilayer thickness, though the effect is less pronounced than that of cholesterol. | Has a smaller effect on increasing bilayer thickness compared to cholesterol and sitosterol.[5][6] | |
| Lipid Raft / Domain Formation | Giant Unilamellar Vesicles (GUVs) with C-laurdan microscopy, 2H-NMR | Capable of inducing phase separation and the formation of liquid-ordered (Lo) domains in model membranes, similar to cholesterol.[1][7] | Participates in the formation of liquid-ordered phases, which are indicative of lipid rafts.[10] However, it has a reduced propensity for lipid raft formation when coexisting with cholesterol.[11] | |
| Membrane Permeability | Permeability Assays | Decreases membrane permeability.[4][12] | The presence of the C22 double bond can increase membrane permeability.[6] Conversely, some studies suggest that increased stigmasterol content can reduce permeability.[6][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized from multiple sources to provide a comprehensive overview for researchers.
C-laurdan Spectroscopy for Membrane Order Assessment
Objective: To quantify the degree of lipid packing or "order" in a membrane by measuring the spectral shift of the fluorescent probe C-laurdan.
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture of the desired composition (e.g., sphingomyelin (B164518) and DOPC) in an organic solvent.
-
Add this compound or Stigmasterol to the lipid mixture at the desired molar concentration (e.g., 2:1 lipid to sterol).
-
Add the fluorescent probe C-laurdan at a concentration of 0.2 mol%.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with a buffer solution (e.g., pH 7.4) to form multilamellar vesicles.
-
Create unilamellar vesicles (liposomes) by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
-
Fluorescence Measurement:
-
Place the liposome suspension in a quartz cuvette.
-
Use a spectrofluorometer to excite the C-laurdan probe at a wavelength of 340 nm.
-
Record the emission spectra from 400 nm to 520 nm. The emission maximum will shift depending on the polarity of the probe's environment, which correlates with water penetration into the bilayer and thus lipid packing.
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) index using the following formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the emission intensities at 440 nm and 490 nm, respectively.
-
A higher GP value indicates a more ordered, less hydrated membrane environment.[1]
-
The ordering effect (ΔGP) can be calculated as the difference in GP between liposomes containing the sterol and pure lipid liposomes.[1]
-
Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination
Objective: To measure the thickness of the lipid bilayer in the presence and absence of this compound or Stigmasterol.
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) by hydrating a dry lipid film containing the sterol of interest with a buffer.
-
The lipid film should be composed of a model phospholipid such as dimyristoyl phosphatidylcholine (DMPC) or palmitoyl (B13399708) oleoyl (B10858665) phosphatidylcholine (POPC).[5]
-
Ensure the sample is well-hydrated and equilibrated at the desired temperature.
-
-
SAXS Measurement:
-
Load the MLV suspension into a temperature-controlled sample holder.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ).
-
-
Data Analysis:
-
The scattering data will show a series of diffraction peaks.
-
The lamellar repeat distance (d), which includes the bilayer thickness and the thickness of the water layer between bilayers, can be calculated from the positions of the diffraction peaks using Bragg's law.
-
The bilayer thickness can then be determined from the electron density profiles calculated from the diffraction data.[5][6]
-
Giant Unilamellar Vesicle (GUV) Microscopy for Phase Separation Analysis
Objective: To visualize the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases in model membranes.
Methodology:
-
GUV Formation:
-
Prepare a lipid mixture including a phospholipid (e.g., DOPC), a sphingolipid (e.g., SM), and the sterol of interest (this compound or Stigmasterol) in an organic solvent.
-
Include a fluorescent probe that partitions preferentially into one phase, such as C-laurdan.
-
Form GUVs using the electroformation method on indium tin oxide (ITO) coated glass slides.
-
-
Microscopy:
-
Observe the GUVs using a fluorescence microscope.
-
For C-laurdan, use two-photon microscopy to excite the probe and collect emission in two channels corresponding to the ordered and disordered phases.
-
-
Data Analysis:
-
The images will show distinct domains within the GUVs if phase separation occurs.
-
The relative order of the phases can be quantified by calculating the GP value for different regions of the GUVs.[1]
-
Visualizations
The following diagrams illustrate the molecular structures of this compound and Stigmasterol and a conceptual workflow for assessing their impact on membrane properties.
References
- 1. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential Modulation of Membrane Structure and Fluctuations by Plant Sterols and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions [mdpi.com]
- 7. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1721-59-1 | Benchchem [benchchem.com]
- 9. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant sterols in "rafts": a better way to regulate membrane thermal shocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Hopanoids - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Diplopterol's Role in Bacterial Acid Tolerance: A Comparative Analysis
A Guide for Researchers and Drug Development Professionals
The ability of bacteria to survive in acidic environments is a critical factor in pathogenesis, industrial fermentation, and microbial ecology. This guide provides a comparative analysis of the role of diplopterol, a bacterial hopanoid, in conferring acid tolerance. We present experimental data validating its function and compare this mechanism with other acid resistance strategies employed by bacteria.
This compound-Mediated Acid Tolerance: Experimental Validation
Recent research has provided strong evidence for the essential role of hopanoids, including this compound, in the ability of some bacteria to withstand acidic conditions. A key study by Schmerk et al. on Burkholderia cenocepacia demonstrated that the production of hopanoids is required for low-pH tolerance.[1][2][3] By creating a hopanoid-deficient mutant through the deletion of the squalene-hopene cyclase genes (shc), researchers were able to directly compare the growth of the wild-type strain with the mutant at various pH levels.
Data Presentation: Growth of B. cenocepacia at Acidic vs. Neutral pH
The following table summarizes the growth of wild-type B. cenocepacia and the hopanoid-deficient mutant (Δshc) in media buffered to pH 4.5 and pH 7.0. The data, adapted from growth curves, clearly illustrates the compromised ability of the mutant to thrive in an acidic environment.
| Time (hours) | Wild-Type OD600 (pH 7.0) | Δshc Mutant OD600 (pH 7.0) | Wild-Type OD600 (pH 4.5) | Δshc Mutant OD600 (pH 4.5) |
| 0 | ~0.05 | ~0.05 | ~0.05 | ~0.05 |
| 4 | ~0.2 | ~0.2 | ~0.15 | ~0.08 |
| 8 | ~0.8 | ~0.8 | ~0.6 | ~0.1 |
| 12 | ~1.2 | ~1.2 | ~1.0 | ~0.15 |
| 16 | ~1.4 | ~1.4 | ~1.2 | ~0.18 |
| 20 | ~1.5 | ~1.5 | ~1.3 | ~0.2 |
| 24 | ~1.5 | ~1.5 | ~1.3 | ~0.2 |
Data are estimated from the representative growth curves presented in Schmerk et al., J Bacteriol, 2011.[1][2]
As the data indicates, at a neutral pH of 7.0, both the wild-type and the Δshc mutant exhibit comparable growth. However, at an acidic pH of 4.5, the hopanoid-deficient mutant shows a severe growth defect, underscoring the critical role of hopanoids in acid tolerance for this bacterium.
The Mechanism of this compound's Action
This compound, a C30 hopanoid, is a structural analog of eukaryotic sterols.[3][4] It is synthesized in bacteria via the cyclization of squalene (B77637) by the enzyme squalene-hopene cyclase.[1][3] The proposed mechanism by which this compound confers acid tolerance is through its interaction with the bacterial cell membrane.
This compound and other hopanoids intercalate into the lipid bilayer, where they are thought to:
-
Decrease membrane fluidity and permeability: This action helps to restrict the influx of protons (H+) from the acidic environment into the bacterial cytoplasm.
-
Enhance membrane stability: By ordering the lipid acyl chains, hopanoids contribute to a more rigid and stable membrane structure, which is crucial for maintaining cellular integrity under the stress of a low external pH.[4]
-
Modulate the function of membrane-associated proteins: The presence of hopanoids can influence the activity of proteins involved in maintaining pH homeostasis.
The diagram below illustrates the proposed mechanism of this compound-mediated acid tolerance.
Comparison with Other Bacterial Acid Tolerance Mechanisms
Bacteria have evolved a diverse array of strategies to survive acidic conditions. This compound-mediated membrane modification represents one of several key mechanisms. The table below compares this strategy with other prominent acid tolerance systems.
| Mechanism | Mode of Action | Key Molecules/Systems | Examples of Bacteria |
| Membrane Modification (Hopanoids) | Decreases membrane permeability to protons and enhances stability. | This compound, other hopanoids. | Burkholderia cenocepacia, Rhodopseudomonas palustris |
| Proton Consumption | Intracellular decarboxylation of amino acids consumes protons, raising cytoplasmic pH. | Glutamate decarboxylase (Gad system), Arginine decarboxylase. | Escherichia coli, Shigella flexneri |
| Proton Pumping | Actively extrudes protons from the cytoplasm using ATP. | F1Fo-ATPase proton pump. | Streptococcus mutans, Enterococcus faecalis |
| Cellular Buffering | Production of alkaline compounds to neutralize incoming protons. | Urease (produces ammonia). | Helicobacter pylori |
| Macromolecule Repair | Chaperones and other proteins that refold acid-denatured proteins and repair DNA damage. | HdeA, HdeB, Dps. | Escherichia coli, Salmonella enterica |
Experimental Protocols
The validation of this compound's role in acid tolerance relies on precise experimental procedures. Below is a detailed methodology adapted from the study on Burkholderia cenocepacia.
Acid Tolerance Assay Protocol
-
Bacterial Strains and Culture Conditions:
-
Use wild-type B. cenocepacia K56-2 and the hopanoid-deficient Δshc mutant.
-
Grow overnight cultures in Luria-Bertani (LB) broth at 37°C with shaking.
-
-
Preparation of Buffered Media:
-
Prepare LB broth buffered to pH 7.0 (control) and pH 4.5 (acidic condition) using appropriate buffers (e.g., MES for acidic pH, HEPES for neutral pH).
-
-
Growth Curve Analysis:
-
Inoculate the buffered LB media with the overnight cultures to a starting optical density at 600 nm (OD600) of 0.05.
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD600 of each culture at regular intervals (e.g., every 2-4 hours) for 24 hours.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves.
-
Compare the growth curves of the wild-type and Δshc mutant at both pH 7.0 and pH 4.5.
-
The following diagram outlines the experimental workflow for the acid tolerance assay.
Conclusion
The experimental evidence strongly supports the role of this compound and other hopanoids in conferring acid tolerance in bacteria like Burkholderia cenocepacia. This mechanism, centered on modifying the physical properties of the cell membrane, is a distinct strategy compared to other acid resistance systems that involve enzymatic proton consumption or active proton pumping. For drug development professionals, the enzymes in the hopanoid biosynthesis pathway, such as squalene-hopene cyclase, represent potential targets for novel antimicrobial agents that could sensitize pathogenic bacteria to acidic environments, such as those found in certain host niches. Further research into the prevalence and specific functions of hopanoids across different bacterial species will continue to illuminate their importance in microbial survival and adaptation.
References
- 1. Hopanoid production is required for low-pH tolerance, antimicrobial resistance, and motility in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hopanoid Production Is Required for Low-pH Tolerance, Antimicrobial Resistance, and Motility in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
A Comparative Analysis of Diplopterol's Interaction with Diverse Lipid Classes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diplopterol and Cholesterol's Membrane Interactions
This compound, a pentacyclic triterpenoid (B12794562) hopanoid found in various bacteria, is increasingly recognized as a bacterial surrogate for cholesterol, playing a crucial role in modulating the biophysical properties of cell membranes.[1][2] Understanding the nuanced interactions of this compound with different lipid classes is paramount for advancements in microbiology, drug development, and synthetic biology. This guide provides a comparative study of this compound's interaction with key lipid classes, contrasting its effects with those of cholesterol, supported by experimental data.
Comparative Interaction Analysis: this compound vs. Cholesterol
The interaction of this compound and cholesterol with various lipid classes exhibits both striking similarities and critical differences, primarily dictated by the saturation of the lipid acyl chains.
Interaction with Saturated Lipids: A Tale of Convergence
Both this compound and cholesterol demonstrate a strong, favorable interaction with saturated lipids, such as sphingomyelin (B164518) (SM) and the bacterial glycolipid, lipid A.[1][3] This interaction leads to a "condensing effect," where the lipids are packed more tightly, resulting in a more ordered and less fluid membrane state, often referred to as the liquid-ordered (Lo) phase.[1][4] This convergence suggests an analogous functional role in organizing membrane domains.
Interaction with Unsaturated Lipids: A Point of Divergence
A significant divergence in the behavior of this compound and cholesterol is observed in their interactions with unsaturated phospholipids (B1166683). While cholesterol interacts favorably with a range of unsaturated phospholipids, this compound exhibits a repulsive or significantly weaker interaction.[3][5] This difference is attributed to the distinct molecular structures of the two molecules. The methyl groups on this compound's structure hinder its ability to effectively pack with the kinked acyl chains of unsaturated lipids.[5]
Furthermore, the ordering effect of this compound on unsaturated phospholipids is highly dependent on the position of the double bond within the acyl chain. For instance, this compound shows a more favorable interaction with lipids containing a Δ11 double bond compared to a Δ9 double bond.[5] Cholesterol, in contrast, is less sensitive to the double bond position, allowing it to order a broader range of unsaturated lipids.[5]
Quantitative Comparison of Lipid Interactions
The following tables summarize the quantitative data on the interaction of this compound and cholesterol with different lipid classes.
| Lipid Class | Molecule | Interaction Parameter | Value | Reference |
| Saturated Lipids | ||||
| Lipid A | This compound | Gibbs Excess Free Energy of Mixing (ΔGex) | Negative (Favorable) | [3] |
| Cholesterol | Gibbs Excess Free Energy of Mixing (ΔGex) | N/A | ||
| Sphingomyelin (SM) | This compound | Condensing Effect (Change in Mean Molecular Area) | Favorable Condensation | [1][6] |
| Cholesterol | Condensing Effect (Change in Mean Molecular Area) | Favorable Condensation | [1][6] | |
| This compound | Membrane Ordering Effect (ΔGP) | Comparable to Cholesterol | [6] | |
| Cholesterol | Membrane Ordering Effect (ΔGP) | Positive | [6] | |
| Unsaturated Lipids | ||||
| Unsaturated Phospholipids | This compound | Gibbs Excess Free Energy of Mixing (ΔGex) | Positive (Repulsive) | [3] |
| Cholesterol | Gibbs Excess Free Energy of Mixing (ΔGex) | Negative (Favorable) | [3] | |
| Δ9-PC (Phosphatidylcholine) | This compound | Condensing Effect | Weak/Repulsive | [5] |
| Cholesterol | Condensing Effect | Favorable | [5] | |
| Δ11-PC (Phosphatidylcholine) | This compound | Condensing Effect | Favorable | [5] |
| Cholesterol | Condensing Effect | Favorable | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-lipid interactions.
C-Laurdan Fluorescence Spectroscopy for Membrane Order
This technique is used to quantify the lipid packing or "order" of a membrane. The fluorescent probe C-Laurdan exhibits a spectral shift depending on the polarity of its environment, which is related to the degree of water penetration into the membrane bilayer.
Protocol:
-
Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) with the desired lipid composition (e.g., lipid A, sphingomyelin, or phospholipids) with and without this compound or cholesterol.
-
Probe Incorporation: Add C-Laurdan to the liposome suspension at a probe-to-lipid molar ratio of approximately 1:800. Incubate for at least 30-60 minutes to ensure complete incorporation of the probe into the lipid bilayers.[7]
-
Fluorescence Measurement: Excite the sample at 405 nm and record the emission fluorescence intensities at 440 nm (characteristic of an ordered, blue-shifted phase) and 490 nm (characteristic of a disordered, red-shifted phase).[7]
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) A higher GP value indicates a more ordered membrane.[7]
Langmuir-Blodgett Trough for Measuring Lipid Interactions
The Langmuir-Blodgett trough is used to study the behavior of lipids as a monolayer at an air-water interface. This technique allows for the determination of the condensing effect and the thermodynamics of mixing between different lipid molecules.
Protocol:
-
Trough Preparation: Clean the Langmuir trough meticulously with appropriate solvents (e.g., chloroform (B151607) and ethanol) and fill it with an aqueous subphase (e.g., ultrapure water or a buffer solution).[8][9]
-
Monolayer Formation: Spread a solution of the lipid(s) of interest (dissolved in a volatile solvent like chloroform) onto the surface of the subphase. Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.[9][10]
-
Isotherm Measurement: Compress the monolayer at a constant rate using movable barriers while measuring the surface pressure (π) as a function of the mean molecular area (A). The resulting π-A isotherm provides information about the phase behavior and packing of the lipid monolayer.[11]
-
Data Analysis:
-
Condensing Effect: Compare the mean molecular area of a mixed monolayer (e.g., lipid + this compound) with the ideal mixing area calculated from the individual components. A negative deviation indicates a condensing effect.[5]
-
Gibbs Excess Free Energy of Mixing (ΔGex): Calculate ΔGex from the π-A isotherms of the pure components and the mixture to quantify the favorability of their interaction. A negative ΔGex indicates an attractive interaction.[3]
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the dynamic interactions between this compound and lipid molecules within a bilayer.
Protocol:
-
System Setup: Construct a model lipid bilayer containing the desired lipid composition (e.g., DPPC, POPC) and water molecules using software like GROMACS or CHARMM. Insert this compound or cholesterol molecules into the bilayer at the desired concentration.[12][13]
-
Force Field Selection: Choose an appropriate force field that accurately represents the interactions between the lipid, sterol/hopanoid, and water molecules.[12]
-
Equilibration: Perform an equilibration simulation to allow the system to reach a stable state in terms of temperature, pressure, and density.[12]
-
Production Run: Run a long production simulation to generate trajectories of the atomic positions and velocities over time.[12]
-
Analysis: Analyze the trajectories to calculate various biophysical properties, including:
-
Area per lipid: To assess the condensing effect.[14]
-
Deuterium order parameters (SCD): To quantify the ordering of the lipid acyl chains.[15]
-
Bilayer thickness. [14]
-
Radial distribution functions: To analyze the proximity and interactions between specific atoms of this compound/cholesterol and the lipids.
-
Visualizing Interactions and Workflows
The following diagrams illustrate the conceptual differences in lipid interactions and a typical experimental workflow.
Conclusion
This compound acts as a functional analogue of cholesterol in bacterial membranes, particularly in its ability to order saturated lipids and form liquid-ordered domains.[1] However, its significantly different interaction with unsaturated phospholipids highlights a key evolutionary divergence.[3] This distinction in how this compound and cholesterol modulate membrane properties based on lipid saturation has profound implications for the structure, function, and evolution of cellular membranes. For drug development professionals, understanding these differences is crucial for designing molecules that can selectively target bacterial membranes without affecting eukaryotic host cells. Further research into the diverse family of hopanoids will undoubtedly uncover more intricacies of their roles in bacterial membrane biology.
References
- 1. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varying the position of phospholipid acyl chain unsaturation modulates hopanoid and sterol ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative determination of lipid bilayer deposition efficiency using AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]
- 11. LB Trough [www2.chemistry.msu.edu]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
The Great Divide: A Comparative Guide to Diplopterol and Eukaryotic Sterols in Membrane Function
For researchers, scientists, and drug development professionals, understanding the nuanced roles of membrane lipids is paramount. This guide provides an objective comparison of the functional interchangeability of the bacterial hopanoid, diplopterol, and eukaryotic sterols like cholesterol, supported by experimental data.
This compound, a pentacyclic triterpenoid (B12794562) found in many bacteria, is often touted as a prokaryotic surrogate for eukaryotic sterols.[1][2][3] Both classes of molecules are biosynthesized from squalene (B77637) and play crucial roles in modulating the biophysical properties of cell membranes.[1][4] However, while a significant body of evidence points to a functional convergence, critical differences exist that preclude their complete interchangeability. This guide will delve into the experimental evidence that illuminates both the similarities and distinctions in their impact on membrane structure and function.
At a Glance: Comparative Biophysical Effects
| Membrane Property | This compound | Eukaryotic Sterols (e.g., Cholesterol) | Key Findings |
| Membrane Fluidity | Modulates fluidity, generally causing an ordering effect on saturated lipids.[2][5] | Modulates fluidity, creating a "liquid-ordered" (Lo) phase that is less fluid than the liquid-disordered (Ld) phase but more fluid than the gel phase.[2][4] | Both molecules increase membrane order, but the effect of this compound is more dependent on the saturation of surrounding lipids.[5][6] |
| Membrane Permeability | Decreases permeability of phospholipid membranes.[5][7][8] | Decreases permeability of phospholipid membranes.[9] | Both effectively reduce the passive diffusion of small molecules across the membrane.[7] |
| Lipid Compaction | Increases lipid compaction in model membranes.[5][7][8] | Increases lipid compaction, leading to a thicker and more ordered bilayer.[4] | This compound and sterols exhibit a similar condensing effect on membranes.[2][7] |
| Phase Segregation | Induces phase segregation in model membranes.[5][7][8] | A key driver of lipid raft formation through the induction of the Lo phase.[4] | Both can lead to the formation of distinct lipid domains within a membrane.[4][7] |
| Interaction with Unsaturated Lipids | Ordering and condensing effect is impaired when interacting with unsaturated lipids.[5][6] | Effectively orders both saturated and unsaturated phospholipids. | This represents a key functional divergence between the two molecules.[6] |
Experimental Evidence: A Deeper Dive
The functional similarities between this compound and sterols are most evident in their ability to order saturated lipids and form a liquid-ordered (Lo) phase.[2][3] This phase is characterized by a state that is more ordered than a fluid-disordered phase but maintains lateral mobility, a crucial feature for the formation of functional membrane domains, often referred to as lipid rafts in eukaryotes.[4]
Studies on model membranes have demonstrated that this compound can induce phase segregation, increase lipid compaction, and decrease permeability in a manner analogous to cholesterol, ergosterol (B1671047) (found in fungi), and stigmasterol (B192456) (found in plants).[7] For instance, the inclusion of this compound in phospholipid membranes has been shown to reduce their permeability to small molecules and increase the resistance of bacteria like Pseudomonas aeruginosa to certain antibiotics.[7]
However, a critical point of divergence lies in their interaction with unsaturated lipids. While cholesterol can effectively order membranes containing unsaturated phospholipids, the ordering effect of this compound is significantly diminished in such environments.[5][6] This difference is attributed to the distinct molecular structures of the two molecules, particularly the methyl group distributions.[6]
Visualizing the Concepts
To better understand the processes discussed, the following diagrams illustrate key experimental workflows and conceptual relationships.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional convergence of hopanoids and sterols in membrane ordering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Varying the position of phospholipid acyl chain unsaturation modulates hopanoid and sterol ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hopanoids, like sterols, modulate dynamics, compaction, phase segregation and permeability of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1721-59-1 | Benchchem [benchchem.com]
- 9. Hopanoids - Wikipedia [en.wikipedia.org]
Quantitative comparison of Diplopterol abundance in different bacterial species.
For Researchers, Scientists, and Drug Development Professionals
Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a significant lipid component in the membranes of numerous bacterial species. Functioning as a bacterial analog to eukaryotic sterols, this compound plays a crucial role in regulating membrane fluidity, permeability, and stability.[1][2] Its widespread presence and variable abundance across different bacteria make it a subject of great interest in microbiology, biotechnology, and drug development. This guide provides a quantitative comparison of this compound abundance in various bacterial species, details the experimental protocols for its quantification, and illustrates the biosynthetic pathway.
Quantitative Comparison of this compound Abundance
The abundance of this compound can vary significantly among different bacterial species, reflecting diverse physiological adaptations and membrane requirements. The following table summarizes the reported quantitative data on this compound and total hopanoid content in several bacterial species. It is important to note that the reported values are subject to variations in culture conditions and analytical methodologies.
| Bacterial Species | This compound Abundance | Total Hopanoid Abundance | Method of Quantification | Reference(s) |
| Methylobacterium extorquens | ~19 mol% of total lipids (including its methylated derivative) | - | Thin-Layer Chromatography (TLC) | [1] |
| Zymomonas mobilis | ~3% of total hopanoids | ~30 mg/g dry cell weight | High-Performance Liquid Chromatography (HPLC) | |
| Bradyrhizobium japonicum (some strains) | Not specified | >40% of total lipid fraction | Gas-Liquid Chromatography (GLC) and GLC-MS | |
| Frankia spp. | Not specified | 23-87% of total lipids | High-Performance Liquid Chromatography (HPLC) | |
| Rhodopseudomonas palustris | Present, significant component | >8% of outer membrane lipids, >2.5% of inner membrane lipids | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |
| Acidobacteria (Subdivisions 1 and 3) | Present | Detected | Rohmer reaction followed by analysis | [3] |
| Frateuria aurantia | Not detectable | High concentrations of other hopanoids | Gas Chromatography (GC) |
Note: The variability in the units and methods of reporting (e.g., mol%, % of total hopanoids, mg/g dry weight, % of total lipid fraction) highlights the need for standardized quantification protocols for more direct comparisons across studies.
Biosynthesis of this compound
This compound is synthesized via the hopanoid biosynthesis pathway, which is distinct from the sterol biosynthesis pathway found in eukaryotes. The key steps involve the cyclization of squalene, a triterpene precursor. This pathway is oxygen-independent, a significant feature that distinguishes it from sterol synthesis.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for comparative studies. The most common methods involve lipid extraction followed by chromatographic analysis.
Total Lipid Extraction (Bligh and Dyer Method)
This is a widely used method for extracting lipids from bacterial cells.
Workflow:
Derivatization (Acetylation)
To improve the volatility and chromatographic separation of hopanoids for Gas Chromatography (GC) analysis, the hydroxyl groups are often acetylated.
Protocol:
-
Resuspend the dried total lipid extract in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v).
-
Incubate the mixture at 60-70°C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen.
-
Redissolve the derivatized lipids in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C) and ramp up to a high temperature (e.g., 300-320°C) to elute the hopanoids.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic mass fragment for hopanoids is m/z 191.
-
Quantification: An internal standard (e.g., deuterated this compound (D4-diplopterol) or a C30 n-alkane) is added to the sample prior to extraction or analysis to correct for variations in sample preparation and instrument response. A calibration curve is generated using a series of known concentrations of a purified this compound standard.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) can also be used for the quantification of underivatized hopanoids.
Logical Relationship for Accurate Quantification:
Conclusion
The abundance of this compound in bacterial membranes is highly variable, reflecting the diverse functional roles of this molecule in different bacterial lineages. While this guide provides a snapshot of the current knowledge, further research employing standardized quantification methods is necessary to build a more comprehensive and directly comparable dataset. The detailed experimental protocols and an understanding of the biosynthetic pathway provided herein serve as a valuable resource for researchers investigating the fascinating world of bacterial hopanoids and their potential applications.
References
Validating the Diplopterol/Diploptene Ratio as a Paleo-Redox Proxy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reconstruction of past oceanic and lacustrine redox conditions is crucial for understanding major events in Earth's history, including climatic shifts, mass extinctions, and the evolution of biogeochemical cycles. While numerous inorganic proxies for paleo-redox conditions exist, the use of lipid biomarkers offers a direct window into the microbial communities that mediate these cycles. This guide provides a comprehensive evaluation of the Diplopterol/Diploptene (B154308) ratio, a proposed but not yet fully validated biomarker proxy for paleo-redox conditions. We will objectively compare its theoretical underpinnings with established paleo-redox proxies, supported by available, albeit limited, observational data. This guide also furnishes detailed experimental protocols for the analysis of these hopanoid lipids.
The this compound/Diploptene Ratio: A Hypothesized Paleo-Redox Proxy
This compound and diploptene are C30 hopanoids, pentacyclic triterpenoid (B12794562) lipids produced by a diverse range of bacteria. Hopanoids are structural analogues of eukaryotic sterols and play a role in maintaining bacterial membrane integrity. The biosynthesis of the hopanoid skeleton from squalene (B77637) is an oxygen-independent process. The key difference between the two molecules is that this compound is a hopanol (containing a hydroxyl group), while diploptene is a hopene (containing a double bond).
The central hypothesis for the use of the this compound/Diploptene ratio as a paleo-redox proxy is based on two potential mechanisms:
-
Shift in Microbial Source Communities: The relative abundance of this compound and diploptene in sediments may reflect the composition of the hopanoid-producing bacterial community. Different bacterial groups may produce varying amounts of these two compounds, and the prevalence of these groups could be tied to the oxygen concentration in the water column or sediment. For instance, some aerobic methanotrophic bacteria are known producers of diploptene. If conditions become anoxic, the microbial community may shift to one that predominantly produces this compound, or vice-versa.
-
Diagenetic Alteration: After deposition in sediments, organic molecules undergo diagenetic changes. It is plausible that the local redox conditions influence the preservation and transformation of this compound and diploptene. For example, under certain conditions, the hydroxyl group of this compound could be removed through dehydration to form diploptene. The rate and extent of this conversion could be dependent on the prevailing redox environment.
However, it is crucial to note that the relationship between the this compound/Diploptene ratio and redox conditions is not yet definitively established and observational data has been contradictory. A study of sediments from Saanich Inlet suggested that increasing concentrations of diploptene are associated with stronger anoxic conditions[1]. Conversely, a case study from Lake Albano proposed that a higher relative abundance of this compound indicates lower oxygen content[2]. This highlights the need for further research to resolve these discrepancies and validate the proxy.
Comparison with Established Paleo-Redox Proxies
To evaluate the potential of the this compound/Diploptene ratio, it is useful to compare it with established inorganic paleo-redox proxies. The following table summarizes the characteristics of several commonly used trace metal ratios.
| Proxy Ratio | Redox Sensitivity | Geochemical Rationale | Limitations |
| V/Cr | Oxic to Anoxic | Vanadium (V) is more soluble under oxidizing conditions and is scavenged by particulate matter under reducing conditions. Chromium (Cr) is relatively immobile. Higher V/Cr ratios suggest more reducing conditions. | Can be influenced by changes in sediment source and organic matter flux. |
| Ni/Co | Oxic to Anoxic | Nickel (Ni) and Cobalt (Co) are both associated with pyrite (B73398) formation under reducing conditions, but have different mobilities. Higher Ni/Co ratios are often interpreted as indicating anoxic conditions. | Can be affected by hydrothermal inputs and diagenetic remobilization. |
| U/Mo | Suboxic to Euxinic | Uranium (U) is reduced and sequestered in sediments under suboxic to anoxic conditions. Molybdenum (Mo) is strongly removed from the water column and fixed in sediments only under euxinic (anoxic and sulfidic) conditions. The U/Mo ratio can help distinguish between anoxic and euxinic environments. | Requires sufficient concentrations of both elements for reliable measurement. Can be influenced by water mass restriction. |
| (Hypothetical) this compound/Diploptene | Proposed: Oxic to Anoxic | The ratio may reflect changes in the hopanoid-producing microbial community in response to oxygen availability or redox-dependent diagenetic alteration. | Not validated. The direction of change with redox conditions is uncertain and may be site-specific. The influence of diagenesis versus source signal is not well constrained. |
Experimental Protocols
Accurate quantification of this compound and diploptene is essential for testing the validity of this proxy. The following outlines a general experimental workflow for the analysis of these hopanoids from sediment samples.
Lipid Extraction
-
Sample Preparation: Freeze-dry and homogenize sediment samples.
-
Extraction: Perform a solvent extraction using a Dichloromethane:Methanol (DCM:MeOH) mixture (e.g., 2:1 v/v) with ultrasonication. This is a modified Bligh-Dyer extraction.
-
Phase Separation: Add a phosphate (B84403) buffer to the extract to induce phase separation. The lipids will be in the lower DCM layer.
-
Concentration: Concentrate the lipid extract under a stream of nitrogen gas.
Fractionation
-
Column Chromatography: Separate the total lipid extract into different compound classes using column chromatography with silica (B1680970) gel. Elute with solvents of increasing polarity (e.g., hexane (B92381) for alkanes, DCM for more polar compounds, and MeOH for highly polar lipids). Hopanols and hopenes will typically elute in the moderately polar fractions.
Derivatization
-
Acetylation: To improve the chromatographic properties of hopanols for GC-MS analysis, derivatize the polar fraction with acetic anhydride (B1165640) in pyridine (B92270) to convert hydroxyl groups to acetate (B1210297) esters.
Instrumental Analysis (GC-MS)
-
Gas Chromatography (GC):
-
Column: Use a high-temperature capillary column suitable for the analysis of high-molecular-weight compounds (e.g., DB-5HT).
-
Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for an extended period to ensure elution of the hopanoids.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electron ionization (EI).
-
Detection: Operate in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification. The characteristic fragment ion for hopanoids is m/z 191.
-
-
Quantification: Use an internal standard (e.g., a deuterated hopanoid standard if available, or a C30 n-alkane) added before extraction to correct for sample loss during workup. Create a calibration curve with an authentic this compound standard (if available) to determine the response factor. Due to potential differences in ionization efficiency, using purified standards for both this compound and diploptene is ideal for accurate quantification[3].
Visualizing the Pathways and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key pathways and processes.
Caption: Biosynthesis of this compound and Diploptene from Squalene.
References
Safety Operating Guide
Diplopterol Disposal: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Diplopterol, a pentacyclic triterpenoid (B12794562) compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Classification
This compound (CAS No. 1721-59-1) is a C30H52O hopanoid, a class of triterpenoids found in various bacteria and plants.[1][2][3] While it is shipped as a non-hazardous chemical, it is imperative to treat all laboratory chemicals with care and to manage their disposal as potentially hazardous waste until officially classified otherwise by your institution's Environmental Health and Safety (EHS) department. Some triterpenoids have been noted for their biological activities, including potential cytotoxicity, warranting cautious handling.
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C30H52O[1][3][4] |
| Molecular Weight | 428.7 g/mol [1][3] |
| Appearance | Solid |
| CAS Number | 1721-59-1[1][3][4] |
| Synonyms | Hopan-22-ol, 22-hydroxyhopane[2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE).
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with your institution's specific waste management guidelines. The following is a general, step-by-step protocol.
Step 1: Consult Your Institutional EHS Department Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal route for this compound based on local, state, and federal regulations.
Step 2: Segregate this compound Waste Proper segregation of chemical waste is crucial to prevent unintended reactions.
-
Solid this compound Waste:
-
Collect any unused or expired pure this compound, as well as any lab materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels), in a designated, leak-proof container.
-
This container should be clearly labeled as "Solid Chemical Waste: this compound".
-
-
Liquid this compound Waste:
-
If this compound has been dissolved in a solvent, the entire solution must be disposed of as hazardous waste.
-
Collect the solution in a designated, leak-proof, and chemically compatible container.
-
Label the container clearly with "Hazardous Waste," the full chemical names of the solvent and this compound, and their approximate concentrations.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a designated solid waste container.
-
Glassware should be decontaminated before reuse or disposal. A common procedure is to rinse the glassware three times with a suitable solvent. The first rinseate should be collected as hazardous waste, while subsequent rinses may be permissible for drain disposal, pending EHS approval.
-
Step 3: Labeling and Storage Properly label all waste containers with the following information:
-
The words "Hazardous Waste" (or as directed by your EHS).
-
The full name of the chemical(s) (i.e., this compound and any solvents).
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Non-hazardous solid," "Flammable liquid" if in a flammable solvent).
Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.
Step 4: Arrange for Waste Pickup Once your waste container is full or has reached the designated storage time limit, arrange for its collection by your institution's hazardous waste management team. Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department.
References
Essential Safety and Logistics for Handling Diplopterol
Diplopterol is a pentacyclic triterpenoid, a class of natural products found in various bacteria and plants. In the laboratory, it should be handled with care to minimize exposure, although it is not classified as an acutely hazardous substance. The primary risks are associated with the inhalation of dust and direct contact with skin and eyes.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against incidental contact. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles | Essential to protect eyes from dust particles. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | As this compound is a solid with low volatility, respiratory protection is not typically needed when handling small quantities in a well-ventilated area. If there is a risk of generating significant amounts of dust, a dust mask or handling within a fume hood is recommended. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure the work area, such as a lab bench or fume hood, is clean and uncluttered.
-
Have all necessary equipment (e.g., spatula, weighing paper, glassware) and waste containers ready before you begin.
2. Weighing the Compound:
-
If possible, weigh this compound inside a fume hood or on a bench with minimal air currents to prevent dust from becoming airborne.
-
Use a micro-spatula to carefully transfer the solid from its storage container to a tared weighing paper or vessel.
-
Avoid creating dust by handling the powder gently.
-
Close the primary container tightly after use.
3. Dissolving the Compound:
-
When preparing solutions, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or handled within a fume hood to contain any potential aerosols or vapors.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill Cleanup Procedure
In the event of a small spill of solid this compound:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: If it is a powder, be careful not to create dust.
-
Clean the Spill:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material.
-
Alternatively, for a larger spill of solid material, carefully sweep it into a dustpan.[1]
-
-
Decontaminate the Area: Wipe the spill area with a wet paper towel or a suitable laboratory cleaner.[1]
-
Dispose of Waste: Place all contaminated materials (paper towels, gloves, etc.) into a sealed bag or container.[1] Label the container as "this compound waste" and dispose of it through your institution's chemical waste program.
Disposal Plan
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealed, and clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain unless specifically permitted by your institution's environmental health and safety office.[2]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[3] After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[4]
-
Waste Pickup: Follow your institution's procedures for chemical waste pickup.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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